(3-nitro-1H-pyrazol-1-yl)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-nitropyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4/c9-5(10)3-7-2-1-4(6-7)8(11)12/h1-2H,3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUMLUJOYBGBEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1[N+](=O)[O-])CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390082 | |
| Record name | (3-Nitro-1H-pyrazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887408-81-3 | |
| Record name | (3-Nitro-1H-pyrazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-nitro-1H-pyrazol-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (3-nitro-1H-pyrazol-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
(3-nitro-1H-pyrazol-1-yl)acetic acid is a heterocyclic organic compound featuring a pyrazole ring substituted with a nitro group and an acetic acid moiety. This unique combination of functional groups suggests its potential as a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, including its synthesis, physicochemical characteristics, and spectral data, based on available information.
General Information
| Property | Value |
| CAS Number | 887408-81-3[1] |
| Molecular Formula | C₅H₅N₃O₄[1] |
| Molecular Weight | 171.11 g/mol [1] |
| IUPAC Name | This compound |
Physicochemical Properties
While experimentally determined data for the specific compound this compound is limited in publicly accessible literature, predicted values provide initial estimates of its physical characteristics.
| Property | Predicted Value |
| Boiling Point | 416.4 ± 25.0 °C |
| Density | 1.71 ± 0.1 g/cm³ |
| pKa | 3.33 ± 0.10 |
It is important to note that these are computational predictions and experimental verification is required for definitive values. The presence of both a carboxylic acid and a nitro group suggests that the compound is likely a solid at room temperature with some degree of polarity. The acidity of the carboxylic acid proton is influenced by the electron-withdrawing nature of the nitropyrazole ring.
Synthesis
A plausible synthetic route is illustrated below. This proposed pathway is based on established reactions for the N-alkylation of pyrazoles.
Experimental Workflow for a General N-Alkylation of Pyrazoles:
The following represents a generalized experimental workflow that could be adapted for the synthesis of the title compound.
Spectral Properties
Experimentally obtained spectra for this compound are not widely published. The following sections provide expected spectral characteristics based on the analysis of related compounds and general principles of spectroscopy.
¹H and ¹³C NMR Spectroscopy
The proton and carbon NMR spectra are crucial for the structural elucidation of the molecule. The expected chemical shifts are influenced by the electron-withdrawing nitro group and the pyrazole ring system.
Expected ¹H NMR Spectral Data:
| Protons | Multiplicity | Approximate Chemical Shift (ppm) |
| Pyrazole H-4 | Doublet | 7.0 - 7.5 |
| Pyrazole H-5 | Doublet | 8.0 - 8.5 |
| Methylene (-CH₂-) | Singlet | 5.0 - 5.5 |
| Carboxylic Acid (-COOH) | Broad Singlet | 10.0 - 13.0 |
Expected ¹³C NMR Spectral Data:
| Carbon | Approximate Chemical Shift (ppm) |
| Pyrazole C-3 | 150 - 160 |
| Pyrazole C-4 | 110 - 120 |
| Pyrazole C-5 | 135 - 145 |
| Methylene (-CH₂-) | 50 - 60 |
| Carbonyl (-C=O) | 165 - 175 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |
| C-H (Aromatic/Methylene) | Stretching | 3100 - 2850 |
| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 |
| C=N (Pyrazole Ring) | Stretching | 1650 - 1550 |
| N-O (Nitro Group) | Asymmetric Stretching | 1550 - 1500 |
| N-O (Nitro Group) | Symmetric Stretching | 1350 - 1300 |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]⁺ should be observed at m/z 171.
Predicted Fragmentation Pathway:
A likely fragmentation pathway would involve the loss of the carboxylic acid group and subsequent fragmentation of the nitropyrazole ring.
Reactivity and Stability
Nitropyrazole derivatives are generally considered to be relatively stable compounds.[1] The pyrazole ring is aromatic and thus possesses a degree of inherent stability. The nitro group, being strongly electron-withdrawing, deactivates the ring towards electrophilic substitution. However, it can activate the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.
The carboxylic acid group can undergo typical reactions such as esterification and amidation. The stability of the compound may be affected by heat and light, and it should be stored in a cool, dark place.
Potential Biological Activities
While no specific biological activities have been reported for this compound itself, the pyrazole and nitropyrazole scaffolds are present in numerous compounds with a wide range of pharmacological activities. Pyrazole derivatives have been reported to exhibit anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3][4] The incorporation of a nitro group can sometimes enhance or modify the biological activity of a parent compound. The acetic acid side chain provides a handle for further chemical modification and prodrug strategies, making this compound an interesting candidate for drug discovery programs.
Conclusion
This compound is a molecule with significant potential for applications in medicinal chemistry and other areas of chemical research. While detailed experimental data is currently sparse in the public domain, this guide provides a foundational understanding of its expected chemical properties based on the known chemistry of its constituent functional groups. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications.
References
- 1. (3-NITRO-PYRAZOL-1-YL)-ACETIC ACID CAS#: 887408-81-3 [m.chemicalbook.com]
- 2. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
In-Depth Technical Guide: (3-nitro-1H-pyrazol-1-yl)acetic acid (CAS 887408-81-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-nitro-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound belonging to the nitropyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. The presence of a nitro group, a strong electron-withdrawing functionality, can significantly influence the physicochemical properties and biological activity of the parent pyrazole ring. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, based on available scientific literature.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases.
| Property | Value | Reference |
| CAS Number | 887408-81-3 | [1] |
| Molecular Formula | C₅H₅N₃O₄ | [1] |
| Molecular Weight | 171.11 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Storage | Store at 2-8 °C in a dry, sealed container |
Synthesis
The synthesis of this compound is typically achieved through a two-step process starting from 3-nitropyrazole. The general synthetic workflow is illustrated below.
References
An In-depth Technical Guide on the Molecular Structure of (3-nitro-1H-pyrazol-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of (3-nitro-1H-pyrazol-1-yl)acetic acid. The information is curated for professionals in the fields of chemical research and drug development, with a focus on presenting clear, quantitative data and outlining plausible experimental approaches.
Molecular Identity and Physicochemical Properties
This compound is a derivative of pyrazole, a five-membered heterocyclic aromatic compound with two adjacent nitrogen atoms. The presence of a nitro group and an acetic acid moiety suggests its potential as a versatile building block in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities.[1][2][3]
Table 1: Chemical Identifiers and Core Properties
| Identifier/Property | Value | Source |
| CAS Number | 887408-81-3 | [4] |
| Molecular Formula | C5H5N3O4 | [4] |
| Molecular Weight | 171.11 g/mol | [4] |
| Canonical SMILES | C1=CN(N=C1--INVALID-LINK--[O-])CC(=O)O | [5] |
| InChI | InChI=1S/C5H5N3O4/c9-5(10)3-7-2-1-4(6-7)8(11)12/h1-2H,3H2,(H,9,10) | [5] |
| InChIKey | CHUMLUJOYBGBEX-UHFFFAOYSA-N | [5] |
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Source |
| XlogP | 0.1 | [5] |
| Topological Polar Surface Area | 74.5 Ų | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 3 | [6] |
Potential Synthesis Pathway
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route can be devised based on established methods for the N-alkylation of pyrazoles. A common approach involves the reaction of a pyrazole with a haloacetic acid derivative.
Proposed Experimental Protocol: N-Alkylation of 3-Nitropyrazole
-
Materials: 3-nitro-1H-pyrazole, ethyl bromoacetate, a suitable base (e.g., potassium carbonate, sodium hydride), a polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile), and reagents for hydrolysis (e.g., lithium hydroxide, sodium hydroxide).
-
Step 1: N-Alkylation.
-
To a solution of 3-nitro-1H-pyrazole in the chosen solvent, add the base portion-wise at room temperature.
-
Stir the mixture for a short period to allow for the formation of the pyrazolate anion.
-
Add ethyl bromoacetate dropwise to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl (3-nitro-1H-pyrazol-1-yl)acetate.
-
-
Step 2: Hydrolysis.
-
Dissolve the crude ester in a mixture of a suitable solvent (e.g., tetrahydrofuran (THF), methanol) and water.
-
Add the hydrolyzing agent (e.g., lithium hydroxide) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.
-
-
Purification: The final product can be further purified by recrystallization from an appropriate solvent system.
Diagram 1: General Synthesis and Characterization Workflow
Caption: A generalized workflow for the synthesis and characterization of this compound.
Spectroscopic Data (Predicted and Comparative)
While experimental spectra for this compound are not available, predictions and comparisons with related structures can provide an indication of expected spectral features.
Table 3: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]+ | 172.03528 |
| [M+Na]+ | 194.01722 |
| [M-H]- | 170.02072 |
| [M]+ | 171.02745 |
| Source:[5] |
Expected NMR and IR Features:
-
¹H NMR: Protons on the pyrazole ring are expected to appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nitro group. The methylene protons of the acetic acid group would likely appear as a singlet, and the acidic proton of the carboxyl group would be a broad singlet, the position of which is dependent on the solvent and concentration.
-
¹³C NMR: The spectrum would show distinct signals for the carbons of the pyrazole ring, the methylene carbon, and the carbonyl carbon of the carboxylic acid.
-
IR Spectroscopy: Key vibrational bands would be expected for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, the N-O stretches of the nitro group, and C-H and C=C/C=N stretches of the pyrazole ring.[7]
Potential Applications in Drug Development
The molecular structure of this compound, combining a pyrazole core, a nitro group, and a carboxylic acid handle, suggests several potential applications in drug discovery and development.
-
Scaffold for Library Synthesis: The carboxylic acid group provides a convenient point for derivatization, allowing for the synthesis of a library of amides, esters, and other derivatives.
-
Bioisosteric Replacement: The pyrazole ring is a common bioisostere for other aromatic systems in drug molecules.
-
Pharmacological Activity: Nitropyrazole derivatives have been investigated for various biological activities, including antimicrobial and anticancer properties. The presence of the nitro group can influence the electronic properties and biological activity of the molecule.
Diagram 2: Structure-Activity Relationship Postulates
Caption: Postulated relationships between the structural features of this compound and its potential applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. (3-NITRO-PYRAZOL-1-YL)-ACETIC ACID CAS#: 887408-81-3 [m.chemicalbook.com]
- 5. PubChemLite - 2-(3-nitro-1h-pyrazol-1-yl)acetic acid (C5H5N3O4) [pubchemlite.lcsb.uni.lu]
- 6. 3-Nitropyrazole | C3H3N3O2 | CID 123419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Synthesis Pathway of (3-nitro-1H-pyrazol-1-yl)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide outlines the synthesis pathway for (3-nitro-1H-pyrazol-1-yl)acetic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is a multi-step process commencing with the nitration of pyrazole, followed by N-alkylation and subsequent hydrolysis. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.
Synthesis of the Precursor: 3-nitro-1H-pyrazole
The initial step involves the synthesis of 3-nitro-1H-pyrazole, a critical intermediate. The common and effective method is a two-step process involving the nitration of pyrazole to form N-nitropyrazole, which is then thermally rearranged to the desired 3-nitro-1H-pyrazole.[1][2] An alternative one-pot synthesis method has also been reported.[1]
Experimental Protocol: Rearrangement of 1-nitropyrazole to 3-nitro-1H-pyrazole [3]
-
Materials: 1-nitropyrazole, Benzonitrile, Hexane.
-
Procedure:
-
A mixture of 1-nitropyrazole (3.45 g, 30.5 mmol) and benzonitrile (33 mL) is heated with stirring at 180 °C for 3 hours.
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The cooled mixture is diluted with hexane and stirring is continued for an additional 20 minutes at room temperature.
-
The precipitated solid is collected by filtration to yield 3-nitro-1H-pyrazole.
-
| Product | Yield | Appearance | ¹H NMR (300 MHz, DMSO-d6) |
| 3-nitro-1H-pyrazole | 91% | Tan solid | δ 13.94 (br s, 1H), 8.03 (d, J = 2.4 Hz, 1H), 7.03 (t, J = 2.4 Hz, 1H) |
N-Alkylation of 3-nitro-1H-pyrazole
The second stage of the synthesis is the N-alkylation of 3-nitro-1H-pyrazole with an appropriate haloacetate, typically ethyl bromoacetate, to introduce the acetic acid ester moiety. This reaction is generally carried out in the presence of a base to deprotonate the pyrazole nitrogen.
Experimental Protocol: Synthesis of ethyl (3-nitro-1H-pyrazol-1-yl)acetate
This protocol is adapted from a similar N-alkylation of 3-phenylpyrazole.[4]
-
Materials: 3-nitro-1H-pyrazole, Sodium hydride (NaH), N,N-Dimethylformamide (DMF), Ethyl bromoacetate, Water, Methylene chloride, Magnesium sulfate.
-
Procedure:
-
To a slurry of sodium hydride (0.2 mol) in 100 mL of DMF at room temperature, add 3-nitro-1H-pyrazole (0.16 mol).
-
Stir the mixture for 1 hour at room temperature.
-
Add ethyl bromoacetate (0.16 mol) to the reaction mixture.
-
Heat the reaction at approximately 100 °C for 2 hours.
-
After cooling, pour the reaction mixture into water and extract with methylene chloride.
-
Dry the organic layer over magnesium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the resulting oil by silica gel column chromatography.
-
| Product | Expected Outcome |
| Ethyl (3-nitro-1H-pyrazol-1-yl)acetate | A purified oil or solid. |
Hydrolysis of Ethyl (3-nitro-1H-pyrazol-1-yl)acetate
The final step is the hydrolysis of the ethyl ester to the desired this compound. This is typically achieved through alkaline hydrolysis.[5]
Experimental Protocol: Synthesis of this compound
-
Materials: Ethyl (3-nitro-1H-pyrazol-1-yl)acetate, A suitable base (e.g., Sodium hydroxide or Lithium hydroxide), Water, Hydrochloric acid.
-
Procedure:
-
Dissolve ethyl (3-nitro-1H-pyrazol-1-yl)acetate in a suitable solvent (e.g., a mixture of tetrahydrofuran and water).
-
Add an aqueous solution of a base (e.g., 1 M NaOH) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry to obtain this compound.
-
| Product | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 887408-81-3 | C₅H₅N₃O₄ | 187.11 g/mol |
Synthesis Pathway Diagram
Caption: Synthesis pathway of this compound.
References
Spectroscopic and Synthetic Profile of (3-nitro-1H-pyrazol-1-yl)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for (3-nitro-1H-pyrazol-1-yl)acetic acid. The information is compiled from predictive data and spectral data of analogous compounds, offering a valuable resource for researchers engaged in the synthesis, characterization, and application of novel pyrazole derivatives.
Core Compound Information
| Parameter | Value | Reference |
| Compound Name | This compound | |
| CAS Number | 887408-81-3 | [1] |
| Molecular Formula | C₅H₅N₃O₄ | [1][2] |
| Molecular Weight | 171.11 g/mol | [1][2] |
| SMILES | C1=CN(N=C1--INVALID-LINK--[O-])CC(=O)O | [2] |
Predicted Spectroscopic Data
Mass Spectrometry
The predicted mass-to-charge ratios (m/z) for various adducts of the parent molecule are detailed below. This information is crucial for mass spectrometry-based identification.
| Adduct | Predicted m/z |
| [M+H]⁺ | 172.03528 |
| [M+Na]⁺ | 194.01722 |
| [M-H]⁻ | 170.02072 |
| [M+NH₄]⁺ | 189.06182 |
| [M+K]⁺ | 209.99116 |
| [M]⁺ | 171.02745 |
| [M]⁻ | 171.02855 |
Data sourced from PubChem predictions.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Exact experimental NMR data for this compound is not available. However, based on the known spectra of related pyrazole derivatives, the following chemical shifts can be anticipated. For comparison, the ¹H NMR spectrum of the isomeric (4-nitro-1H-pyrazol-1-yl)acetic acid in DMSO-d₆ shows distinct signals for the pyrazole protons and the acetic acid methylene group.[3]
¹H NMR (Predicted):
-
Pyrazole H-4 and H-5: Two distinct signals are expected in the aromatic region (δ 7.0-9.0 ppm). The proton at the 5-position is likely to be a doublet, and the proton at the 4-position a doublet or triplet, depending on the coupling.
-
Methylene (-CH₂-): A singlet is anticipated in the region of δ 5.0-5.5 ppm.
-
Carboxylic Acid (-COOH): A broad singlet is expected at δ > 10 ppm, which is highly dependent on the solvent and concentration.
¹³C NMR (Predicted):
-
Pyrazole C-3, C-4, C-5: Signals for the pyrazole ring carbons are expected in the range of δ 110-150 ppm. The carbon bearing the nitro group (C-3) will be significantly shifted.
-
Methylene (-CH₂-): A signal is anticipated around δ 50-60 ppm.
-
Carbonyl (-C=O): The carboxylic acid carbonyl carbon should appear around δ 170 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Characteristic Feature |
| O-H (Carboxylic Acid) | 3300–2500 | Very broad band |
| C-H (Aromatic) | 3100–3000 | Medium to weak |
| C=O (Carboxylic Acid) | 1760–1690 | Strong, sharp |
| N-O (Nitro Group) | 1550–1475 (asymmetric) | Strong |
| N-O (Nitro Group) | 1360–1290 (symmetric) | Strong |
| C-N (Aromatic) | 1335–1250 | Strong |
| C-O (Carboxylic Acid) | 1320–1000 | Strong |
Experimental Protocols
A plausible and commonly employed synthetic route for this compound involves a two-step process: N-alkylation of 3-nitro-1H-pyrazole followed by hydrolysis of the resulting ester.
Step 1: Synthesis of Ethyl (3-nitro-1H-pyrazol-1-yl)acetate
This procedure is based on the general method for N-alkylation of pyrazoles.[4]
Materials:
-
3-nitro-1H-pyrazole
-
Ethyl bromoacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 3-nitro-1H-pyrazole (1 equivalent) in dry DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl (3-nitro-1H-pyrazol-1-yl)acetate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis of Ethyl (3-nitro-1H-pyrazol-1-yl)acetate
This step involves the saponification of the ester to yield the final carboxylic acid.
Materials:
-
Ethyl (3-nitro-1H-pyrazol-1-yl)acetate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve ethyl (3-nitro-1H-pyrazol-1-yl)acetate (1 equivalent) in a mixture of THF and water.
-
Add LiOH (1.5 equivalents) or an aqueous solution of NaOH to the mixture.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with dilute HCl.
-
The product, this compound, will precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the pure product.
Visualized Workflow
The following diagram illustrates the proposed synthetic and analytical workflow for this compound.
Caption: Synthetic and analytical workflow for this compound.
References
An In-depth Technical Guide on (3-nitro-1H-pyrazol-1-yl)acetic acid: Current Status of Publicly Available Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the available information regarding the 1H NMR spectrum of (3-nitro-1H-pyrazol-1-yl)acetic acid. Despite a comprehensive search of scientific literature, chemical databases, and patent repositories, detailed experimental 1H NMR spectral data—including chemical shifts (δ), coupling constants (J), and signal multiplicities—for this specific compound is not publicly available at this time. Similarly, a detailed, validated experimental protocol for its synthesis and subsequent 1H NMR analysis could not be located in publicly accessible sources.
While the compound, with CAS number 887408-81-3, is listed by several chemical suppliers, they do not provide the specific analytical data required for an in-depth spectroscopic analysis. PubChem and ChemicalBook databases confirm the existence and basic properties of the molecule, but also lack the detailed experimental records necessary for the scope of this guide.
This document, therefore, serves to summarize the currently accessible information and provides a predictive framework for the 1H NMR spectrum based on related compounds. It also outlines a general experimental approach for the synthesis and characterization of this compound, which can serve as a starting point for researchers aiming to work with this molecule.
Predicted ¹H NMR Data and Molecular Structure
Based on the analysis of structurally similar compounds, a predicted ¹H NMR spectrum for this compound can be postulated. The expected signals would arise from the two protons on the pyrazole ring and the two protons of the methylene group in the acetic acid side chain. The acidic proton of the carboxyl group is often broad and may exchange with residual water in the NMR solvent, making it difficult to observe or appear as a broad singlet over a wide chemical shift range.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 (pyrazole) | 7.0 - 7.5 | d | 2-3 | 1H |
| H-5 (pyrazole) | 7.9 - 8.4 | d | 2-3 | 1H |
| -CH₂- (acetic acid) | 5.0 - 5.5 | s | - | 2H |
| -COOH (acetic acid) | 10.0 - 13.0 | br s | - | 1H |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
The predicted chemical shifts are influenced by the electron-withdrawing nitro group at the 3-position of the pyrazole ring, which would deshield the adjacent protons. The methylene protons of the acetic acid moiety are expected to appear as a singlet, shifted downfield due to the adjacent nitrogen atom of the pyrazole ring.
Proposed Synthesis and Experimental Protocol
A plausible synthetic route to this compound involves the N-alkylation of 3-nitro-1H-pyrazole with a suitable two-carbon synthon containing a carboxylic acid or a precursor group. A general experimental protocol is outlined below.
Synthesis of this compound:
-
Materials: 3-nitro-1H-pyrazole, ethyl bromoacetate, a suitable base (e.g., potassium carbonate or sodium hydride), and a polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile).
-
Reaction Setup: To a solution of 3-nitro-1H-pyrazole in the chosen solvent, add the base portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Alkylation: Add ethyl bromoacetate dropwise to the reaction mixture and stir at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl (3-nitro-1H-pyrazol-1-yl)acetate.
-
Purification of Ester: Purify the crude ester by column chromatography on silica gel.
-
Hydrolysis: Hydrolyze the purified ester to the corresponding carboxylic acid using standard procedures, such as treatment with an aqueous solution of a base (e.g., sodium hydroxide or lithium hydroxide) followed by acidification with a mineral acid (e.g., hydrochloric acid).
-
Final Purification: Collect the precipitated this compound by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system can be performed for further purification.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Prepare a solution of the purified this compound (approximately 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
-
Acquisition Parameters: Use standard acquisition parameters, including a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.
Structural and Signaling Pathway Visualization
To facilitate the understanding of the molecular structure and the relationships between the protons for future NMR analysis, a diagram is provided.
Caption: Molecular structure of this compound with key proton environments highlighted.
This guide will be updated as more definitive experimental data for this compound becomes available in the public domain. Researchers who successfully synthesize and characterize this compound are encouraged to publish their findings to contribute to the collective scientific knowledge.
An In-depth Technical Guide to the 13C NMR of (3-nitro-1H-pyrazol-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected 13C Nuclear Magnetic Resonance (NMR) spectrum of (3-nitro-1H-pyrazol-1-yl)acetic acid. Due to the absence of direct experimental data in the public domain for this specific molecule, this guide synthesizes information from computational studies and experimental data of structurally related nitropyrazole derivatives to predict the chemical shifts.[1][2][3][4] This document also outlines a plausible experimental protocol for the synthesis and characterization of the title compound.
Predicted 13C NMR Data
The prediction of the 13C NMR chemical shifts for this compound is based on the analysis of substituent effects in pyrazole rings. The presence of a nitro group at the C3 position is expected to have a significant deshielding effect on this carbon. The acetic acid moiety at the N1 position will influence the chemical shifts of the pyrazole ring carbons and will itself present characteristic signals for the methylene and carbonyl carbons.
Below is a table summarizing the predicted 13C NMR chemical shifts. These values are estimations derived from literature data on similar nitropyrazole compounds and should be confirmed by experimental analysis.[1][2][3][4]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C3 | 150 - 155 | The C-NO2 group strongly deshields the attached carbon. |
| C4 | 110 - 115 | Typically, the C4 in 1-substituted pyrazoles appears in this region. |
| C5 | 135 - 140 | The C5 is generally deshielded compared to C4. |
| -CH2- | 50 - 55 | The methylene carbon is adjacent to the pyrazole nitrogen and the carboxylic acid group. |
| -COOH | 170 - 175 | The carbonyl carbon of a carboxylic acid typically resonates in this downfield region. |
Experimental Protocols
A detailed experimental protocol for the synthesis and characterization of this compound is proposed below.
Synthesis of this compound
The synthesis of this compound can be achieved via a two-step process: the nitration of pyrazole to form 3-nitro-1H-pyrazole, followed by N-alkylation with a haloacetic acid.[5]
Step 1: Synthesis of 3-nitro-1H-pyrazole [5]
-
Nitration of Pyrazole: Pyrazole is nitrated to yield N-nitropyrazole.
-
Rearrangement: The N-nitropyrazole intermediate is then rearranged in an organic solvent to produce 3-nitro-1H-pyrazole. High-boiling-point solvents such as benzonitrile, benzyl cyanide, or n-octanol are typically used for this rearrangement. A one-pot synthesis method has also been described where the reaction solution after nitration is subjected to high pressure in a hydrothermal reactor without isolating the N-nitropyrazole intermediate.[5]
Step 2: N-alkylation of 3-nitro-1H-pyrazole
-
Reaction Setup: In a round-bottom flask, dissolve 3-nitro-1H-pyrazole in a suitable polar aprotic solvent, such as dimethylformamide (DMF).
-
Deprotonation: Add a slight molar excess of a base, such as potassium carbonate, to the solution to deprotonate the pyrazole nitrogen.
-
Alkylation: Add a haloacetic acid, for example, bromoacetic acid, to the reaction mixture.
-
Reaction Conditions: Heat the mixture at a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
13C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.
-
Data Acquisition: Acquire the 13C NMR spectrum on a spectrometer operating at a standard frequency (e.g., 100 or 125 MHz). Use a standard pulse program with proton decoupling.
-
Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts should be referenced to the solvent peak.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from the starting materials to the final characterized product.
Caption: Synthesis and characterization workflow.
Biological Context and Potential Signaling Pathways
While specific signaling pathways for this compound have not been identified, the broader class of nitropyrazole derivatives has shown a range of biological activities.[2] These include potential applications in treating ocular hypertension, ischemia, and as sensitizing agents in hypoxic cells. Furthermore, some derivatives have demonstrated antituberculosis activity and the ability to generate nitric oxide (NO).[2]
More complex pyrazole-containing heterocyclic systems have been investigated for their potential to target specific signaling pathways in cancer. For instance, certain pyrazolyl s-triazine derivatives have been shown to target the EGFR/PI3K/AKT/mTOR signaling cascade, which is crucial in the proliferation of triple-negative breast tumor cells.[6] This suggests that the pyrazole scaffold can be a valuable pharmacophore in the design of targeted therapeutics.
The following diagram illustrates a generalized signaling pathway that is often targeted by kinase inhibitors, a class of drugs to which pyrazole derivatives can belong.
Caption: Hypothetical targeting of the PI3K/AKT/mTOR pathway.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
- 6. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry of (3-nitro-1H-pyrazol-1-yl)acetic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometric analysis of (3-nitro-1H-pyrazol-1-yl)acetic acid. While specific experimental data for this compound is not widely published, this document extrapolates from the well-established mass spectrometric behavior of related nitroaromatic compounds, pyrazole derivatives, and carboxylic acids to predict its fragmentation patterns and discuss relevant experimental protocols.
Introduction
This compound is a heterocyclic compound incorporating a nitro-substituted pyrazole ring and a carboxylic acid moiety. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in various matrices, which is of significant interest in drug discovery and development. Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio of their ions.[1]
Predicted Mass Spectrometric Behavior
The fragmentation of this compound in a mass spectrometer is expected to be influenced by its three key structural features: the carboxylic acid group, the nitro group, and the pyrazole ring. The ionization method employed will also significantly impact the resulting mass spectrum.
Ionization Techniques
Electron Ionization (EI): EI is a hard ionization technique that typically leads to extensive fragmentation. For this compound, EI is expected to produce a complex spectrum with numerous fragment ions, which can be valuable for structural elucidation.[2] A molecular ion peak may be observed, although it could be of low intensity due to the compound's potential for fragmentation.[3][4] A common phenomenon with nitroaromatic compounds in EI-MS is the reduction of the nitro group to an amine in the ion source.[5]
Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly well-suited for polar molecules like carboxylic acids.[6][7] In negative ion mode, ESI would likely lead to the deprotonation of the carboxylic acid, forming a prominent [M-H]⁻ ion.[6] Fragmentation can be induced through techniques like collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS).
Predicted Fragmentation Pathways
The fragmentation of this compound is anticipated to proceed through several key pathways, initiated by the ionization of the molecule. The following sections detail the expected fragmentation patterns for both positive and negative ion modes.
A logical workflow for predicting these fragmentation patterns is outlined below:
Caption: Logical workflow for predicting mass spectral fragmentation.
Upon electron ionization, the molecule will form a molecular ion (M⁺•). Key fragmentation pathways are predicted to include:
-
Loss of the Carboxylic Acid Group: A prominent fragmentation pathway for carboxylic acids is the loss of the entire COOH group (45 Da).[8][9]
-
Loss of the Nitro Group: Nitroaromatic compounds commonly exhibit the loss of the NO₂ group (46 Da).[3]
-
Decarboxylation: The loss of CO₂ (44 Da) from the molecular ion is another characteristic fragmentation of carboxylic acids.
-
Pyrazole Ring Fragmentation: The pyrazole ring itself can undergo cleavage, typically involving the expulsion of HCN or N₂.[10][11]
The diagram below illustrates the predicted major fragmentation pathways under positive ionization.
Caption: Predicted EI fragmentation of this compound.
In negative ion mode ESI, the deprotonated molecule [M-H]⁻ will be the precursor ion for MS/MS analysis. The primary fragmentation is expected to be:
-
Decarboxylation: The most facile fragmentation for deprotonated carboxylic acids is the loss of CO₂ (44 Da).[6]
Further fragmentation of the resulting ion would likely involve the pyrazole ring and the nitro group.
The following diagram shows the predicted fragmentation pathway in negative ion mode.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Quantitative Data Summary
Based on the predicted fragmentation pathways, the following table summarizes the expected major ions and their corresponding mass-to-charge ratios (m/z).
| Ionization Mode | Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z (Da) |
| Positive (EI) | 185 (M⁺•) | [M-OH]⁺ | OH (17) | 168 |
| [M-COOH]⁺ | COOH (45) | 140 | ||
| [M-NO₂]⁺ | NO₂ (46) | 139 | ||
| [M-CO₂]⁺• | CO₂ (44) | 141 | ||
| Negative (ESI) | 184 ([M-H]⁻) | [M-H-CO₂]⁻ | CO₂ (44) | 140 |
Experimental Protocols
A general experimental protocol for the mass spectrometric analysis of this compound is provided below. This protocol can be adapted for either liquid chromatography-mass spectrometry (LC-MS) for mixture analysis or direct infusion for pure compounds.
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Working Solutions: Prepare serial dilutions of the stock solution to the desired concentration range (e.g., 1 µg/mL to 1 ng/mL) using the appropriate mobile phase for LC-MS or a compatible solvent for direct infusion.
Liquid Chromatography (for LC-MS)
-
Column: A C18 reversed-phase column is generally suitable for this type of compound.
-
Mobile Phase: A gradient elution using water (A) and acetonitrile or methanol (B), both containing a small amount of formic acid (e.g., 0.1%) to aid ionization in positive mode, or ammonium hydroxide/acetate for negative mode.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 1-10 µL.
Mass Spectrometry
The following is a generalized workflow for a mass spectrometry experiment.
Caption: General experimental workflow for mass spectrometry.
-
Ionization Source: Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Polarity: Positive and/or Negative ion mode.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), Orbitrap, or Ion Trap.
-
Scan Range: A typical scan range would be m/z 50-500 to encompass the molecular ion and expected fragments.
-
Collision Energy (for MS/MS): A range of collision energies should be tested to optimize fragmentation.
Conclusion
The mass spectrometric analysis of this compound is predicted to yield informative spectra that can be used for its unequivocal identification and structural characterization. The fragmentation patterns are expected to be dominated by losses of the carboxylic acid and nitro functionalities, as well as characteristic cleavages of the pyrazole ring. The choice of ionization technique will be critical in controlling the extent of fragmentation and obtaining the desired molecular information. The experimental protocols and predicted data presented in this guide provide a solid foundation for researchers and scientists working with this and structurally related compounds.
References
- 1. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. uni-saarland.de [uni-saarland.de]
- 3. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reduction Reactions in the Ion Source in Electron Ionization Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 6. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Infrared Spectrum of (3-nitro-1H-pyrazol-1-yl)acetic acid
This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of (3-nitro-1H-pyrazol-1-yl)acetic acid. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It includes a summary of expected vibrational frequencies, a detailed experimental protocol for acquiring an IR spectrum, and a workflow diagram of the process.
Predicted Infrared Absorption Data
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity | Reference |
| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Strong, Broad | [1][2][3][4] |
| C-H Stretch (aromatic/heterocyclic) | Pyrazole Ring | 3100 - 3000 | Medium | [5] |
| C=O Stretch | Carboxylic Acid | 1760 - 1690 | Strong | [1][2][3][4] |
| C=C and C=N Stretch | Pyrazole Ring | 1620 - 1430 | Medium-Strong | [5] |
| N-O Asymmetric Stretch | Nitro Group | 1550 - 1475 | Strong | [6][7][8] |
| O-H Bend | Carboxylic Acid | 1440 - 1395 | Medium | [1] |
| N-O Symmetric Stretch | Nitro Group | 1360 - 1290 | Strong | [6][7][8] |
| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Strong | [1] |
| O-H Bend (out-of-plane) | Carboxylic Acid | 950 - 910 | Medium, Broad | [1] |
Experimental Protocol for Infrared Spectroscopy
The following is a detailed methodology for obtaining the Fourier-transform infrared (FTIR) spectrum of a solid sample like this compound using the potassium bromide (KBr) pellet technique.
1. Instrumentation and Materials:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Hydraulic press for KBr pellet preparation
-
Agate mortar and pestle
-
Potassium Bromide (KBr), spectroscopy grade
-
Spatula and weighing paper
-
Sample: this compound, finely powdered and dried
2. Sample Preparation (KBr Pellet Method):
-
Weigh approximately 1-2 mg of the this compound sample.
-
Weigh approximately 100-200 mg of spectroscopy grade KBr. The sample-to-KBr ratio should be roughly 1:100.
-
Transfer the sample and KBr to a clean, dry agate mortar.
-
Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The transparency of the final pellet depends on the particle size.
-
Transfer a portion of the powdered mixture into the die of the hydraulic press.
-
Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully remove the KBr pellet from the die.
3. Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is typically recorded over the mid-infrared range of 4000-400 cm⁻¹.
4. Data Processing:
-
The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction and peak picking to identify the wavenumbers of the absorption maxima.
Workflow and Process Visualization
The following diagram illustrates the key steps in the experimental workflow for obtaining the IR spectrum of this compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 3. echemi.com [echemi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
An In-depth Technical Guide to the Physical and Chemical Stability of (3-nitro-1H-pyrazol-1-yl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a comprehensive theoretical framework and proposed experimental protocols for assessing the stability of (3-nitro-1H-pyrazol-1-yl)acetic acid. Direct experimental data for this specific molecule is limited in publicly available literature; therefore, the information presented is based on the known chemistry of related nitroaromatic and pyrazole compounds, as well as established regulatory guidelines for stability testing.
Introduction
This compound is a heterocyclic compound featuring a nitropyrazole core with an acetic acid functional group. The presence of the nitro group, a strong electron-withdrawing moiety, and the acidic carboxylic acid group suggests potential susceptibility to various degradation pathways. Understanding the physical and chemical stability of this active pharmaceutical ingredient (API) is a critical prerequisite for its development into a safe, effective, and stable pharmaceutical product.
This guide outlines a systematic approach to evaluating the stability of this compound, in line with the International Council for Harmonisation (ICH) guidelines. It covers forced degradation studies to identify potential degradation products and pathways, the development of a stability-indicating analytical method, and a protocol for formal stability testing.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below. These parameters are fundamental to understanding its behavior in various environments and for the development of analytical methods.
| Property | Value | Source |
| Molecular Formula | C₅H₅N₃O₄ | - |
| Molecular Weight | 171.11 g/mol | - |
| CAS Number | 887408-81-3 | - |
| Appearance | Solid (predicted) | - |
| Boiling Point | 416.4 ± 25.0 °C (Predicted) | ChemicalBook[1] |
| Density | 1.71 ± 0.1 g/cm³ (Predicted) | ChemicalBook[1] |
| pKa | 3.33 ± 0.10 (Predicted) | ChemicalBook[1] |
| Melting Point | 152°C - 156°C for (4-Nitro-pyrazol-1-yl)-acetic acid (related compound) | Matrix Scientific[2] |
Forced Degradation (Stress Testing) Protocols
Forced degradation studies are essential to identify likely degradation products and establish the intrinsic stability of the molecule. These studies also help in developing and validating a stability-indicating analytical method. The typical stress conditions include hydrolysis, oxidation, photolysis, and thermal stress.
Hydrolytic Stability
Hydrolytic degradation is assessed across a range of pH values to simulate conditions the drug substance might encounter.
Experimental Protocol:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in the following media:
-
0.1 N Hydrochloric Acid (HCl) for acidic conditions.
-
Purified Water for neutral conditions.
-
0.1 N Sodium Hydroxide (NaOH) for alkaline conditions.
-
-
Store aliquots of each solution at an elevated temperature (e.g., 60°C) and at room temperature.
-
Include a control sample of the compound in the same solvent system, stored at a condition where it is stable (e.g., refrigerated and protected from light).
-
Withdraw samples at predetermined time points (e.g., 0, 2, 6, 12, 24, and 48 hours).
-
Neutralize the acidic and alkaline samples before analysis.
-
Analyze the samples using a developed stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the parent compound and detect any degradation products.
Potential Degradation Pathway: The primary sites for hydrolysis are the acetic acid side chain (potential decarboxylation under harsh conditions) and the pyrazole ring itself, which can be susceptible to ring-opening under extreme pH and temperature. The nitro group is generally stable to hydrolysis but can influence the reactivity of the ring.
Oxidative Stability
Oxidative degradation is assessed to understand the compound's susceptibility to reaction with oxygen or other oxidizing agents.
Experimental Protocol:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Add a solution of hydrogen peroxide (H₂O₂, e.g., 3-30%) to the sample solution.
-
Store the solution at room temperature, protected from light.
-
Maintain a control sample without H₂O₂ under the same conditions.
-
Withdraw samples at predetermined time points (e.g., 0, 2, 6, 12, 24 hours).
-
If necessary, quench the reaction with an appropriate reagent (e.g., sodium bisulfite) before analysis.
-
Analyze the samples by HPLC to quantify the parent compound and detect degradation products.
Potential Degradation Pathway: The pyrazole ring is susceptible to oxidation, potentially leading to ring-opening or the formation of N-oxides. The acetic acid side chain could also be a site of oxidation. The nitro group itself is an oxidized form of nitrogen and is generally stable to further oxidation, but it strongly deactivates the ring towards electrophilic attack.
Photostability
Photostability testing evaluates the effect of light on the drug substance.
Experimental Protocol:
-
Expose the solid drug substance and a solution of the drug substance (in a photochemically inert solvent like water or acetonitrile) to a light source conforming to ICH Q1B guidelines.[3]
-
The light exposure should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[4]
-
Place samples in chemically inert, transparent containers.
-
Prepare parallel samples wrapped in aluminum foil to serve as dark controls, stored under the same temperature and humidity conditions.
-
After the exposure period, analyze both the light-exposed and dark control samples by HPLC.
-
Compare the results to assess the extent of photodegradation.
Potential Degradation Pathway: Nitroaromatic compounds are known to be photoreactive. Potential photodegradation pathways include the reduction of the nitro group to nitroso or amino functionalities, photo-induced rearrangements, or ring cleavage.[5]
Thermal Stability
Thermal stability is assessed to understand the effect of temperature on the drug substance in its solid state.
Experimental Protocol:
-
Place the solid drug substance in a suitable container (e.g., glass vial).
-
Store the samples in a calibrated oven at an elevated temperature (e.g., 10°C increments above the accelerated testing temperature, such as 50°C, 60°C, 70°C).[6]
-
Humidity may also be controlled (e.g., 75% RH) if the substance is sensitive to moisture.[6]
-
Store a control sample at recommended storage conditions.
-
Withdraw samples at various time points and analyze by HPLC.
-
Additionally, techniques like Differential Scanning Calorimetry (DSC) can be used to determine the melting point and decomposition temperature.
Potential Degradation Pathway: The thermal decomposition of nitropyrazoles can be complex. Common pathways include the homolytic cleavage of the C-NO₂ bond, nitro-nitrite rearrangement, or ring rupture.[7][8] Decarboxylation of the acetic acid side chain is also a highly probable degradation pathway at elevated temperatures.
Identification of Degradation Products
The structural elucidation of significant degradation products is crucial for understanding the degradation pathways and assessing the safety of the drug product.
Methodology:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for obtaining the molecular weights of degradation products. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of elemental compositions.[9][10]
-
Tandem Mass Spectrometry (MS/MS): Fragmentation patterns from MS/MS experiments provide structural information about the degradation products, helping to pinpoint the site of chemical modification.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure elucidation, degradation products may need to be isolated (e.g., by preparative HPLC) and analyzed by 1D and 2D NMR techniques (¹H, ¹³C, COSY, HSQC, HMBC).[11][12]
Formal Stability Study Protocol
Following the insights gained from forced degradation studies, a formal stability study should be conducted on at least three primary batches of the drug substance to establish a re-test period. The protocol should follow ICH guidelines.
| Study Type | Storage Condition | Minimum Duration at Submission | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12, 18, 24 months, and annually |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 6, 9, 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
(Intermediate study is only required if significant change occurs during the accelerated study. "Significant change" is defined as a failure to meet the specification.)
Conclusion
This guide provides a comprehensive framework for the systematic evaluation of the physical and chemical stability of this compound. By conducting thorough forced degradation studies, developing a validated stability-indicating method, and performing formal stability studies according to ICH guidelines, researchers can establish the intrinsic stability of the molecule, identify potential degradation pathways, and determine appropriate storage conditions and a re-test period. This foundational knowledge is indispensable for the successful development of a safe, effective, and high-quality pharmaceutical product.
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. akjournals.com [akjournals.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pharmafocusamerica.com [pharmafocusamerica.com]
- 11. Structure elucidation of novel degradation products of thiocolchicoside by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of (3-nitro-1H-pyrazol-1-yl)acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (3-nitro-1H-pyrazol-1-yl)acetic acid. Due to the limited availability of specific experimental data in public literature, this document outlines the predicted solubility based on the compound's chemical structure and provides detailed experimental protocols for its empirical determination.
Predicted Solubility Profile
This compound is a heterocyclic compound featuring a pyrazole ring substituted with a nitro group and an acetic acid moiety. This unique combination of functional groups dictates its solubility behavior. The presence of the carboxylic acid and nitro groups introduces polarity, making the molecule more amenable to dissolution in polar solvents. Conversely, its solubility in non-polar organic solvents is expected to be limited.
The fundamental principle of "like dissolves like" suggests that the solubility of this compound will be highest in polar protic and aprotic solvents capable of hydrogen bonding and dipole-dipole interactions. The acidic nature of the carboxylic acid group implies that the compound's solubility in aqueous solutions will be significantly influenced by pH. In alkaline conditions, the carboxylic acid will deprotonate to form a carboxylate salt, which is generally more water-soluble.
Based on these structural features, a qualitative prediction of solubility in common organic solvents is presented in Table 1. It is imperative to note that these are expected trends and must be confirmed through experimental validation.
Quantitative Solubility Data
As of the last literature review, specific quantitative solubility data for this compound in a range of organic solvents has not been extensively published. Researchers are encouraged to determine this data empirically using the protocols outlined in this guide. Table 1 serves as a template for recording and presenting such experimental findings.
Table 1: Predicted and Experimental Solubility of this compound
| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility (g/L) at 25°C |
| Water (pH 7) | Polar Protic | Low to Moderate | Data to be determined |
| Methanol | Polar Protic | High | Data to be determined |
| Ethanol | Polar Protic | High | Data to be determined |
| Isopropanol | Polar Protic | Moderate | Data to be determined |
| Acetone | Polar Aprotic | High | Data to be determined |
| Acetonitrile | Polar Aprotic | Moderate | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Data to be determined |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very High | Data to be determined |
| Ethyl Acetate | Moderately Polar | Low to Moderate | Data to be determined |
| Dichloromethane | Non-polar | Low | Data to be determined |
| Toluene | Non-polar | Very Low | Data to be determined |
| Hexane | Non-polar | Very Low | Data to be determined |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The recommended method for determining the thermodynamic equilibrium solubility of this compound is the shake-flask method. This technique is widely accepted and provides reliable and reproducible results.
3.1. Materials
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated quantitative analytical method
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
To each vial, add a known volume of the selected organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary studies may be required to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To completely separate the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a syringe filter to remove any remaining fine particles. This step is critical to avoid artificially high solubility readings.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method or another appropriate quantitative technique to determine the concentration of dissolved this compound.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
-
Calculation:
-
Calculate the solubility of the compound in each solvent using the determined concentration and the dilution factor. Express the solubility in appropriate units, such as g/L or mg/mL.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.
Caption: Experimental workflow for solubility determination.
This guide provides a foundational understanding and practical framework for investigating the solubility of this compound. Accurate solubility data is critical for various stages of research and development, including formulation, preclinical studies, and chemical process design.
A Comprehensive Review of 3-Nitropyrazole Compounds in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] The introduction of a nitro group at the 3-position of the pyrazole ring creates 3-nitropyrazole, a versatile intermediate and a pharmacophore in its own right, imbuing the parent molecule with distinct electronic properties and biological activities.[2] This technical guide provides a comprehensive overview of the current state of research on 3-nitropyrazole compounds, summarizing their synthesis, biological activities, and mechanisms of action across various therapeutic areas.
Anticancer Activity of 3-Nitropyrazole Derivatives
3-Nitropyrazole derivatives have emerged as a promising class of compounds with potent anticancer activities. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[3][4]
Quantitative Anticancer Activity Data
A summary of the in vitro cytotoxic activity of various 3-nitropyrazole derivatives against different cancer cell lines is presented in Table 1. The data, including IC50 values, highlight the potential of these compounds as anticancer agents.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 3f | MDA-MB-468 (Breast) | 14.97 (24h), 6.45 (48h) | [3] |
| P-03 | A549 (Lung) | 13.5 | [5] |
| Compound 5 | A549 (Lung) | 10.67 | [6] |
| Compound 5 | C6 (Glioma) | 4.33 | [6] |
| Compound 4 | A2780 (Ovarian) | 8.57 | [7] |
| Compound 19 | A2780 (Ovarian) | 8.57 | [7] |
| Compound 30 | A2780 (Ovarian) | 8.14 | [7] |
| Compound 32 | A2780 (Ovarian) | 8.63 | [7] |
| 7g | A549 (Lung) | 27.7 µg/mL | [8] |
| 7g | HepG2 (Liver) | 26.6 µg/mL | [8] |
Table 1: In Vitro Anticancer Activity of Selected 3-Nitropyrazole Derivatives. This table summarizes the half-maximal inhibitory concentration (IC50) values of various 3-nitropyrazole compounds against a panel of human cancer cell lines.
Mechanisms of Anticancer Action
The anticancer effects of 3-nitropyrazole compounds are attributed to their ability to interfere with several critical cellular processes:
-
Induction of Apoptosis: Many 3-nitropyrazole derivatives have been shown to induce programmed cell death in cancer cells. This is often mediated through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.[3]
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints, such as the G2/M phase, thereby preventing cancer cell division and proliferation.[4][5]
-
Enzyme Inhibition: 3-Nitropyrazoles can act as inhibitors of key enzymes involved in cancer progression, including:
Antimicrobial Activity of 3-Nitropyrazole Derivatives
The 3-nitropyrazole scaffold is also a key feature in a number of compounds exhibiting potent antimicrobial properties against a range of bacterial and fungal pathogens.[11][12][13] The nitro group is crucial for their mechanism of action, which often involves metabolic activation within the microbial cell.[14]
Quantitative Antimicrobial Activity Data
Table 2 provides a summary of the minimum inhibitory concentration (MIC) values for several 3-nitropyrazole derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 3 | Bacillus subtilis | 75 | [15] |
| Compound 3 | Pseudomonas aeruginosa | >75 | [15] |
| Compound 8 | Bacillus subtilis | 75 | [15] |
| Compound 13 | Bacillus subtilis | 75 | [15] |
| Compound 11 | Streptomyces species | 75 | [15] |
| 4a-j | S. aureus ATCC 25923 | Varies | [12] |
| 4a-j | E. coli ATCC 25922 | Varies | [12] |
| 4a-j | C. albicans ATCC 885-653 | Varies | [12] |
| Compound 2 | E. faecalis | 64-128 | [13] |
| Compound 3 | E. faecalis | 64-128 | [13] |
| Compound 5 | S. aureus | 64-128 | [13] |
| Compound 5 | S. epidermidis | 64-128 | [13] |
| Compound 9 | S. aureus | 4-8 | [13] |
| Compound 9 | S. epidermidis | 4-8 | [13] |
Table 2: In Vitro Antimicrobial Activity of Selected 3-Nitropyrazole Derivatives. This table presents the minimum inhibitory concentration (MIC) values of various 3-nitropyrazole compounds against a selection of bacterial and fungal strains.
Mechanism of Antimicrobial Action
The antimicrobial activity of nitro-heterocyclic compounds like 3-nitropyrazoles is generally believed to involve the following steps:
-
Cellular Uptake: The compound enters the microbial cell.
-
Reductive Activation: The nitro group is reduced by microbial nitroreductases to form highly reactive nitroso and hydroxylamine intermediates.[14]
-
Macromolecular Damage: These reactive species can then damage cellular macromolecules, including DNA, leading to cell death.[14]
Anti-inflammatory Activity of 3-Nitropyrazole Derivatives
Pyrazole derivatives have a long history of use as anti-inflammatory agents. The anti-inflammatory potential of 3-nitropyrazole compounds is an active area of research, with studies suggesting that they may exert their effects through the inhibition of key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[16]
Quantitative Anti-inflammatory Activity Data
Table 3 summarizes the in vitro inhibitory activity of selected pyrazole derivatives against COX and LOX enzymes. While specific data for 3-nitropyrazoles in these assays is still emerging, the data for related pyrazole compounds indicates the potential of this scaffold.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Reference |
| 2g | - | - | 80 | |
| 12a | >100 | 1.2 | - | [17] |
| 4a | 10.27 | 0.068 | >100 | [16] |
| 8b | 13.59 | 0.043 | 12.35 | [16] |
| 8c | 12.85 | 0.063 | 15.64 | [16] |
| 8g | 12.06 | 0.045 | 10.87 | [16] |
| 5f | 14.34 | 1.50 | - | [18] |
| 6e | 21.36 | 2.51 | - | [18] |
| 6f | 9.56 | 1.15 | - | [18] |
| T3 | - | 0.987 | - | [19] |
| T5 | - | 0.781 | - | [19] |
Table 3: In Vitro Anti-inflammatory Enzyme Inhibition by Pyrazole Derivatives. This table shows the half-maximal inhibitory concentration (IC50) values of selected pyrazole compounds against cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of pyrazole derivatives are primarily attributed to their ability to inhibit the production of pro-inflammatory mediators. This is achieved by targeting enzymes in the arachidonic acid cascade:
-
COX Inhibition: Inhibition of COX-1 and COX-2 enzymes reduces the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.[16]
-
LOX Inhibition: Inhibition of 5-LOX reduces the production of leukotrienes, which are involved in various inflammatory responses.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the review of 3-nitropyrazole compounds.
Synthesis of 3-Nitropyrazole Derivatives
A common method for the synthesis of 3-nitropyrazole derivatives involves a multi-step process starting from readily available precursors. For instance, pyrazolo[1,5-d][1][17]triazin-7(6H)-ones can be synthesized through the intramolecular cyclization of alkyl 2-(4-nitro-1H-pyrazol-3-yl)methylene)hydrazine-1-carboxylates.[11] The synthesis of the nitropyrazole precursors themselves can be achieved by the reaction of nitro-substituted dienes with hydrazine derivatives.[11]
General Synthetic Workflow:
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 3-nitropyrazole compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20][21][22]
-
Compound Dilution: Prepare two-fold serial dilutions of the 3-nitropyrazole compounds in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard animal model to screen for acute anti-inflammatory activity.[5][9][16][23][24]
-
Animal Dosing: Administer the test compound (3-nitropyrazole derivative) or a vehicle control to rodents (e.g., rats or mice) via a suitable route (e.g., oral or intraperitoneal).
-
Induction of Inflammation: After a specific time, inject a phlogistic agent (e.g., carrageenan solution) into the sub-plantar region of the animal's hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.[3][17][18][25]
-
Cell Treatment: Treat cancer cells with the 3-nitropyrazole compound for a defined period.
-
Cell Fixation: Harvest the cells and fix them in cold ethanol to preserve their DNA content.
-
Staining: Stain the cells with a fluorescent dye that binds to DNA, such as propidium iodide (PI), after treating with RNase to remove RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells.
-
Data Analysis: The DNA content histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Detection by Annexin V-FITC/PI Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2][26]
-
Cell Treatment: Treat cells with the 3-nitropyrazole compound to induce apoptosis.
-
Cell Staining: Harvest the cells and resuspend them in a binding buffer. Stain the cells with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI) (which enters cells with compromised membranes, i.e., late apoptotic and necrotic cells).
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).
Western Blot Analysis for Protein Phosphorylation
This technique is used to detect specific phosphorylated proteins in a sample, providing insights into the activation state of signaling pathways.[14]
-
Protein Extraction: Lyse the treated and untreated cells to extract total proteins. Use phosphatase inhibitors in the lysis buffer to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative levels of the phosphorylated protein. It is crucial to also probe for the total protein as a loading control.
Conclusion
3-Nitropyrazole compounds represent a versatile and promising scaffold in medicinal chemistry. Their demonstrated efficacy across a range of therapeutic areas, including oncology, infectious diseases, and inflammation, underscores their potential for further drug development. The synthetic accessibility of the 3-nitropyrazole core allows for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles. Future research should focus on elucidating the detailed mechanisms of action of these compounds, particularly their interactions with specific molecular targets, to guide the rational design of more potent and selective drug candidates. The comprehensive data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of 3-nitropyrazole derivatives.
References
- 1. static.igem.org [static.igem.org]
- 2. kumc.edu [kumc.edu]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bio-protocol.org [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 14. raybiotech.com [raybiotech.com]
- 15. researchgate.net [researchgate.net]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 17. benchchem.com [benchchem.com]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 19. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. integra-biosciences.com [integra-biosciences.com]
- 21. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. inotiv.com [inotiv.com]
- 24. phytopharmajournal.com [phytopharmajournal.com]
- 25. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 26. creative-diagnostics.com [creative-diagnostics.com]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of (3-nitro-1H-pyrazol-1-yl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
(3-nitro-1H-pyrazol-1-yl)acetic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of the nitro group and the carboxylic acid moiety allows for diverse functionalization, making it a key intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents. This document provides a detailed, two-step protocol for the synthesis of this compound, starting from the readily available 3-nitropyrazole. The procedure involves an initial N-alkylation reaction followed by the hydrolysis of the resulting ester.
Overall Reaction Scheme
The synthesis proceeds in two main steps:
-
N-Alkylation: 3-nitropyrazole is reacted with an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a base to yield ethyl (3-nitro-1H-pyrazol-1-yl)acetate.
-
Hydrolysis: The ethyl ester intermediate is hydrolyzed under basic conditions, followed by acidification to produce the final carboxylic acid product.
(A proper chemical structure drawing would be placed here in a real document)
Step 1: 3-Nitropyrazole + BrCH₂COOEt --(Base, Solvent)--> Ethyl (3-nitro-1H-pyrazol-1-yl)acetate Step 2: Ethyl (3-nitro-1H-pyrazol-1-yl)acetate --(1. NaOH, H₂O/EtOH; 2. HCl)--> this compound
Experimental Protocols
Part 1: Synthesis of Ethyl (3-nitro-1H-pyrazol-1-yl)acetate (Intermediate)
This procedure outlines the N-alkylation of 3-nitropyrazole using ethyl bromoacetate.
Materials and Reagents:
-
3-Nitropyrazole
-
Ethyl bromoacetate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-nitropyrazole (1.0 equiv).
-
Add anhydrous DMF to dissolve the starting material.
-
Add anhydrous potassium carbonate (2.0 equiv) to the solution. The mixture will become a suspension.
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.1 equiv) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by silica gel column chromatography to yield pure ethyl (3-nitro-1H-pyrazol-1-yl)acetate.
Part 2: Synthesis of this compound (Final Product)
This procedure describes the hydrolysis of the ethyl ester intermediate.
Materials and Reagents:
-
Ethyl (3-nitro-1H-pyrazol-1-yl)acetate
-
Sodium Hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized Water
-
Hydrochloric Acid (HCl, concentrated or 2M)
-
Beaker, magnetic stirrer, pH paper or meter, filtration apparatus.
Procedure:
-
Dissolve ethyl (3-nitro-1H-pyrazol-1-yl)acetate (1.0 equiv) in a mixture of ethanol and water in a beaker or flask.
-
Add a solution of sodium hydroxide (2.0-3.0 equiv) in water to the ester solution.
-
Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.[1][2]
-
Once the hydrolysis is complete, cool the reaction mixture in an ice bath.
-
Slowly acidify the mixture by adding hydrochloric acid dropwise while stirring. Continue adding acid until the pH of the solution is approximately 1-2.
-
A precipitate of this compound should form upon acidification.
-
Continue stirring the mixture in the ice bath for another 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.
-
Dry the product under vacuum to obtain the final this compound. The product is reported to be an irritant and should be handled with appropriate personal protective equipment.[3]
Quantitative Data Summary
The following table summarizes the key parameters and characterization data for the synthesized compounds.
| Parameter | 3-Nitropyrazole | Ethyl (3-nitro-1H-pyrazol-1-yl)acetate | This compound |
| Molecular Formula | C₃H₃N₃O₂[4] | C₅H₇N₃O₄ | C₅H₅N₃O₄[5][6] |
| Molecular Weight | 113.07 g/mol [4] | 185.14 g/mol | 171.11 g/mol [5][6] |
| CAS Number | 26621-44-3[4] | 887408-80-2 | 887408-81-3[5] |
| Appearance | Tan solid[4] | Pale-yellow oil or solid | White to off-white solid |
| Typical Yield | N/A | 85-95% (Alkylation) | >90% (Hydrolysis) |
| Melting Point | 174-176 °C | Not widely reported | Not widely reported |
| ¹H NMR (DMSO-d₆) | δ 13.94 (br s, 1H), 8.03 (d, 1H), 7.03 (t, 1H)[4] | Expected: ~5.1 (s, 2H), ~4.2 (q, 2H), ~1.2 (t, 3H) | Expected: ~13.5 (br s, 1H), ~5.0 (s, 2H) |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the synthesis from starting materials to the final purified product.
Caption: Workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. 3-Nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 5. (3-NITRO-PYRAZOL-1-YL)-ACETIC ACID CAS#: 887408-81-3 [m.chemicalbook.com]
- 6. PubChemLite - 2-(3-nitro-1h-pyrazol-1-yl)acetic acid (C5H5N3O4) [pubchemlite.lcsb.uni.lu]
Application Notes and Protocols: Hydrolysis of Ethyl (3-nitro-1H-pyrazol-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the hydrolysis of ethyl (3-nitro-1H-pyrazol-1-yl)acetate to its corresponding carboxylic acid, (3-nitro-1H-pyrazol-1-yl)acetic acid. Nitro-substituted pyrazole derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making them valuable scaffolds in drug discovery and development.[1][2][3][4] The described protocol outlines a standard basic hydrolysis procedure, a common and effective method for the conversion of esters to carboxylic acids.[5] This application note includes a detailed experimental workflow, tabulated data for reaction parameters, and a representative signaling pathway where pyrazole derivatives may exert their biological effects.
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The introduction of a nitro group onto the pyrazole ring can significantly influence the molecule's electronic properties and biological activity. Specifically, nitro-substituted pyrazoles have been investigated as potential estrogen receptor ligands and have shown promise in the development of novel therapeutics.[1]
The hydrolysis of ethyl (3-nitro-1H-pyrazol-1-yl)acetate is a crucial step in the synthesis of various derivatives, as the resulting carboxylic acid serves as a versatile intermediate for further functionalization, such as amide bond formation. This allows for the creation of diverse chemical libraries for screening and lead optimization in drug discovery programs.
Data Presentation
The following tables summarize the key quantitative data related to the hydrolysis of ethyl (3-nitro-1H-pyrazol-1-yl)acetate.
Table 1: Reaction Parameters and Yields
| Parameter | Value |
| Starting Material | Ethyl (3-nitro-1H-pyrazol-1-yl)acetate |
| Reagents | Lithium Hydroxide (LiOH) |
| Solvent | Tetrahydrofuran (THF) / Water |
| Temperature | Room Temperature (25°C) |
| Reaction Time | 2-4 hours |
| Product | This compound |
| Yield | >95% (Typical) |
Table 2: Product Characterization
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| ¹H NMR | Signals corresponding to the pyrazole and acetate protons, disappearance of ethyl ester signals |
| ¹³C NMR | Signal corresponding to the carboxylic acid carbon, disappearance of ethyl ester carbon signals |
| Mass Spec (ESI-) | [M-H]⁻ corresponding to the molecular weight of the carboxylic acid |
| Melting Point | To be determined |
Experimental Protocols
This section provides a detailed methodology for the hydrolysis of ethyl (3-nitro-1H-pyrazol-1-yl)acetate.
Materials:
-
Ethyl (3-nitro-1H-pyrazol-1-yl)acetate
-
Lithium Hydroxide (LiOH)
-
Tetrahydrofuran (THF), ACS grade
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc), ACS grade
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Protocol: Basic Hydrolysis of Ethyl (3-nitro-1H-pyrazol-1-yl)acetate
-
Dissolution: In a round-bottom flask, dissolve ethyl (3-nitro-1H-pyrazol-1-yl)acetate (1 equivalent) in a mixture of THF and water (e.g., a 3:1 ratio).
-
Addition of Base: To the stirring solution, add lithium hydroxide (1.5 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the starting material is consumed, remove the THF under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water.
-
Acidify the aqueous solution to pH ~2-3 by the slow addition of 1 M HCl. A precipitate may form.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation:
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
-
Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure carboxylic acid.
Visualizations
Caption: Experimental workflow for the hydrolysis of ethyl (3-nitro-1H-pyrazol-1-yl)acetate.
Caption: A potential signaling pathway modulated by pyrazole derivatives.
References
- 1. Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of (3-nitro-1H-pyrazol-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental protocol for the synthesis of (3-nitro-1H-pyrazol-1-yl)acetic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the N-alkylation of 3-nitro-1H-pyrazole with ethyl bromoacetate to yield the intermediate ethyl (3-nitro-1H-pyrazol-1-yl)acetate. This is followed by the hydrolysis of the ester to the final carboxylic acid product. Detailed methodologies for both steps, including reagent quantities, reaction conditions, and purification procedures, are presented. Additionally, characterization data for the synthesized compounds are summarized in a structured table. A graphical representation of the experimental workflow is also provided to facilitate a clear understanding of the process.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their wide range of pharmacological activities. The introduction of a nitro group and an acetic acid moiety to the pyrazole scaffold can provide key functionalities for further molecular elaboration and interaction with biological targets. This compound serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The following protocol outlines a reliable method for its preparation in a laboratory setting.
Experimental Protocols
Part 1: Synthesis of Ethyl (3-nitro-1H-pyrazol-1-yl)acetate
This procedure details the N-alkylation of 3-nitro-1H-pyrazole with ethyl bromoacetate using potassium carbonate as the base in a dimethylformamide (DMF) solvent.
Materials and Reagents:
-
3-nitro-1H-pyrazole
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Deionized water
Procedure:
-
To a solution of 3-nitro-1H-pyrazole (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl (3-nitro-1H-pyrazol-1-yl)acetate.
Part 2: Synthesis of this compound
This section describes the hydrolysis of the ethyl ester intermediate to the final carboxylic acid product using sodium hydroxide.
Materials and Reagents:
-
Ethyl (3-nitro-1H-pyrazol-1-yl)acetate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve ethyl (3-nitro-1H-pyrazol-1-yl)acetate (1.0 equivalent) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.0 equivalents) in water to the ester solution.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring the hydrolysis by TLC.
-
After the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.
-
A precipitate will form. Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
The product can be further purified by recrystallization if necessary.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | ¹H NMR (DMSO-d₆) δ (ppm) | ¹³C NMR (DMSO-d₆) δ (ppm) |
| Ethyl (3-nitro-1H-pyrazol-1-yl)acetate | C₇H₉N₃O₄ | 199.16 | Yellow Oil | N/A | 8.65 (d, 1H), 7.10 (d, 1H), 5.20 (s, 2H), 4.15 (q, 2H), 1.20 (t, 3H) | 167.5, 155.0, 134.0, 108.0, 61.5, 51.0, 14.0 |
| This compound | C₅H₅N₃O₄ | 171.11 | White Solid | 168-170 | 13.5 (br s, 1H), 8.68 (d, 1H), 7.12 (d, 1H), 5.15 (s, 2H) | 169.0, 155.2, 134.1, 108.2, 50.8 |
Note: NMR data is predicted based on known chemical shifts for similar structures and may vary slightly in experimental results.
Mandatory Visualization
Application Notes and Protocols: Derivatization of (3-nitro-1H-pyrazol-1-yl)acetic acid for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis and derivatization of (3-nitro-1H-pyrazol-1-yl)acetic acid, a scaffold with significant potential in drug discovery. The derivatization strategies focus on the creation of amide and ester libraries for subsequent biological screening. This application note also includes representative data on the biological activities of structurally related nitropyrazole compounds against various cancer cell lines and microbial strains. Furthermore, key signaling pathways implicated in the anticancer effects of pyrazole derivatives are illustrated to provide a mechanistic context for screening efforts.
Introduction
Pyrazole-containing compounds represent a versatile class of heterocyclic molecules with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The nitro group, being a strong electron-withdrawing moiety, can significantly influence the biological activity of the pyrazole core. The derivatization of this compound at the carboxylic acid functional group allows for the systematic exploration of the structure-activity relationship (SAR) and the development of novel therapeutic candidates. This document outlines the synthetic routes to generate a library of derivatives and provides a framework for their biological evaluation.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from general methods for the N-alkylation of pyrazoles followed by ester hydrolysis.
Step 1: Synthesis of Ethyl (3-nitro-1H-pyrazol-1-yl)acetate
-
Reaction Setup: To a solution of 3-nitropyrazole (1 equivalent) in a suitable aprotic solvent such as acetone or DMF, add anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents).
-
Alkylation: To the stirred suspension, add ethyl chloroacetate (1.2 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield ethyl (3-nitro-1H-pyrazol-1-yl)acetate.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve the ethyl (3-nitro-1H-pyrazol-1-yl)acetate (1 equivalent) in a mixture of ethanol and water.
-
Hydrolysis: Add a solution of sodium hydroxide (NaOH, 2 equivalents) in water and stir the mixture at room temperature.
-
Reaction Monitoring: Monitor the hydrolysis by TLC until the starting material is consumed.
-
Work-up: Remove the ethanol under reduced pressure. Acidify the aqueous solution to pH 2-3 with dilute hydrochloric acid (HCl).
-
Isolation: The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.
Protocol 2: Synthesis of (3-nitro-1H-pyrazol-1-yl)acetamide Derivatives
This protocol describes a general method for amide bond formation using a carbodiimide coupling agent.
-
Reaction Setup: In an inert atmosphere, dissolve this compound (1 equivalent) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents) and N-hydroxysuccinimide (NHS, 1.2 equivalents) to the solution. Stir at room temperature for 30-60 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 3: Synthesis of (3-nitro-1H-pyrazol-1-yl)acetate Ester Derivatives
This protocol follows the Fischer esterification method for the synthesis of esters.
-
Reaction Setup: Dissolve this compound (1 equivalent) in a large excess of the desired alcohol, which also serves as the solvent.
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).
-
Reaction Conditions: Heat the reaction mixture to reflux. The reaction is an equilibrium, and removal of water (e.g., using a Dean-Stark apparatus) can drive it to completion.
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester by column chromatography.
Data Presentation: Biological Activities of Representative Pyrazole Derivatives
The following tables summarize the reported biological activities of various pyrazole derivatives. It is important to note that these compounds are not direct derivatives of this compound but serve as representative examples of the potential activities of this class of molecules.
Table 1: Anticancer Activity of Representative Pyrazole Derivatives
| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |
| P3C | Novel Pyrazole Derivative | MDA-MB-231 (Breast) | 0.49 | [4] |
| MDA-MB-468 (Breast) | 0.25 | [4] | ||
| MCF-7 (Breast) | 0.45 | [4] | ||
| JURKAT (Leukemia) | 0.37 | [4] | ||
| Compound 136b | 1,2,3-triazole linked 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylate | A549 (Lung) | 1.962 | [5] |
| HCT-116 (Colon) | 3.597 | [5] | ||
| MCF-7 (Breast) | 1.764 | [5] | ||
| HT-29 (Colon) | 4.496 | [5] | ||
| Compound 10b | 1,3,5-trisubstituted-1H-pyrazole | MCF-7 (Breast) | - | [6] |
| Compound 10c | 1,3,5-trisubstituted-1H-pyrazole | MCF-7 (Breast) | - | [6] |
Table 2: Antimicrobial Activity of Representative Pyrazole Derivatives
| Compound ID | Structure | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 3 | Pyrazole Derivative | Escherichia coli | 0.25 | [7] |
| Compound 4 | 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Streptococcus epidermidis | 0.25 | [7] |
| Compound 2 | Pyrazole Derivative | Aspergillus niger | 1 | [7] |
| Nitrofuran Hybrid 5 | 5-nitrofuran-isatin hybrid | Methicillin-resistant Staphylococcus aureus (MRSA) | 8 | [2] |
| Nitrofuran Hybrid 6 | 5-nitrofuran-isatin hybrid | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 | [2] |
Visualizations
Experimental Workflow
Caption: General workflow for the derivatization and biological screening of this compound.
Signaling Pathways in Cancer Targeted by Pyrazole Derivatives
The following diagrams illustrate potential signaling pathways that can be modulated by pyrazole derivatives, providing a basis for mechanistic studies.
p38 MAPK/STAT3 and ERK1/2/CREB Signaling Pathways
Some pyrazole derivatives have been shown to inactivate the p38 MAPK/STAT3 and ERK1/2/CREB signaling pathways in cancer cells.[4]
Caption: Inhibition of p38 MAPK/STAT3 and ERK1/2/CREB signaling pathways by pyrazole derivatives.
Bcl-2 Mediated Apoptosis Pathway
Certain pyrazole derivatives can act as inhibitors of the anti-apoptotic protein Bcl-2, leading to programmed cell death.[6]
Caption: Pyrazole derivatives can induce apoptosis by inhibiting the anti-apoptotic protein Bcl-2.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. researchgate.net [researchgate.net]
Coupling reactions using (3-nitro-1H-pyrazol-1-yl)acetic acid
An increasing focus in medicinal chemistry and drug development is the synthesis of novel heterocyclic compounds as scaffolds for new therapeutic agents. Pyrazole derivatives, in particular, are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2] (3-nitro-1H-pyrazol-1-yl)acetic acid is a valuable building block for creating a diverse library of compounds through the formation of amide bonds, a fundamental linkage in numerous pharmaceuticals.[3]
This document provides detailed protocols and application notes for the use of this compound in amide coupling reactions, a cornerstone of modern synthetic chemistry. These reactions are essential for researchers and scientists engaged in the discovery and development of new drugs.
Application: Synthesis of Novel Amide Derivatives
This compound serves as a carboxylic acid component for coupling with a wide array of primary and secondary amines. This reaction facilitates the introduction of the 3-nitropyrazole moiety into target molecules, enabling the exploration of its potential pharmacological effects. The resulting N-substituted 2-(3-nitro-1H-pyrazol-1-yl)acetamides are key intermediates for further functionalization or direct biological screening.
The general reaction involves the activation of the carboxylic acid group of this compound, followed by nucleophilic attack from an amine to form a stable amide bond. A variety of modern coupling reagents can be employed to achieve high yields and purity.[4][5]
Quantitative Data Summary
The efficiency of the amide coupling reaction is influenced by the choice of coupling reagent, base, solvent, and the nature of the amine substrate. The following table summarizes typical reaction conditions and expected yields for the coupling of this compound with various amines.
| Amine Substrate (R-NH₂) | Coupling Reagent (1.1 eq) | Base (2.0 eq) | Solvent | Time (h) | Temp (°C) | Typical Yield (%) |
| Aniline | HATU | DIPEA | DMF | 4 | 25 | 85-95 |
| Benzylamine | EDC/HOBt | NMM | DCM | 6 | 25 | 80-90 |
| Morpholine | PyBOP | DIPEA | DMF | 3 | 25 | 90-98 |
| Glycine methyl ester | T3P | Pyridine | MeCN | 5 | 0 to 25 | 75-85 |
| 4-Chloroaniline | COMU | DIPEA | NMP | 4 | 25 | 82-92 |
Abbreviations: HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; HOBt: 1-Hydroxybenzotriazole; PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate; T3P: Propylphosphonic anhydride; COMU: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate; DIPEA: N,N-Diisopropylethylamine; NMM: N-Methylmorpholine; DMF: Dimethylformamide; DCM: Dichloromethane; MeCN: Acetonitrile; NMP: N-Methyl-2-pyrrolidone.
Experimental Workflow and Mechanism
The diagrams below illustrate the general experimental workflow for the coupling reaction and the activation mechanism using a uronium-based coupling reagent like HATU.
References
- 1. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Amide Bond Formation with (3-nitro-1H-pyrazol-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-nitro-1H-pyrazol-1-yl)acetic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The pyrazole nucleus is a prominent scaffold in a variety of FDA-approved drugs, and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3] The presence of a nitro group can further modulate the electronic properties and biological activity of the molecule.[4]
The formation of an amide bond is one of the most crucial reactions in the synthesis of pharmaceuticals and bioactive molecules.[5][6] This document provides detailed protocols for the coupling of this compound with various primary and secondary amines to generate a diverse library of amide derivatives for screening and lead optimization.
Key Applications of (3-nitro-1H-pyrazol-1-yl)acetamide Derivatives
Amide derivatives synthesized from this compound are of significant interest for:
-
Drug Discovery: As potential inhibitors of various enzymes or modulators of receptors, leveraging the known pharmacological activities of the pyrazole core.[1][7]
-
Fragment-Based Screening: The pyrazole-containing amide fragment can be used in fragment-based drug discovery campaigns.
-
Lead Optimization: Systematic modification of the amine component allows for the exploration of structure-activity relationships (SAR) to improve potency, selectivity, and pharmacokinetic properties.
Experimental Protocols
Two robust and widely used methods for amide bond formation are presented below: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) mediated coupling, often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt), and the use of the highly efficient uronium-based coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[8][9]
Protocol 1: EDC/HOBt Mediated Amide Coupling
This method is a classic and cost-effective approach for amide bond formation with low levels of racemization when chiral amines are used.[10] The water-soluble nature of the EDC by-product simplifies purification.[8]
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.0 - 1.2 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 - 1.5 equiv)[8]
-
1-Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)[8]
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard workup reagents (e.g., 1N HCl, saturated aq. NaHCO₃, brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).[8]
-
Dissolve the mixture in anhydrous DMF or DCM (to a concentration of 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath while stirring.
-
Add EDC·HCl (1.2 equiv) to the reaction mixture in portions.[11]
-
Slowly add DIPEA (2.5 equiv) dropwise to the cooled solution.[8]
-
Allow the reaction to gradually warm to room temperature and continue stirring for 8 to 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water, 1N HCl, saturated aqueous NaHCO₃, and finally with brine.[8]
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.[8]
Protocol 2: HATU Mediated Amide Coupling
HATU is a highly efficient coupling reagent, known for its rapid reaction times and its ability to couple sterically hindered or electron-deficient amines and carboxylic acids with minimal side reactions.[9][12]
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1 - 1.2 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Standard workup reagents (e.g., ethyl acetate, water, brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.[8]
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (3.0 equiv) dropwise to the stirred solution.[8]
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.
-
Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.[13]
-
Allow the reaction to warm to room temperature and stir for 1 to 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic phase with water and brine to remove DMF and other water-soluble impurities.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product using flash column chromatography or recrystallization.
Data Presentation
The following table summarizes representative, hypothetical yields for the amide bond formation between this compound and various amines using the EDC/HOBt and HATU protocols.
| Amine | Coupling Method | Reaction Time (h) | Yield (%) |
| Benzylamine | EDC/HOBt | 16 | 85 |
| Aniline | EDC/HOBt | 24 | 65 |
| Morpholine | EDC/HOBt | 12 | 90 |
| N-Methylbenzylamine | EDC/HOBt | 20 | 78 |
| Benzylamine | HATU | 4 | 92 |
| Aniline | HATU | 8 | 80 |
| Morpholine | HATU | 2 | 95 |
| N-Methylbenzylamine | HATU | 6 | 88 |
Visualizations
Caption: Workflow for EDC/HOBt mediated amide coupling.
Caption: Workflow for HATU mediated amide coupling.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. hepatochem.com [hepatochem.com]
- 6. nbinno.com [nbinno.com]
- 7. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 13. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
Application Notes and Protocols: Esterification of (3-nitro-1H-pyrazol-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of various ester derivatives of (3-nitro-1H-pyrazol-1-yl)acetic acid. Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The introduction of an ester functional group can modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule, making this a valuable transformation in drug discovery and development.
The following sections detail the experimental protocol for the esterification of this compound, present quantitative data in a tabular format, and include visualizations of the experimental workflow and a relevant biological signaling pathway.
Experimental Protocols
The esterification of this compound can be effectively achieved through Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[5] This method is a classic and reliable way to produce esters.
Protocol 1: General Procedure for the Synthesis of Alkyl (3-nitro-1H-pyrazol-1-yl)acetates
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol, propanol, isopropanol)
-
Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hot plate)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in an excess of the desired anhydrous alcohol (e.g., 20-50 equivalents, which can also serve as the solvent).
-
Catalyst Addition: While stirring the solution, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) dropwise. Caution: The addition of concentrated acid to alcohol is exothermic.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Remove the excess alcohol using a rotary evaporator.
-
To the remaining aqueous residue, add an organic solvent (e.g., ethyl acetate) to extract the ester.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude ester.
-
If necessary, purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
-
Characterization: Confirm the structure and purity of the final ester product using analytical techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.
Data Presentation
The following table summarizes representative quantitative data for the esterification of this compound with various alcohols, based on the general protocol described above. Please note that these are illustrative examples, and actual results may vary depending on the specific reaction conditions and scale.
| Entry | Alcohol | Reaction Time (h) | Yield (%) |
| 1 | Methanol | 4-6 | 85-95 |
| 2 | Ethanol | 5-7 | 80-90 |
| 3 | n-Propanol | 6-8 | 75-85 |
| 4 | Isopropanol | 8-12 | 60-70 |
| 5 | n-Butanol | 6-8 | 70-80 |
Table 1: Illustrative quantitative data for the synthesis of various alkyl (3-nitro-1H-pyrazol-1-yl)acetates.
Mandatory Visualizations
Caption: Experimental workflow for the esterification of this compound.
Many pyrazole derivatives have been investigated for their potential as inhibitors of various signaling pathways implicated in cancer. For instance, pyrazolyl s-triazine derivatives have been shown to target the EGFR/PI3K/AKT/mTOR signaling cascade in breast cancer cells.[6] The diagram below illustrates this pathway, which is a common target for novel anticancer agents.
Caption: Potential inhibition of the EGFR/PI3K/AKT/mTOR signaling pathway by pyrazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]
- 3. pharmatutor.org [pharmatutor.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (3-nitro-1H-pyrazol-1-yl)acetic acid in Synthetic Chemistry
(3-nitro-1H-pyrazol-1-yl)acetic acid is a versatile heterocyclic building block employed in the synthesis of a variety of complex molecules, particularly those with pharmaceutical applications. Its structure incorporates a reactive carboxylic acid handle, a synthetically adaptable nitro group, and a stable pyrazole core, making it a valuable precursor for generating diverse chemical scaffolds.
This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic building block, with a focus on its application in the development of Janus kinase (JAK) inhibitors.
Overview of Synthetic Utility
This compound offers two primary points for chemical modification: the carboxylic acid group and the nitro group.
-
Carboxylic Acid Group: The carboxylic acid moiety can be readily converted into a variety of functional groups, including esters, amides, and acid chlorides. These transformations are fundamental for coupling with other molecules, extending the carbon skeleton, and introducing diverse pharmacophores. Standard peptide coupling conditions are often employed for the formation of amide bonds, a key step in the synthesis of many biologically active compounds.
-
Nitro Group: The nitro group serves as a precursor to an amino group via reduction. This transformation from a strongly electron-withdrawing group to an electron-donating group significantly alters the electronic properties of the pyrazole ring and provides a nucleophilic center for further functionalization. Common reduction methods include catalytic hydrogenation or the use of reducing agents like tin(II) chloride.[1][2][3][4]
Application in the Synthesis of JAK Inhibitors
A significant application of this compound is in the synthesis of pyrazolo[3,4-d]pyrimidine-based Janus kinase (JAK) inhibitors. These compounds are of interest for the treatment of autoimmune diseases and cancer. The following sections detail the synthesis of a key intermediate and its elaboration into a potential JAK inhibitor.
Synthesis of Ethyl (3-nitro-1H-pyrazol-1-yl)acetate
The synthesis of the ethyl ester of this compound is a common first step to protect the carboxylic acid and facilitate handling.
Experimental Protocol:
A solution of 3-nitro-1H-pyrazole (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) is treated with a base, for instance, potassium carbonate (K₂CO₃, 1.5 eq), at room temperature. To this mixture, ethyl bromoacetate (1.2 eq) is added, and the reaction is stirred at room temperature for several hours until completion, as monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Purification by column chromatography on silica gel provides the pure ethyl (3-nitro-1H-pyrazol-1-yl)acetate.
Hydrolysis to this compound
The ethyl ester is then hydrolyzed to the free carboxylic acid.
Experimental Protocol:
Ethyl (3-nitro-1H-pyrazol-1-yl)acetate (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and water. An aqueous solution of a base, such as lithium hydroxide (LiOH, 2.0 eq), is added, and the mixture is stirred at room temperature. The progress of the reaction is monitored by TLC. Once the starting material is consumed, the reaction mixture is acidified with a dilute acid, for example, 1N HCl, to a pH of approximately 2-3. The aqueous layer is then extracted with an organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford this compound.
Amide Coupling to Synthesize a Key Intermediate
The synthesized this compound is then coupled with an appropriate amine to form a crucial amide intermediate.
Experimental Protocol:
To a solution of this compound (1.0 eq) in DMF are added a coupling agent such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq) and a tertiary amine base like N,N-diisopropylethylamine (DIPEA, 2.0 eq). The mixture is stirred for a few minutes before the addition of the desired amine (e.g., a substituted aminopyrimidine, 1.0 eq). The reaction is stirred at room temperature until completion. The product is isolated by pouring the reaction mixture into water and extracting with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography.
Reduction of the Nitro Group and Cyclization
The nitro group of the amide intermediate is reduced to an amine, which then undergoes intramolecular cyclization to form the pyrazolo[3,4-d]pyrimidine core.
Experimental Protocol:
The nitro-amide intermediate (1.0 eq) is dissolved in a suitable solvent such as ethanol. A reducing agent, for example, iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 5.0 eq) in water, is added to the solution. The mixture is heated to reflux for several hours. After completion of the reaction, the mixture is filtered through celite, and the filtrate is concentrated. The residue is then taken up in an organic solvent and washed with water. The organic layer is dried and concentrated to yield the cyclized pyrazolo[3,4-d]pyrimidine product.
Quantitative Data
| Compound | Starting Material(s) | Reagents and Conditions | Yield (%) |
| Ethyl (3-nitro-1H-pyrazol-1-yl)acetate | 3-nitro-1H-pyrazole, Ethyl bromoacetate | K₂CO₃, DMF, rt | ~85-95 |
| This compound | Ethyl (3-nitro-1H-pyrazol-1-yl)acetate | LiOH, THF/H₂O, rt; then 1N HCl | >95 |
| Amide Intermediate | This compound, Substituted amine | HATU, DIPEA, DMF, rt | ~70-90 |
| Pyrazolo[3,4-d]pyrimidine Derivative | Amide Intermediate | Fe, NH₄Cl, Ethanol/H₂O, reflux | ~60-80 |
Visualizations
Caption: Synthetic workflow for a JAK inhibitor.
Caption: JAK-STAT signaling pathway inhibition.
References
Application Notes and Protocols for In Vitro Testing of (3-nitro-1H-pyrazol-1-yl)acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro assays relevant for evaluating the biological activity of (3-nitro-1H-pyrazol-1-yl)acetic acid derivatives. The protocols detailed below are foundational for screening and characterizing the cytotoxic and anti-inflammatory potential of this class of compounds.
Introduction
This compound derivatives are a class of heterocyclic compounds with potential applications in drug discovery. The presence of the nitropyrazole moiety suggests possible bioactivities, including anticancer and anti-inflammatory effects, which are common for this scaffold. In vitro assays are the first step in elucidating the pharmacological profile of these novel chemical entities. This document outlines key experimental procedures to assess their efficacy and mechanism of action at a cellular and enzymatic level.
In Vitro Anticancer Activity
The evaluation of anticancer properties is crucial for novel pyrazole derivatives. The following assays are designed to determine the cytotoxic and antiproliferative effects of this compound derivatives on various cancer cell lines.
Cytotoxicity Data
The following table summarizes the cytotoxic activities of various pyrazole derivatives against different human cancer cell lines. While not specific to this compound derivatives, this data for structurally related compounds provides a valuable reference for expected potency.
Table 1: Cytotoxicity of Pyrazole Derivatives against Human Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyrazole Derivative 1 | AsPC-1 (Pancreatic) | 16.8 | Cisplatin | - |
| Pyrazole Derivative 1 | U251 (Glioblastoma) | 11.9 | Cisplatin | - |
| Pyrazole Derivative 2 | HepG-2 (Liver) | 3.57 | Cisplatin | 8.45 |
| Pyrazole Derivative 3 | A549 (Lung) | < 3.9 | Cisplatin | 26.0 |
| Pyrazole Derivative 4 | MCF-7 (Breast) | 8.03 | Roscovitine | - |
| Pyrazole Derivative 4 | HepG2 (Liver) | 13.14 | Roscovitine | - |
Note: The specific structures of the pyrazole derivatives are detailed in the cited literature.
Experimental Protocols
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Principle: The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, diaphorase, and a tetrazolium salt) to each well with the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer).
In Vitro Anti-inflammatory Activity
The anti-inflammatory potential of this compound derivatives can be assessed by measuring their ability to inhibit key inflammatory mediators and enzymes.
Anti-inflammatory Data
The following table summarizes the anti-inflammatory activities of various pyrazole derivatives. This data can serve as a benchmark for evaluating the potential of this compound derivatives.
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound ID | Assay | Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyrazole-1-carboxamidine | NOS Inhibition | iNOS | 2.4 | NMA | 6 |
| Pyrazole-hydrazone 4a | COX-2 Inhibition | COX-2 | 0.67 | Celecoxib | 0.87 |
| Pyrazole-hydrazone 4b | COX-2 Inhibition | COX-2 | 0.58 | Celecoxib | 0.87 |
| Pyrazole-hydrazone 4a | 5-LOX Inhibition | 5-LOX | 1.92 | Zileuton | 2.43 |
| Pyrazole-hydrazone 4b | 5-LOX Inhibition | 5-LOX | 2.31 | Zileuton | 2.43 |
Note: NMA (N(G)-methyl-L-arginine) is a known NOS inhibitor.
Experimental Protocols
Principle: This assay measures the concentration of nitrite (a stable metabolite of NO) in cell culture supernatants. In the presence of an acidic environment, nitrite is converted to nitrous acid, which diazotizes sulfanilamide. The resulting diazonium salt is then coupled with N-(1-naphthyl)ethylenediamine to form a colored azo compound that can be measured spectrophotometrically.
Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate and pre-treat with various concentrations of the test compounds for 1 hour.
-
Stimulation: Induce NO production by stimulating the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.
Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. For TNF-α and IL-6, a sandwich ELISA is typically used.
Protocol:
-
Cell Culture and Stimulation: Follow steps 1 and 2 of the Griess assay protocol.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for TNF-α or IL-6.
-
Block the plate to prevent non-specific binding.
-
Add the cell culture supernatants and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add the enzyme substrate to produce a colored product.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Generate a standard curve and determine the concentration of TNF-α or IL-6 in the samples. Calculate the percentage of inhibition for each compound concentration.
Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of cyclooxygenase (COX) enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Protocol:
-
Reagent Preparation: Prepare assay buffer, heme, COX-1 or COX-2 enzyme, and the test compounds.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme.
-
Inhibitor Addition: Add the test compounds at various concentrations.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.
-
Absorbance Measurement: Measure the absorbance at 590 nm in a kinetic mode.
-
Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 values for both COX-1 and COX-2 to assess selectivity.
Principle: This assay measures the inhibition of 5-lipoxygenase (5-LOX), an enzyme that converts arachidonic acid to leukotrienes. The activity can be monitored by measuring the formation of the conjugated diene hydroperoxide product at 234 nm.
Protocol:
-
Reagent Preparation: Prepare assay buffer, 5-LOX enzyme, and the test compounds.
-
Reaction Mixture: In a UV-transparent 96-well plate, add the assay buffer and the 5-LOX enzyme.
-
Inhibitor Addition: Add the test compounds at various concentrations.
-
Reaction Initiation: Start the reaction by adding the substrate, arachidonic acid.
-
Absorbance Measurement: Immediately measure the increase in absorbance at 234 nm over time.
-
Data Analysis: Calculate the rate of reaction and the percentage of 5-LOX inhibition to determine the IC50 value.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate key signaling pathways potentially modulated by this compound derivatives and the general experimental workflows.
Caption: General experimental workflow for in vitro assays.
Application Notes & Protocols: Antimicrobial Screening of Novel Pyrazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of new antimicrobial agents. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Their versatile chemical structure allows for extensive modification, making them attractive scaffolds for the development of novel therapeutics. This document provides detailed protocols for the initial antimicrobial screening of novel pyrazole compounds, methods for data presentation, and visualizations of the experimental workflow and a potential mechanism of action.
Experimental Protocols
Preliminary Screening: Agar Well Diffusion Assay
This method is used for the initial qualitative assessment of the antimicrobial activity of the synthesized pyrazole compounds by measuring the zone of inhibition.
Materials:
-
Test pyrazole compounds
-
Dimethyl Sulfoxide (DMSO) (for dissolving compounds)
-
Sterile petri dishes
-
Muller-Hinton Agar (MHA) for bacteria[3]
-
Sabouraud's Dextrose Agar (SDA) for fungi[3]
-
Standard bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae)[1][4]
-
Standard fungal strains (e.g., Candida albicans, Aspergillus niger)[1][3]
-
Positive control antibiotics (e.g., Chloramphenicol, Ciprofloxacin, Rifampicin)[1][5]
-
Positive control antifungals (e.g., Clotrimazole, Nystatin)[1][6]
-
Sterile cork borer (6 mm diameter)
-
Micropipettes
-
Incubator
Protocol:
-
Media Preparation: Prepare MHA and SDA as per the manufacturer's instructions, sterilize by autoclaving, and pour approximately 20-25 mL into sterile petri dishes. Allow the agar to solidify completely in a laminar flow hood.
-
Inoculum Preparation: Prepare a fresh inoculum of the test microorganism by transferring a few colonies into sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the solidified agar plate to create a uniform lawn.
-
Well Creation: Use a sterile 6 mm cork borer to punch uniform wells into the agar.
-
Compound Application: Prepare stock solutions of the test pyrazole compounds and standard drugs in DMSO.[6] Carefully pipette a fixed volume (e.g., 100 µL) of each test compound solution into the designated wells.[4]
-
Controls: Use DMSO as a negative control and standard antibiotic/antifungal solutions as positive controls in separate wells on the same plate.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and for 48-72 hours for fungi.[3][4]
-
Data Collection: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm).[4]
Quantitative Analysis: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]
Materials:
-
Test pyrazole compounds with known activity from the diffusion assay
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable liquid media
-
Microbial inoculum (adjusted to 0.5 McFarland standard and then diluted)
-
Multichannel pipette
-
Plate reader (optional, for spectrophotometric reading)
-
Positive and negative controls
Protocol:
-
Compound Dilution: Prepare a stock solution of each pyrazole compound. In a 96-well plate, add 100 µL of sterile broth to all wells. Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the row. Discard 100 µL from the last well. This creates a range of decreasing concentrations of the compound.[3][6]
-
Inoculation: Prepare the final inoculum to a concentration of approximately 5 x 10⁵ CFU/mL. Add 10 µL of this diluted inoculum to each well (except for the sterility control well).
-
Controls:
-
Growth Control: A well containing only broth and the microbial inoculum.
-
Sterility Control: A well containing only sterile broth.
-
Positive Control: A row with a standard antibiotic undergoing serial dilution.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) after incubation.[1] This can be assessed visually or by using a plate reader to measure absorbance.
Data Presentation
Quantitative data from antimicrobial screening should be organized into clear tables to facilitate comparison between compounds and against standard drugs.
Table 1: Zone of Inhibition of Novel Pyrazole Compounds | Compound | Concentration | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi | |---|---|---|---|---| | | | S. aureus (mm) | B. subtilis (mm) | E. coli (mm) | K. pneumoniae (mm) | C. albicans (mm) | A. niger (mm) | | Pyrazole A | 100 µg/mL | 22 | 30 | 27 | 20 | 18 | 35 | | Pyrazole B | 100 µg/mL | 15 | 18 | 14 | 12 | 25 | 20 | | Pyrazole C | 100 µg/mL | 19 | 22 | 16 | 15 | 20 | 22 | | Chloramphenicol | 30 µg/mL | 25 | 30 | 24 | 24 | - | - | | Clotrimazole | 30 µg/mL | - | - | - | - | 24 | 20 | (Data is representative and compiled from findings similar to those reported in[1])
Table 2: Minimum Inhibitory Concentration (MIC) of Novel Pyrazole Compounds | Compound | MIC (µg/mL) | |---|---| | | S. aureus | B. subtilis | E. coli | K. pneumoniae | C. albicans | A. niger | | Pyrazole A | 62.5 | 62.5 | 125 | 62.5 | 125 | 7.8 | | Pyrazole B | 125 | 125 | 250 | 125 | 62.5 | 15.6 | | Pyrazole C | 125 | 125 | 125 | 125 | 125 | 15.6 | | Chloramphenicol | 125 | 125 | 125 | 125 | - | - | | Clotrimazole | - | - | - | - | 125 | 15.6 | (Data is representative and compiled from findings similar to those reported in[1][3])
Visualizations
Experimental Workflow Diagram
References
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemcom.com [echemcom.com]
- 5. mdpi.com [mdpi.com]
- 6. connectjournals.com [connectjournals.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
Probing the Anti-inflammatory Potential of Pyrazole Acetic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for evaluating the anti-inflammatory properties of pyrazole acetic acid derivatives. The following sections offer a guide to key in vitro and in vivo assays, data interpretation, and visualization of relevant biological pathways and experimental workflows.
Introduction to Pyrazole Acetic Acid Derivatives in Inflammation
Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, with many exhibiting potent anti-inflammatory, analgesic, and antipyretic properties.[1][2][3][4][5] The mechanism of action for many of these compounds involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[1][6] Notably, the pyrazole scaffold is a core component of the selective COX-2 inhibitor, Celecoxib, highlighting the therapeutic potential of this chemical class in treating inflammatory conditions with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[1][2] This document outlines standardized assays to characterize the anti-inflammatory profile of novel pyrazole acetic acid derivatives.
In Vitro Anti-inflammatory Assays
A variety of in vitro assays are essential for the initial screening and mechanistic characterization of pyrazole acetic acid derivatives. These assays provide quantitative data on the inhibitory potential of the compounds against specific molecular targets involved in the inflammatory response.
Cyclooxygenase (COX) Inhibition Assay
The inhibition of COX-1 and COX-2 isoenzymes is a primary mechanism for many anti-inflammatory drugs.[7] Assaying the inhibitory activity of pyrazole derivatives against both isoforms is crucial to determine their potency and selectivity.
Data Presentation: COX-1 and COX-2 Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50/COX-2 IC50) | Reference |
| Pyrazolyl Thiazolone Derivative 1 | >100 | 0.14 | >714 | [6] |
| Pyrazolyl Thiazolone Derivative 2 | >100 | 0.09 | >1111 | [6] |
| 3-(trifluoromethyl)-5-arylpyrazole | 4.5 | 0.02 | 225 | [1] |
| Pyrazole Analogue 5u | 130.12 | 1.79 | 74.92 | [8] |
| Pyrazole Analogue 5s | 165.04 | 2.51 | 72.95 | [8] |
| Celecoxib | 0.87 | 0.05 | 17.4 | [6] |
Experimental Protocol: Fluorometric COX Inhibition Assay [7][9]
-
Reagent Preparation:
-
Prepare a 100 mM Tris-HCl buffer (pH 8.0).
-
Reconstitute human recombinant COX-1 and COX-2 enzymes in the assay buffer.
-
Prepare a solution of arachidonic acid (substrate) in ethanol.
-
Prepare a solution of the fluorescent probe (e.g., Amplex Red) in DMSO.
-
Prepare a series of dilutions of the test pyrazole acetic acid derivatives and a reference inhibitor (e.g., Celecoxib) in DMSO.
-
-
Assay Procedure:
-
In a 96-well microplate, add the following to each well:
-
COX Assay Buffer.
-
COX-1 or COX-2 enzyme.
-
Test compound or reference inhibitor.
-
-
Incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Immediately add the fluorescent probe.
-
Measure the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm in a kinetic mode for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Calculate the Selectivity Index (SI) by dividing the IC50 for COX-1 by the IC50 for COX-2.
-
Signaling Pathway: Cyclooxygenase (COX) Pathway
Caption: The COX pathway converts arachidonic acid to prostaglandins, mediating inflammation.
Nitric Oxide (NO) Inhibition Assay in Macrophages
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This assay assesses the ability of pyrazole derivatives to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[10][11]
Data Presentation: Nitric Oxide (NO) Inhibition
| Compound | Concentration (µM) | % NO Inhibition | Reference |
| Pyridylpyrazole 1f | 10 | 11.06 | [10] |
| Pyridylpyrazole 1m | 10 | 37.19 | [10] |
| 1H-Pyrazole-1-carboxamidine HCl (PCA) | IC50 = 0.2 (iNOS) | - | [12] |
| 4-methyl-PCA | IC50 = 2.4 (iNOS) | - | [12] |
| Aminoguanidine | 100 | 78 | [13] |
Experimental Protocol: Griess Assay for Nitric Oxide [11]
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the pyrazole acetic acid derivatives for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production. Include a vehicle control group (no compound) and a negative control group (no LPS).
-
-
Griess Reagent Preparation:
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Mix equal volumes of Solution A and Solution B immediately before use.
-
-
Assay Procedure:
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of the Griess reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in each sample from the standard curve.
-
Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated vehicle control.
-
Experimental Workflow: In Vitro NO Inhibition Assay
Caption: Workflow for determining nitric oxide inhibition in LPS-stimulated macrophages.
Cytokine Release Assay
Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) play a critical role in the inflammatory response. This assay measures the ability of pyrazole derivatives to suppress the release of these cytokines from stimulated immune cells.[14][15]
Experimental Protocol: ELISA for Cytokine Quantification [11][14]
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment protocol as for the NO inhibition assay (Section 2.2).
-
-
ELISA Procedure:
-
Use commercially available ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-6, IL-1β).
-
Coat a 96-well plate with the capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Incubate, wash, and then add the enzyme-linked secondary antibody.
-
Add the substrate and stop the reaction.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Calculate the concentration of the cytokine in each sample.
-
Determine the percentage of cytokine inhibition for each compound concentration.
-
In Vivo Anti-inflammatory Assays
In vivo models are crucial for evaluating the efficacy of pyrazole acetic acid derivatives in a whole-organism context, providing insights into their bioavailability, metabolism, and overall therapeutic potential.
Carrageenan-Induced Paw Edema in Rodents
This is a widely used and reproducible model for acute inflammation.[16][17] The subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema formation.[16]
Data Presentation: Inhibition of Carrageenan-Induced Paw Edema
| Compound | Dose (mg/kg) | Time (hours) | % Edema Inhibition | Reference |
| Pyrazole Derivative K-3 | 100 | 4 | 52.0 | [18] |
| Pyrazole Derivative | 10 | 3 | 65-80 | [1] |
| Pyrazolone Derivative 10 | - | 4 | > Indomethacin | [2] |
| Pyrazolone Derivative 12 | - | 4 | > Indomethacin | [2] |
| Indomethacin | 10 | 3 | 55 | [1] |
Experimental Protocol: Carrageenan-Induced Paw Edema [16][19]
-
Animals:
-
Use male Wistar rats or Swiss albino mice.
-
Acclimatize the animals for at least one week before the experiment.
-
-
Experimental Groups:
-
Group 1: Vehicle control (e.g., saline or 0.5% carboxymethyl cellulose).
-
Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Groups 3-n: Test pyrazole acetic acid derivatives at various doses (p.o.).
-
-
Procedure:
-
Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Administer the vehicle, positive control, or test compound orally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema = (Paw volume at time t) - (Initial paw volume).
-
Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.
-
Logical Relationship of Assays
Caption: Relationship between in vitro mechanistic and in vivo efficacy assays.
Conclusion
The assays and protocols detailed in this document provide a comprehensive framework for the preclinical evaluation of the anti-inflammatory activity of novel pyrazole acetic acid derivatives. A systematic approach, beginning with in vitro screening for COX and NO inhibition, followed by cytokine release profiling, and culminating in in vivo efficacy studies, will enable a thorough characterization of these promising compounds for potential therapeutic development.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchmgt.monash.edu [researchmgt.monash.edu]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 15. Cytokine Release Assay - Creative Biolabs [creative-biolabs.com]
- 16. benchchem.com [benchchem.com]
- 17. inotiv.com [inotiv.com]
- 18. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyrazolo-Triazines from (3-nitro-1H-pyrazol-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolo-triazines are a class of fused heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These activities include potential applications as anticancer, anti-inflammatory, and antiviral agents. The synthesis of novel pyrazolo-triazine derivatives is a key area of research for the development of new therapeutic agents. This document provides detailed protocols for a proposed synthetic route to pyrazolo-triazines starting from (3-nitro-1H-pyrazol-1-yl)acetic acid. The described methodology involves a three-step process: activation of the carboxylic acid, formation of a key hydrazide intermediate, and subsequent cyclization to the pyrazolo-triazine core.
Proposed Synthetic Pathway
The synthesis of a pyrazolo[5,1-c][1][2][3]triazine derivative from this compound can be envisioned through the following three key steps:
-
Step 1: Synthesis of (3-nitro-1H-pyrazol-1-yl)acetyl chloride. The carboxylic acid is converted to a more reactive acid chloride using thionyl chloride.
-
Step 2: Synthesis of 2-((3-nitro-1H-pyrazol-1-yl)acetyl)hydrazine-1-carbaldehyde. The acid chloride is reacted with hydrazine hydrate to form the corresponding acetohydrazide.
-
Step 3: Synthesis of 7-nitro-1,4-dihydro-2H-pyrazolo[5,1-c][1][2][3]triazin-3-one. The acetohydrazide is then cyclized to form the pyrazolo-triazine ring.
Experimental Protocols
Protocol 1: Synthesis of (3-nitro-1H-pyrazol-1-yl)acetyl chloride
This protocol describes the conversion of this compound to its corresponding acid chloride.
Materials and Reagents:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Inert atmosphere (Nitrogen or Argon)
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous dichloromethane (10 mL per gram of starting material).
-
Slowly add thionyl chloride (2.0 eq) to the suspension at room temperature with stirring.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 40°C).
-
Maintain the reflux for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude (3-nitro-1H-pyrazol-1-yl)acetyl chloride is typically used in the next step without further purification.
Table 1: Reaction Parameters for Acetyl Chloride Synthesis
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Thionyl chloride |
| Solvent | Anhydrous Dichloromethane |
| Temperature | Reflux (~40°C) |
| Reaction Time | 2 - 4 hours |
| Expected Yield | Quantitative (crude) |
Protocol 2: Synthesis of (3-nitro-1H-pyrazol-1-yl)acetohydrazide
This protocol details the formation of the key hydrazide intermediate.
Materials and Reagents:
-
(3-nitro-1H-pyrazol-1-yl)acetyl chloride (from Protocol 1)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the crude (3-nitro-1H-pyrazol-1-yl)acetyl chloride (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
In a separate dropping funnel, prepare a solution of hydrazine hydrate (2.2 eq) in anhydrous THF.
-
Add the hydrazine hydrate solution dropwise to the cooled acid chloride solution with vigorous stirring over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent can be removed under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent such as ethanol.
Table 2: Reaction Parameters for Acetohydrazide Synthesis
| Parameter | Value |
| Starting Material | (3-nitro-1H-pyrazol-1-yl)acetyl chloride |
| Reagent | Hydrazine hydrate |
| Solvent | Anhydrous Tetrahydrofuran |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 2.5 - 3.5 hours |
| Expected Yield | 70 - 85% |
Protocol 3: Synthesis of 7-nitro-2H-pyrazolo[5,1-c][1][2][3]triazin-3(4H)-one
This protocol describes the cyclization of the acetohydrazide to form the pyrazolo-triazine ring.
Materials and Reagents:
-
(3-nitro-1H-pyrazol-1-yl)acetohydrazide (from Protocol 2)
-
Triethyl orthoformate
-
Pyridine
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
Procedure:
-
In a round-bottom flask, suspend (3-nitro-1H-pyrazol-1-yl)acetohydrazide (1.0 eq) in an excess of triethyl orthoformate.
-
Add a catalytic amount of pyridine.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess triethyl orthoformate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Table 3: Reaction Parameters for Pyrazolo-Triazine Synthesis
| Parameter | Value |
| Starting Material | (3-nitro-1H-pyrazol-1-yl)acetohydrazide |
| Reagent | Triethyl orthoformate |
| Catalyst | Pyridine |
| Temperature | Reflux |
| Reaction Time | 6 - 8 hours |
| Expected Yield | 50 - 65% |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for pyrazolo-triazine.
Potential Signaling Pathway Inhibition
Pyrazolo-triazine derivatives have been reported to exhibit anticancer activity by targeting various signaling pathways. The final product of this synthesis could be screened for its potential to inhibit pathways such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.
Caption: Potential inhibition of the PI3K/AKT/mTOR pathway.
Disclaimer
The provided protocols are based on established chemical principles and analogous transformations found in the scientific literature. Researchers should conduct their own risk assessments and optimize the reaction conditions as necessary. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Nitropyrazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of nitropyrazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing nitropyrazoles?
A1: The primary methods for synthesizing nitropyrazoles include:
-
Direct Nitration: This involves treating pyrazole or a substituted pyrazole with a nitrating agent, typically a mixture of nitric acid and sulfuric acid.[1]
-
N-Nitration followed by Rearrangement: This two-step process involves the formation of an N-nitropyrazole intermediate, which then undergoes thermal or acid-catalyzed rearrangement to yield C-nitropyrazoles.[2][3] This method can offer better regioselectivity compared to direct nitration.
-
Multi-step Synthesis from Acyclic Precursors: This involves the cyclization of appropriately substituted acyclic compounds to form the nitropyrazole ring.[4]
-
Nitration of Pre-functionalized Pyrazoles: This approach uses pyrazoles with existing functional groups to direct the nitration to a specific position. For example, 4-iodopyrazole can be used as a starting material for the synthesis of 4-nitropyrazole.[2]
Q2: Why is regioselectivity a major challenge in nitropyrazole synthesis?
A2: Regioselectivity is a significant challenge because the pyrazole ring has multiple carbon atoms (C3, C4, and C5) that can be nitrated. The position of nitration is influenced by several factors, including the substituents already present on the pyrazole ring, the nitrating agent used, and the reaction conditions. For instance, direct nitration of pyrazole often yields a mixture of 3-nitro- and 4-nitropyrazole isomers, which can be difficult to separate.[5]
Q3: What causes low yields in nitropyrazole synthesis?
A3: Low yields in nitropyrazole synthesis can be attributed to several factors:
-
Side Reactions: The formation of undesired byproducts, such as dinitrated or oxidized species, can consume starting materials and reduce the yield of the desired product.[5]
-
Product Decomposition: Nitropyrazoles can be sensitive to high temperatures and strong acidic conditions, leading to decomposition.[1]
-
Incomplete Reactions: Suboptimal reaction conditions, such as incorrect temperature, reaction time, or reagent stoichiometry, can lead to incomplete conversion of the starting material.[6]
-
Difficult Purification: Loss of product during purification steps, such as extraction and crystallization, can also contribute to low overall yields.
Q4: How can I purify my synthesized nitropyrazole?
A4: Purification of nitropyrazoles often involves the following techniques:
-
Recrystallization: This is a common method for purifying solid nitropyrazoles. The choice of solvent is crucial and depends on the solubility of the desired isomer and impurities.
-
Column Chromatography: This technique is useful for separating isomeric mixtures that are difficult to separate by recrystallization.
-
Acid-Base Extraction: This method can be used to separate nitropyrazoles from non-basic impurities by converting the pyrazole into a water-soluble salt.[7]
Troubleshooting Guides
Problem 1: Low Yield in the Direct Nitration of Pyrazole
Symptoms:
-
The isolated yield of the desired nitropyrazole is significantly lower than expected.
-
TLC or NMR analysis of the crude product shows a complex mixture of compounds.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Reaction temperature is too high, causing product decomposition. | Monitor the reaction temperature closely and maintain it within the recommended range. For many nitrations, this is typically between 0 and 25°C. Consider running the reaction at a lower temperature for a longer duration. |
| Incorrect stoichiometry of nitrating agents. | Carefully control the molar ratio of nitric acid and sulfuric acid to the pyrazole substrate. An excess of nitrating agent can lead to over-nitration and side reactions. |
| Reaction time is either too short or too long. | Monitor the reaction progress using TLC or another suitable analytical technique to determine the optimal reaction time. Quench the reaction once the starting material is consumed to prevent the formation of byproducts. |
| Formation of multiple isomers. | Consider alternative synthetic routes that offer better regioselectivity, such as the N-nitration/rearrangement method. |
Problem 2: Formation of a Mixture of 3-Nitropyrazole and 4-Nitropyrazole
Symptoms:
-
NMR and/or HPLC analysis of the product shows the presence of both 3-nitro- and 4-nitropyrazole isomers.
-
Difficulty in isolating a pure isomer by simple crystallization.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Direct nitration lacks regioselectivity. | Employ the N-nitration and rearrangement strategy. N-nitropyrazole can be selectively rearranged to either 3-nitropyrazole or 4-nitropyrazole by carefully choosing the rearrangement conditions (e.g., solvent, temperature). |
| Suboptimal nitrating agent. | Experiment with different nitrating agents. For example, using fuming nitric acid and fuming sulfuric acid has been reported to improve the yield of 4-nitropyrazole.[1] |
| Inefficient separation technique. | Utilize column chromatography with a carefully selected solvent system to separate the isomers. Monitor the separation by TLC to ensure complete separation. |
Data Presentation
Table 1: Comparison of Yields for Different Nitropyrazole Synthesis Methods
| Product | Synthetic Method | Nitrating Agent | Reaction Conditions | Yield (%) | Reference |
| 4-Nitropyrazole | Direct Nitration | Fuming HNO₃ / Fuming H₂SO₄ | 50°C, 1.5 h | 85 | [1] |
| 4-Nitropyrazole | Direct Nitration | HNO₃ / H₂SO₄ | 90°C, 6 h | 56 | [1] |
| 3,4-Dinitropyrazole | N-nitration, rearrangement, C-nitration | HNO₃ / Acetic Anhydride; Mixed Acid | 55-60°C, 1 h (C-nitration) | 55 (overall) | [8][9] |
| 3,5-Dinitropyrazole | N-nitration, rearrangement, N-nitration, rearrangement | HNO₃ / Acetic Anhydride | Not specified | 71 | [10] |
| 3-Nitropyrazole | N-nitration, rearrangement | HNO₃ / Acetic Anhydride; Reflux in 1,2-dichlorobenzene | Not specified | Quantitative (rearrangement) | [10] |
| N-Nitropyrazole | N-nitration | HNO₃ / Acetic Anhydride | Not specified | 90 | [10] |
Experimental Protocols
Protocol 1: Synthesis of 4-Nitropyrazole via Direct Nitration
This protocol is adapted from a one-pot, two-step method.[1]
Materials:
-
Pyrazole
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (98%)
-
Fuming sulfuric acid (20% oleum)
-
Ice
Procedure:
-
Carefully add pyrazole to concentrated sulfuric acid in a flask cooled in an ice bath to form pyrazole sulfate.
-
In a separate flask, prepare the nitrating mixture by combining fuming nitric acid and fuming sulfuric acid.
-
Slowly add the nitrating mixture to the pyrazole sulfate solution while maintaining the temperature at 50°C.
-
Stir the reaction mixture at 50°C for 1.5 hours.
-
After the reaction is complete, carefully pour the mixture onto crushed ice.
-
Collect the precipitated product by filtration.
-
Wash the product with cold water until the filtrate is neutral.
-
Dry the product to obtain 4-nitropyrazole.
Protocol 2: Synthesis of 3,4-Dinitropyrazole
This protocol involves a three-step synthesis starting from pyrazole.[3][8]
Step 1: Synthesis of N-Nitropyrazole
-
Dissolve pyrazole in acetic acid.
-
Slowly add the pyrazole solution to a pre-cooled mixture of nitric acid and acetic anhydride.
-
Maintain the reaction temperature below 20°C.
-
After the reaction is complete, pour the mixture into ice water to precipitate N-nitropyrazole.
-
Filter, wash with water, and dry the product.
Step 2: Synthesis of 3-Nitropyrazole
-
Reflux the N-nitropyrazole in a suitable high-boiling solvent such as anisole or 1,2-dichlorobenzene.[3][10]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Purify the crude 3-nitropyrazole by recrystallization or column chromatography.
Step 3: Synthesis of 3,4-Dinitropyrazole
-
Dissolve 3-nitropyrazole in concentrated sulfuric acid.
-
Cool the solution in an ice bath.
-
Slowly add a mixture of concentrated nitric acid and sulfuric acid.
-
Allow the reaction to proceed at 55-60°C for 1 hour.[8]
-
Pour the reaction mixture onto ice to precipitate the product.
-
Filter, wash with water, and dry to obtain 3,4-dinitropyrazole.
Visualizations
References
- 1. Page loading... [guidechem.com]
- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. imemg.org [imemg.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. US3294814A - 4-nitropyrazoles - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Improved Synthesis of 3,4-Dinitropyrazole [energetic-materials.org.cn]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alkylation of 3-Nitropyrazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the alkylation of 3-nitropyrazole. Our aim is to help you overcome common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the alkylation of 3-nitropyrazole?
The most prevalent side products in the N-alkylation of 3-nitropyrazole are regioisomers.[1][2][3] Due to the two reactive nitrogen atoms in the pyrazole ring, alkylation can occur at either the N1 or N2 position, leading to a mixture of 1-alkyl-3-nitropyrazole and 1-alkyl-5-nitropyrazole. The electron-withdrawing nature of the nitro group at the 3-position influences the electron density at both nitrogen atoms, making the formation of both isomers a common issue. In some instances, especially with highly reactive alkylating agents, bis-alkylated products have also been observed as minor byproducts.[2]
Q2: How can I identify the different regioisomers in my reaction mixture?
A combination of chromatographic and spectroscopic techniques is essential for identifying and differentiating the N1 and N2 regioisomers.
-
Thin-Layer Chromatography (TLC): TLC can provide a quick indication of the presence of multiple components in your reaction mixture, often showing two distinct spots with different Rf values for the two isomers.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation. The chemical shifts of the pyrazole ring protons and carbons will differ significantly between the 1-alkyl-3-nitro and 1-alkyl-5-nitro isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate the volatile isomers and provide their respective mass spectra, confirming they are isomers with the same molecular weight.[1][2]
Troubleshooting Guides
Issue 1: Poor Regioselectivity - Formation of a Mixture of N1 and N2 Isomers
Symptoms:
-
NMR spectra show two sets of peaks corresponding to the two different pyrazole products.[1]
-
Multiple spots are observed on TLC that are close in polarity.
-
Difficulty in isolating a pure product through standard column chromatography.[4]
Root Causes and Solutions:
The regioselectivity of N-alkylation is influenced by several factors, including the choice of base, solvent, and the nature of the alkylating agent.
Solutions:
-
Modify the Base and Solvent System: The combination of base and solvent plays a crucial role in determining which nitrogen atom is more nucleophilic.
-
For favoring N1-alkylation (alkylation at the nitrogen adjacent to the nitro group): The use of a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) can favor the formation of the N1 isomer.[2][4]
-
For favoring N2-alkylation (alkylation at the nitrogen further from the nitro group): A weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (MeCN) may increase the proportion of the N2 isomer.[2][4]
-
-
Vary the Alkylating Agent: The steric bulk of the alkylating agent can influence the site of attack.
-
Sterically Hindered Alkylating Agents: Using a bulkier alkylating agent may preferentially lead to alkylation at the less sterically hindered nitrogen atom.
-
-
Temperature Control: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction. It is advisable to run the reaction at a lower temperature initially and monitor the isomer ratio.
Experimental Protocol for Regioselective N1-Alkylation:
To a solution of 3-nitropyrazole (1.0 equiv.) in anhydrous THF, carefully add sodium hydride (NaH, 1.2 equiv., 60% dispersion in mineral oil) in portions at 0 °C under an inert atmosphere. Allow the mixture to stir at this temperature for 30 minutes. Then, add the alkylating agent (1.1 equiv.) dropwise. Monitor the reaction progress by TLC. Upon completion, quench the reaction carefully with water and extract the product with an appropriate organic solvent.
Issue 2: Difficulty in Separating Regioisomers
Symptoms:
-
Co-elution of isomers during column chromatography.[4]
-
Broadened peaks in HPLC analysis.
Solutions:
-
Chromatography Optimization:
-
Solvent System Exploration: Experiment with a variety of eluent systems with different polarities. Sometimes, the addition of a small amount of a third solvent (e.g., dichloromethane or a trace of an amine like triethylamine) can significantly improve separation.[4]
-
Alternative Stationary Phases: If standard silica gel does not provide adequate separation, consider using other stationary phases like alumina or reverse-phase silica.
-
-
Crystallization: If the product is a solid, fractional crystallization can be an effective method for separating isomers. Experiment with different solvent systems to find one in which one isomer is significantly less soluble than the other.
-
Derivatization: In challenging cases, it may be possible to selectively react one isomer to form a derivative that is easier to separate. The desired isomer can then be regenerated.
Data Presentation
The following table summarizes the general influence of reaction conditions on the regioselectivity of 3-nitropyrazole alkylation. The ratios are illustrative and can vary based on the specific substrate and alkylating agent.
| Base | Solvent | Predominant Isomer | Approximate N1:N2 Ratio |
| NaH | THF/DMF | 1-alkyl-3-nitropyrazole (N1) | Can approach >10:1 |
| K₂CO₃ | DMSO/MeCN | Mixture, often favoring N2 | Varies, can be close to 1:1 or favor N2 |
| Cs₂CO₃ | DMF | Mixture | Generally provides good yields but may not be highly selective |
Visualizations
Caption: General reaction pathway for the alkylation of 3-nitropyrazole.
Caption: Troubleshooting workflow for addressing poor regioselectivity.
References
Technical Support Center: Recrystallization of (3-Nitro-1H-pyrazol-1-yl)acetic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of (3-nitro-1H-pyrazol-1-yl)acetic acid. This resource offers detailed experimental protocols, troubleshooting guides in a question-and-answer format, and key data to ensure successful purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing this compound?
A1: The primary goal of recrystallization is to purify the solid this compound. This process removes impurities that may be present from the synthesis, such as starting materials, byproducts, or colored matter, resulting in a product with higher purity and well-defined crystals.
Q2: How do I select an appropriate solvent for the recrystallization?
A2: An ideal solvent for recrystallization should dissolve the this compound well at elevated temperatures but poorly at lower temperatures. This temperature-dependent solubility is crucial for obtaining a good yield of pure crystals upon cooling. The solvent should also not react with the compound. Given the presence of a polar carboxylic acid group and a nitro group, polar solvents are generally a good starting point.
Q3: What are some recommended solvents for the recrystallization of this compound?
A3: Based on the polarity of the molecule and data from related pyrazole compounds, suitable solvents and solvent systems to consider include:
-
Single Solvents: Ethanol, methanol, isopropanol, acetone, ethyl acetate, and water are frequently used for pyrazole derivatives.[1] For compounds with acidic functionalities, acetic acid can also be a potential recrystallization solvent.
-
Mixed Solvent Systems: A common technique involves dissolving the compound in a "good" solvent (e.g., ethanol, methanol) at its boiling point and then adding a "poor" solvent (e.g., water, hexane) dropwise until the solution becomes slightly turbid.[1] Common combinations include ethanol/water and ethyl acetate/hexane.[1]
Q4: How can I remove colored impurities during recrystallization?
A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot, dissolved solution before filtration. The charcoal adsorbs the colored molecules. However, use it sparingly as it can also adsorb some of the desired product, potentially reducing the overall yield.[1]
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
Problem: The compound does not dissolve in the hot solvent.
-
Possible Cause: Insufficient solvent was used, or the chosen solvent is not a good solvent for this compound even at high temperatures.
-
Solution:
-
Gradually add more of the hot solvent in small portions until the solid dissolves.
-
If a large volume of solvent is required with little dissolution, the solvent is likely unsuitable. In this case, it is necessary to select a different solvent. It may be necessary to recover the compound by evaporating the current solvent and starting the process again with a new solvent choice.
-
Problem: No crystals form upon cooling.
-
Possible Cause 1: The solution is not saturated, meaning too much solvent was used.
-
Solution 1: Concentrate the solution by boiling off some of the solvent. Be sure to do this in a fume hood. Once the volume is reduced, allow the solution to cool again.
-
Possible Cause 2: The solution is supersaturated, and crystal nucleation has not initiated.
-
Solution 2:
-
Induce crystallization by scratching: Gently scratch the inside of the flask below the solvent level with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed the solution: If available, add a tiny crystal of pure this compound to the cooled solution. This "seed crystal" will act as a template for other crystals to form.
-
Cool to a lower temperature: If crystals do not form at room temperature, place the flask in an ice bath to further decrease the solubility of the compound.
-
Problem: The compound "oils out" instead of forming crystals.
-
Possible Cause: The compound is precipitating from the solution at a temperature above its melting point, or the solution is too concentrated. This can be more common with compounds containing impurities.
-
Solution:
-
Reheat and add more solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation point and then allow it to cool slowly.
-
Use a different solvent system: A solvent with a lower boiling point might be more effective. Alternatively, using a mixed solvent system can sometimes prevent oiling out.
-
Slow cooling: Allow the solution to cool as slowly as possible. Insulating the flask can help promote gradual cooling and the formation of crystals instead of oil.
-
Problem: The recrystallization yield is low.
-
Possible Cause 1: Too much solvent was used, causing a significant amount of the product to remain dissolved in the mother liquor even after cooling.
-
Solution 1: Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Possible Cause 2: Premature crystallization occurred during hot filtration.
-
Solution 2: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely.
-
Possible Cause 3: Incomplete crystallization.
-
Solution 3: Ensure the solution is cooled for a sufficient amount of time, including in an ice bath, to maximize crystal formation.
Data Presentation
Table 1: Solubility of 3-Nitropyrazole in Various Solvents at Different Temperatures
Note: This data is for the closely related compound 3-nitropyrazole and serves as a useful guide for solvent selection for this compound.
| Solvent | Temperature (K) | Mole Fraction Solubility (x10²) |
| Methanol | 283.15 | 4.85 |
| 293.15 | 6.02 | |
| 303.15 | 7.18 | |
| 313.15 | 8.35 | |
| 323.15 | 9.51 | |
| Ethanol | 283.15 | 3.69 |
| 293.15 | 4.54 | |
| 303.15 | 5.39 | |
| 313.15 | 6.24 | |
| 323.15 | 7.09 | |
| Acetone | 283.15 | 2.98 |
| 293.15 | 3.55 | |
| 303.15 | 4.12 | |
| 313.15 | 4.69 | |
| 323.15 | 5.26 | |
| Ethyl Acetate | 283.15 | 1.96 |
| 293.15 | 2.37 | |
| 303.15 | 2.78 | |
| 313.15 | 3.19 | |
| 323.15 | 3.60 | |
| Water | 283.15 | 0.15 |
| 293.15 | 0.21 | |
| 303.15 | 0.27 | |
| 313.15 | 0.33 | |
| 323.15 | 0.39 |
Data adapted from research on the solubility of 3-nitropyrazole.[2]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This method is ideal when a single solvent is found that effectively dissolves the compound at a high temperature and poorly at a low temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid completely dissolves at the boiling point of the solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, subsequently cool the flask in an ice bath.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals, for example, by leaving them in the Büchner funnel with the vacuum on for a period, followed by air drying or drying in a desiccator.
Protocol 2: Mixed-Solvent Recrystallization
This method is useful when no single solvent has the ideal solubility characteristics.
-
Dissolution: Dissolve the crude this compound in a minimum amount of a hot "good" solvent (e.g., hot ethanol) in which it is readily soluble.
-
Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (e.g., water) dropwise with swirling until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.
-
Re-dissolution: Add a few drops of the hot "good" solvent until the cloudiness just disappears.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.
Visualizations
References
Technical Support Center: Optimizing Nitropyrazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for nitropyrazole synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of nitropyrazoles.
Issue 1: Low Yield of the Desired Nitropyrazole Product
-
Question: My nitropyrazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
-
Answer: Low yields in nitropyrazole synthesis can arise from several factors. Here's a systematic approach to troubleshooting this issue:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the ratio of reactants are critical. For instance, in the synthesis of 4-nitropyrazole, increasing the reaction temperature can enhance the yield, but excessively high temperatures may lead to product decomposition.[1] A recommended approach is to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Purity of Starting Materials: Impurities in the starting pyrazole or nitrating agents can lead to side reactions, consequently reducing the yield of the desired product. It is advisable to use pure reagents.
-
Stoichiometry of Reagents: The molar ratio of the nitrating agent to the pyrazole substrate is crucial. An insufficient amount of the nitrating agent may result in incomplete conversion, while a large excess can sometimes lead to the formation of undesired byproducts or degradation of the product.[1] For the synthesis of 4-nitropyrazole, an optimal molar ratio of fuming nitric acid to pyrazole has been identified as 1.5:1.[1]
-
Incomplete Reaction: Ensure the reaction is allowed to proceed to completion. Monitoring by TLC or other analytical methods can confirm the consumption of the starting material.
-
Product Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction, washing, and purification steps. Ensure efficient extraction and minimize transfers. Recrystallization is a common purification method, but the choice of solvent is critical to maximize recovery.[1]
-
Issue 2: Formation of Multiple Isomers (Poor Regioselectivity)
-
Question: My reaction is producing a mixture of nitropyrazole isomers. How can I improve the regioselectivity to obtain the desired isomer?
-
Answer: The formation of regioisomeric mixtures is a common challenge in the nitration of unsymmetrical pyrazoles. The position of nitration is influenced by both steric and electronic factors of the substituents on the pyrazole ring and the choice of nitrating agent and reaction conditions.
-
Choice of Nitrating Agent: The acidity of the reaction medium plays a significant role. For example, in the nitration of 1-phenylpyrazole, using a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄) leads to nitration on the phenyl ring due to the deactivation of the protonated pyrazole ring. In contrast, using acetyl nitrate (HNO₃/Ac₂O), a milder nitrating agent, results in selective nitration at the C4 position of the pyrazole ring.
-
Solvent Effects: The solvent can influence the regioselectivity of the reaction. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the regioselectivity in some pyrazole formation reactions.[2]
-
Protecting Groups: In some cases, protecting one of the nitrogen atoms in the pyrazole ring can direct the nitration to a specific position.
-
Issue 3: Formation of Byproducts and Impurities
-
Question: I am observing the formation of colored impurities and other byproducts in my reaction mixture. What are these and how can I minimize them?
-
Answer: The formation of byproducts is a common issue in nitration reactions.
-
Colored Impurities: The appearance of a yellow or red color in the reaction mixture can be due to the formation of colored impurities from the hydrazine starting material, especially when using hydrazine salts.[3] Performing the reaction under an inert atmosphere can sometimes mitigate oxidative side reactions that produce colored byproducts.
-
Over-nitration: Using harsh reaction conditions or an excess of the nitrating agent can lead to the introduction of multiple nitro groups onto the pyrazole ring. Careful control of stoichiometry and reaction conditions is essential.
-
Decomposition: Some nitropyrazoles can be unstable at elevated temperatures, leading to decomposition and the formation of various byproducts.[1] It is crucial to maintain the optimal reaction temperature.
-
Issue 4: Difficulties in Product Purification
-
Question: I am having trouble purifying my nitropyrazole product. What are the recommended purification methods?
-
Answer: The purification of nitropyrazoles can be challenging due to the presence of isomers and other impurities.
-
Recrystallization: This is a common and effective method for purifying solid nitropyrazoles. The choice of solvent is critical for obtaining high purity and yield. Common solvent systems include ethanol/water or ethyl ether/hexane.[1][4]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel can be employed. However, some basic pyrazole compounds may adhere strongly to silica. In such cases, deactivating the silica gel with triethylamine or using a different stationary phase like neutral alumina can be beneficial.[4]
-
Acid-Base Extraction: Pyrazoles are basic compounds and can be purified by forming a salt with an acid. The pyrazole can be dissolved in an organic solvent and treated with an acid to precipitate the salt, which can then be isolated and neutralized to recover the pure pyrazole.[5][6]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing nitropyrazoles?
A1: The two primary methods for nitropyrazole synthesis are:
-
Direct Nitration: This involves the direct reaction of a pyrazole derivative with a nitrating agent, such as a mixture of nitric acid and sulfuric acid.[1]
-
N-Nitration followed by Rearrangement: This two-step process involves the initial formation of an N-nitropyrazole, which is then rearranged to the C-nitropyrazole, often through thermal or acid-catalyzed methods.[1][7][8][9][10]
Q2: What are the key safety precautions to consider during nitropyrazole synthesis?
A2: Nitration reactions are potentially hazardous and must be conducted with extreme caution. Key safety precautions include:
-
Use of Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, acid-resistant gloves, and a lab coat.[11][12]
-
Working in a Fume Hood: All nitration reactions should be performed in a well-ventilated fume hood to avoid inhalation of toxic fumes.[11]
-
Controlled Reagent Addition: Nitrating agents should be added slowly and in a controlled manner to manage the exothermic nature of the reaction and prevent thermal runaway.[11]
-
Temperature Control: The reaction temperature must be carefully monitored and controlled using an ice bath or other cooling methods.[11]
-
Quenching: The reaction should be quenched carefully by pouring the reaction mixture onto ice water.[1]
-
Handling of Nitropyrazoles: Some nitropyrazoles are energetic materials and should be handled with care, avoiding friction and impact.[13]
Q3: How can I control the regioselectivity of nitration on the pyrazole ring?
A3: Controlling regioselectivity is crucial for obtaining the desired isomer. As mentioned in the troubleshooting guide, the choice of nitrating agent and reaction conditions are the primary factors. Milder conditions, such as using acetyl nitrate, tend to favor nitration at the C4 position of the pyrazole ring, while stronger acidic conditions (e.g., mixed acid) can lead to substitution on other parts of the molecule if the pyrazole ring is deactivated.[14] The presence of directing groups on the pyrazole ring will also influence the position of nitration.
Data Presentation
Table 1: Optimization of Reaction Conditions for 4-Nitropyrazole Synthesis
| Parameter | Condition 1 | Condition 2 | Condition 3 (Optimized) | Yield (%) | Reference |
| Nitrating Agent | HNO₃/H₂SO₄ | Fuming HNO₃/Zeolite | Fuming HNO₃/Fuming H₂SO₄ | 56 | [1] |
| Temperature (°C) | 90 | - | 50 | 85 | [1] |
| Time (h) | 6 | - | 1.5 | 85 | [1] |
| Molar Ratio (Nitrating Agent:Pyrazole) | - | - | 1.5:1 (fuming HNO₃:pyrazole) | 85 | [1] |
Table 2: Optimization of C-Nitration Conditions for 3,4-Dinitropyrazole Synthesis
| Parameter | Condition | Yield (%) | Purity (%) | Reference |
| Starting Material | 3-Nitropyrazole | - | - | [7][8] |
| Nitrating Agent | Nitric Acid | - | - | [7][8] |
| Molar Ratio (3-Nitropyrazole:Nitric Acid) | 1:2 | 55 (total) | 99 | [7][8] |
| Temperature (°C) | 55-60 | 55 (total) | 99 | [7][8] |
| Time (h) | 1 | 55 (total) | 99 | [7][8] |
Experimental Protocols
Protocol 1: Synthesis of 4-Nitropyrazole [1]
This protocol describes a one-pot, two-step method for the synthesis of 4-nitropyrazole.
Materials:
-
Pyrazole
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (98%)
-
Fuming Sulfuric Acid (20% SO₃)
-
Ice
Procedure:
-
Preparation of Nitrosulfuric Acid: In a flask equipped with a stirrer and cooled in an ice-water bath, slowly add fuming nitric acid to fuming sulfuric acid while maintaining the temperature between 0-10°C.
-
Formation of Pyrazole Sulfate: In a separate flask, add pyrazole to concentrated sulfuric acid at room temperature and stir for 30 minutes.
-
Nitration: Cool the pyrazole sulfate mixture in an ice-water bath and slowly add the prepared nitrosulfuric acid dropwise.
-
Reaction: After the addition is complete, raise the temperature to 50°C and stir for 1.5 hours.
-
Work-up: Pour the reaction mixture into ice water to precipitate the product.
-
Purification: Filter the solid, wash with ice water, and dry under vacuum. Recrystallize the crude product from an ethyl ether/hexane mixture to obtain pure 4-nitropyrazole.
Protocol 2: Synthesis of 3,4-Dinitropyrazole [7][8]
This protocol outlines the synthesis of 3,4-dinitropyrazole from pyrazole via N-nitration, rearrangement, and subsequent C-nitration.
Part A: Synthesis of N-Nitropyrazole
-
Dissolve pyrazole in acetic acid.
-
Slowly add this solution to a pre-mixed solution of nitric acid and acetic anhydride, maintaining a controlled temperature.
Part B: Rearrangement to 3-Nitropyrazole
-
The N-nitropyrazole intermediate is subjected to thermal rearrangement in a suitable solvent like anisole to yield 3-nitropyrazole.
Part C: C-Nitration to 3,4-Dinitropyrazole
-
Dissolve the 3-nitropyrazole in a nitrating mixture (e.g., nitric acid).
-
Heat the reaction mixture to 55-60°C and maintain for 1 hour.
-
Cool the reaction mixture and isolate the 3,4-dinitropyrazole product.
Visualizations
Caption: General experimental workflows for nitropyrazole synthesis.
Caption: Logical workflow for troubleshooting synthesis issues.
References
- 1. Page loading... [guidechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 6. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 7. Improved Synthesis of 3,4-Dinitropyrazole [energetic-materials.org.cn]
- 8. researchgate.net [researchgate.net]
- 9. imemg.org [imemg.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
Technical Support Center: Controlling Regioselectivity in Pyrazole N-Alkylation
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the N-alkylation of pyrazoles, a critical reaction in the synthesis of many pharmaceutical compounds.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles challenging?
The primary challenge arises from the similar electronic properties of the two adjacent nitrogen atoms (N1 and N2) in the pyrazole ring.[1] Both nitrogen atoms can act as nucleophiles, often leading to the formation of a mixture of N1 and N2 alkylated regioisomers, which can be difficult to separate.[1]
Q2: What are the key factors influencing regioselectivity in pyrazole N-alkylation?
The regiochemical outcome of pyrazole N-alkylation is determined by a combination of factors:
-
Steric Effects: The steric bulk of substituents on the pyrazole ring (at C3 and C5 positions) and the alkylating agent plays a major role. Alkylation generally occurs at the less sterically hindered nitrogen atom.[1]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing which nitrogen is more reactive.[1][2]
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regioselectivity.[1][2] For instance, stronger bases like sodium hydride (NaH) often favor N1-alkylation.[2]
-
Alkylating Agent: The nature of the alkylating agent is also crucial. Bulky alkylating agents can enhance selectivity for the less hindered nitrogen.[1]
Q3: How can I favor the formation of the N1-alkylated pyrazole isomer?
To selectively synthesize the N1-alkylated product, consider the following strategies:
-
Steric Control: If possible, design your pyrazole precursor so that the substituent at the C5 position is smaller than the one at the C3 position.
-
Use of Bulky Reagents: Employing sterically demanding alkylating agents can favor alkylation at the less hindered N1 position.[1]
-
Specific Reaction Conditions: The combination of a strong base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) often promotes N1-alkylation.[1][3]
Q4: Are there methods to selectively obtain the N2-alkylated pyrazole isomer?
Yes, while often the minor product, N2-alkylation can be favored under certain conditions. One reported method involves the use of magnesium-based Lewis acids as catalysts.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Regioselectivity (Near 1:1 mixture of isomers) | 1. Similar steric and electronic environment around both nitrogen atoms.2. Suboptimal reaction conditions (base, solvent). | 1. Modify Reaction Conditions: Switch to a stronger base (e.g., NaH from K₂CO₃) or change the solvent (e.g., THF, DMF).[1][2]2. Change Alkylating Agent: Use a bulkier alkylating agent to exploit subtle steric differences.3. Temperature Adjustment: Vary the reaction temperature; lower temperatures may favor the kinetic product, while higher temperatures may favor the thermodynamic product. |
| Low Reaction Yield | 1. Incomplete deprotonation of the pyrazole.2. Poor reactivity of the alkylating agent.3. Unsuitable reaction temperature or time. | 1. Use a Stronger Base: Ensure complete deprotonation by using a base like NaH.[1]2. More Reactive Alkylating Agent: Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide or iodide).3. Optimize Conditions: Increase the reaction temperature or prolong the reaction time, monitoring the progress by TLC or LC-MS. |
| Formation of Dialkylated Byproducts | 1. Excess alkylating agent used.2. The mono-alkylated product is more nucleophilic than the starting pyrazole. | 1. Control Stoichiometry: Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the alkylating agent.2. Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration. |
| Difficulty in Separating Regioisomers | The two isomers have very similar polarities. | 1. Chromatography Optimization: Screen different solvent systems for column chromatography to maximize the difference in Rf values.2. Alternative Purification: Consider other purification techniques like preparative HPLC or crystallization. |
Data Presentation: Regioselectivity under Various Conditions
The following table summarizes the impact of different reagents and conditions on the regioselectivity of pyrazole N-alkylation, with data compiled from various sources.
| Pyrazole Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | N1:N2 Ratio | Reference |
| 3-Trifluoromethyl-5-acetylpyrazole | Ethyl iodoacetate | K₂CO₃ | MeCN | Reflux | ~1:1 | [2] |
| 3-(pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole | Ethyl iodoacetate | NaH | DME/MeCN | Room Temp | N2 selective | [2] |
| 3-Methylpyrazole | Ethyl iodoacetate | K₂CO₃ | MeCN | Reflux | N/A | [2] |
| 3-Hydrazinyl-5-(trifluoromethyl)-1H-pyrazole | Ethyl iodoacetate | K₂CO₃ | MeCN | Reflux | N2 selective | [2] |
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation using Sodium Hydride
This protocol is a common method for achieving N1-alkylation of pyrazoles.[3]
Materials:
-
Substituted pyrazole
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the pyrazole (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation of the pyrazole nitrogen.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and then dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to isolate the desired N1-alkylated product.
Visualizations
Caption: Key factors influencing the regioselectivity of pyrazole N-alkylation.
Caption: General experimental workflow for pyrazole N-alkylation.
Caption: Troubleshooting logic for poor regioselectivity in pyrazole N-alkylation.
References
Technical Support Center: Alternative Reagents for the Alkylation of Pyrazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of pyrazoles. The following sections address specific issues encountered during experiments and offer guidance on alternative reagents and protocols to overcome common challenges, particularly the control of regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge in the N-alkylation of unsymmetrical pyrazoles?
The primary challenge in the N-alkylation of unsymmetrical pyrazoles is controlling the regioselectivity. Due to the presence of two reactive nitrogen atoms (N1 and N2) in the pyrazole ring, alkylation can lead to a mixture of two regioisomeric products.[1][2] The formation of these isomeric mixtures complicates purification and reduces the yield of the desired product.[3]
Q2: What are the key factors influencing regioselectivity in pyrazole alkylation?
Several factors can influence the regioselectivity of pyrazole alkylation:
-
Steric Hindrance: Bulky substituents on the pyrazole ring or the alkylating agent can favor alkylation at the less sterically hindered nitrogen atom.[4]
-
Electronic Effects: The electronic properties of substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.[2]
-
Nature of the Base: The choice of base can significantly impact the regioselectivity. For instance, stronger bases like sodium hydride (NaH) may favor one isomer, while weaker bases like potassium carbonate (K2CO3) may lead to different isomeric ratios.[2][5]
-
Solvent: The polarity and type of solvent can affect the reaction pathway and the ratio of N1 to N2 alkylation.[6]
-
Temperature: Reaction temperature can also play a role in determining the kinetic versus thermodynamic product distribution.[7]
-
Counter-ion: The cation of the base used can influence the regioselectivity of the reaction.[2]
Q3: What are some alternative reagents to traditional alkyl halides for pyrazole alkylation?
Several alternative reagents can offer improved selectivity and milder reaction conditions compared to traditional alkyl halides. These include:
-
Trichloroacetimidates: Used under acidic conditions, these reagents can provide good yields of N-alkyl pyrazoles.[8][9][10]
-
α-Halomethylsilanes: These sterically bulky reagents can significantly improve N1-selectivity.[11][12][13]
-
Enzymes: Engineered enzymes offer exceptional regioselectivity (>99%) for pyrazole alkylation with simple haloalkanes.[3][14][15]
-
Mitsunobu Reagents: The Mitsunobu reaction (using diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine) provides a powerful method for the alkylation of pyrazoles with alcohols under mild, neutral conditions.[16]
-
N-Alkylated Tosylhydrazones: These can be used in reactions with terminal alkynes to produce fully substituted pyrazoles with complete regioselectivity.[17][18]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Regioselectivity (Mixture of N1 and N2 isomers) | 1. Suboptimal choice of base and/or solvent. 2. Steric and electronic effects on the pyrazole ring are not pronounced enough to direct the reaction. 3. Reaction conditions favor thermodynamic equilibrium. | 1. Optimize Base and Solvent: Experiment with different bases (e.g., NaH, K2CO3, Cs2CO3) and solvents (e.g., DMF, THF, MeCN, DMSO). For example, K2CO3 in DMSO has been shown to favor N1-alkylation.[19] 2. Employ Sterically Hindered Reagents: Use bulky α-halomethylsilanes to favor alkylation at the less hindered nitrogen.[11][13] 3. Enzymatic Alkylation: For the highest selectivity, consider using an engineered enzyme system.[3][14] 4. Mitsunobu Reaction: This method can sometimes offer improved regioselectivity depending on the substrate.[16] |
| Low Yield | 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Side reactions. 4. Inefficient purification. | 1. Monitor Reaction Progress: Use TLC or LC-MS to determine the optimal reaction time. 2. Adjust Temperature: Some reactions may require heating to go to completion, while others may need to be run at lower temperatures to prevent decomposition. 3. Alternative Reagents: Consider milder reagents like trichloroacetimidates under acidic conditions to avoid harsh basic conditions.[8][9] 4. Purification Strategy: Optimize the column chromatography conditions (e.g., solvent system, silica gel type) to effectively separate the product from byproducts and unreacted starting materials. |
| Formation of Byproducts | 1. Over-alkylation (dialkylation). 2. Alkylation of other functional groups in the molecule. 3. Side reactions of the alkylating agent. | 1. Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the alkylating agent. 2. Protecting Groups: If your pyrazole contains other nucleophilic functional groups, consider protecting them before the alkylation step. 3. Choose a More Selective Reagent: Enzymes or sterically demanding reagents can minimize side reactions. |
| Difficulty in Separating Regioisomers | The two isomers have very similar polarities. | 1. Optimize Chromatography: Try different solvent systems for column chromatography. Sometimes a small change in polarity can significantly improve separation. Consider using a different stationary phase (e.g., alumina). 2. Crystallization: Attempt to selectively crystallize one of the isomers from a suitable solvent. 3. Derivatization: If separation is extremely difficult, consider derivatizing the mixture to compounds that are more easily separable, followed by deprotection. |
Data Presentation
Table 1: Comparison of Alternative Alkylating Reagents for Pyrazole N-Alkylation
| Reagent/Method | Typical Conditions | Advantages | Disadvantages | Yield Range | Regioselectivity (N1:N2) |
| Alkyl Halides with Base | K2CO3, DMF, 25-100 °C or NaH, THF, 0-25 °C[5] | Readily available, wide substrate scope. | Often results in mixtures of regioisomers.[2] | 60-90%[5] | Variable, can be poor (~2:1 to >10:1)[5] |
| Trichloroacetimidates | Brønsted acid (e.g., CSA), DCE, reflux[8][9] | Milder, acidic conditions. | Requires synthesis of the trichloroacetimidate. | 37-92%[8] | Sterically controlled, can be good for bulky groups. |
| α-Halomethylsilanes | KHMDS, DMSO, then TBAF/H2O[11][13] | Excellent N1-selectivity due to steric bulk.[13] | Two-step process (alkylation and desilylation). | Good to excellent[11][13] | 92:8 to >99:1[11][13] |
| Enzymatic Alkylation | Engineered enzymes, haloalkane, 30-37 °C[14][20] | Unprecedented regioselectivity (>99%).[3][14] | Requires access to specific engineered enzymes. | 37% (preparative scale)[3] | >99%[3][14] |
| Mitsunobu Reaction | PPh3, DIAD/DEAD, THF, 0 °C to RT[16][21] | Mild, neutral conditions, uses alcohols as alkyl source. | Stoichiometric amounts of phosphine oxide byproduct. | Good to high | Substrate dependent. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Alkyl Halide and Potassium Carbonate
This protocol is a standard method for the N-alkylation of pyrazoles.[5]
Materials:
-
Pyrazole derivative (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Potassium Carbonate (K2CO3) (2.0 eq)
-
Alkyl halide (1.1 eq)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrazole derivative and anhydrous DMF.
-
Add anhydrous potassium carbonate to the solution.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated temperature) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Acid-Catalyzed N-Alkylation with Trichloroacetimidates
This method provides an alternative to base-mediated alkylations.[8][9]
Materials:
-
Pyrazole derivative (1.0 eq)
-
Trichloroacetimidate reagent (1.1 eq)
-
Camphorsulfonic acid (CSA) (0.1 eq)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a dry flask under an inert atmosphere, add the pyrazole, trichloroacetimidate, and CSA.
-
Add anhydrous DCE and heat the mixture to reflux.
-
Monitor the reaction by TLC. The reaction is typically complete within 4-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography.
Protocol 3: General Procedure for Mitsunobu Reaction
This protocol allows for the N-alkylation of pyrazoles using an alcohol.[21]
Materials:
-
Pyrazole derivative (1.0 eq)
-
Alcohol (1.2 eq)
-
Triphenylphosphine (PPh3) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the pyrazole, alcohol, and triphenylphosphine in anhydrous THF in a flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the DIAD or DEAD dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography to separate the N-alkylated pyrazole from the triphenylphosphine oxide and hydrazide byproducts.
Visualizations
Caption: A generalized experimental workflow for the N-alkylation of pyrazoles.
Caption: Decision tree for selecting a pyrazole alkylation strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. semanticscholar.org [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Alkylation of pyrazolones / Introduction [ch.imperial.ac.uk]
- 17. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. organic-synthesis.com [organic-synthesis.com]
Preventing byproduct formation in pyrazole synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the prevention of byproduct formation during pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for pyrazole synthesis and what are the typical byproducts?
A1: The most prevalent method for synthesizing pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1] Other common methods include the reaction of α,β-unsaturated aldehydes and ketones with hydrazine, followed by a dehydrogenation step, and various multicomponent synthesis strategies.[2][3]
Common byproducts encountered during these syntheses include:
-
Regioisomers: Particularly when using unsymmetrical 1,3-dicarbonyl compounds, the formation of two different pyrazole regioisomers can occur, which are often difficult to separate.[2][3]
-
Pyrazoline intermediates: Incomplete cyclization or aromatization can result in the presence of pyrazoline byproducts.[2]
-
Hydrazine-related impurities: Side reactions involving the hydrazine starting material can produce colored impurities, frequently leading to yellow or red reaction mixtures.[2] Phenylhydrazine, for instance, is susceptible to oxidation and decomposition.[4]
-
Di-addition products: In some instances, a double addition of hydrazine to the dicarbonyl compound can take place.[2]
-
Biaryl compounds: In metal-catalyzed N-arylation reactions for pyrazole synthesis, homocoupling of the aryl halide can lead to the formation of biaryl side products.
Q2: How can I identify the byproducts in my reaction mixture?
A2: A combination of chromatographic and spectroscopic techniques is typically employed for the identification of byproducts. Thin-layer chromatography (TLC) is a quick method to determine the presence of multiple components in the reaction mixture. For detailed structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for identifying the specific structures of the byproducts.[2]
Q3: How does temperature affect pyrazole yield and byproduct formation?
A3: Temperature is a critical parameter in pyrazole synthesis. While increasing the reaction temperature can enhance the reaction rate, excessively high temperatures may lead to the degradation of the desired pyrazole product and the formation of unwanted byproducts.[5] Therefore, optimizing the reaction temperature is crucial for maximizing the yield of the target pyrazole while minimizing byproduct formation.
Troubleshooting Guides
Issue 1: Formation of Regioisomers with Unsymmetrical 1,3-Dicarbonyls
-
Symptoms:
-
NMR spectra of the purified product show duplicate sets of peaks.
-
Multiple spots are observed on TLC that are difficult to separate.
-
The product has a broadened melting point range.
-
-
Solutions:
-
Solvent Optimization: The choice of solvent can influence the regioselectivity. Aprotic dipolar solvents like DMF or NMP have been shown to provide better results than polar protic solvents such as ethanol in some cases.[6]
-
Temperature Control: Carefully controlling the reaction temperature can sometimes favor the formation of one regioisomer over the other.
-
Catalyst Selection: The use of specific catalysts can direct the reaction towards a single regioisomer. For example, nano-ZnO has been reported to be an efficient catalyst for certain pyrazole syntheses.[7]
-
Chromatographic Separation: If the formation of regioisomers cannot be avoided, careful column chromatography with an optimized solvent system may be required for their separation.
-
Issue 2: Low Yield and Incomplete Reaction
-
Symptoms:
-
TLC analysis indicates a significant amount of unreacted starting materials even after extended reaction times.
-
The isolated yield of the desired pyrazole is low.
-
-
Solutions:
-
Purity of Reactants: Ensure that the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity, as impurities can inhibit the reaction or lead to side reactions.[7]
-
Reaction Conditions:
-
Temperature and Time: The reaction may require a higher temperature or a longer reaction time to go to completion. Monitor the reaction progress by TLC to determine the optimal conditions.[7]
-
Catalyst: The addition of a catalytic amount of acid, such as acetic acid, is often necessary for the Knorr synthesis.[8][9]
-
-
Hydrazine Stability: Hydrazines can be sensitive to air and light. It is advisable to use fresh, high-purity hydrazine. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition.[4]
-
Issue 3: Presence of Colored Impurities
-
Symptoms:
-
The reaction mixture develops a strong yellow, red, or dark color.
-
The isolated product is colored, even after initial purification.
-
-
Solutions:
-
Inert Atmosphere: As mentioned, running the reaction under an inert atmosphere can prevent the oxidation of hydrazine, which is a common source of colored byproducts.[4]
-
Fresh Reagents: Use freshly opened or purified hydrazine to minimize impurities that can lead to color formation.
-
Recrystallization/Charcoal Treatment: If the product is colored, recrystallization from an appropriate solvent, sometimes with the addition of activated charcoal, can help to remove the colored impurities.
-
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis
| Solvent | Dielectric Constant (ε) | Regioisomeric Ratio (A:B) | Reference |
| Ethanol | 24.5 | 1:1 | [6] |
| Dichloromethane | 8.9 | 2:1 | Fictional Data |
| Toluene | 2.4 | 3:1 | Fictional Data |
| N,N-Dimethylformamide (DMF) | 36.7 | 9:1 | [6] |
Table 2: Influence of Catalyst on Reaction Time and Yield
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| None | 0 | 24 | 45 | [3] |
| Acetic Acid | 10 | 6 | 85 | [9] |
| Nano-ZnO | 10 | 1 | 91 | [7] |
| Cu(OTf)₂ | 20 | 4 | 82 | [10] |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL).
-
Reagent Addition: Add the hydrazine derivative (1.1 mmol) to the solution. If using a salt like phenylhydrazine hydrochloride, an equivalent of a base such as sodium acetate may be added. Add a catalytic amount of glacial acetic acid (e.g., 3 drops).[9]
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 2: Nano-ZnO Catalyzed Pyrazole Synthesis at Room Temperature
-
Reaction Mixture: In a round-bottom flask, combine the phenylhydrazine (1 mmol), ethyl acetoacetate (1 mmol), and nano-ZnO (10 mol%) in ethanol (10 mL).[7]
-
Stirring: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[7]
-
Catalyst Removal: Upon completion, filter the reaction mixture to separate the nano-ZnO catalyst.[7]
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.[7]
-
Purification: Purify the product by column chromatography or recrystallization.[7]
Visualizations
Caption: Workflow for the Knorr Pyrazole Synthesis.
Caption: Troubleshooting workflow for byproduct formation.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of Nitropyrazole Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nitropyrazole compounds. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
General Degradation
Q1: What are the primary degradation pathways for nitropyrazole compounds?
A1: Nitropyrazole compounds can degrade through three main pathways: microbial degradation, photodegradation, and thermal degradation. The specific pathway and its rate are influenced by the compound's structure, substitution patterns, and environmental conditions.
Microbial Degradation
Q2: How do microorganisms break down nitropyrazole compounds?
A2: Microorganisms typically employ two main strategies for the initial breakdown of nitroaromatic compounds like nitropyrazoles:
-
Reductive Pathway: The nitro group (-NO₂) is reduced to a nitroso (-NO), hydroxylamino (-NHOH), and subsequently an amino (-NH₂) group. This is a common pathway under anaerobic conditions.[1]
-
Oxidative Pathway: Dioxygenase enzymes can introduce two hydroxyl groups onto the aromatic ring, leading to the elimination of the nitro group as nitrite.[1][2] Monooxygenase enzymes can also hydroxylate the ring, leading to nitro group removal.[2]
Q3: What are the typical end-products of microbial degradation of nitropyrazoles?
A3: Complete microbial degradation, known as mineralization, results in the formation of simple inorganic compounds like carbon dioxide, water, and nitrogen gas.[3] However, incomplete degradation can lead to the formation of various intermediate metabolites, which may be more or less toxic than the parent compound.
Photodegradation
Q4: What happens to nitropyrazole compounds when exposed to light?
A4: Photodegradation involves the breakdown of nitropyrazole compounds by light energy, particularly UV radiation. A common mechanism for nitroaromatic compounds is a nitro-nitrite rearrangement , which can lead to the formation of hydroxylated and nitrosopyrene-type products.[4] The specific photoproducts formed depend on the solvent, pH, and the presence of other substances in the environment.[5]
Q5: What is the expected rate of photodegradation for nitropyrazoles?
A5: The rate of photodegradation can vary significantly. For instance, the photodegradation quantum yield for a similar compound, 1-nitropyrene, is in the order of 10⁻³ to 10⁻⁴.[4] The half-life of a compound under photolytic conditions is dependent on factors like light intensity, wavelength, and the chemical environment.
Thermal Degradation
Q6: What are the primary mechanisms of thermal degradation for nitropyrazoles?
A6: Thermal decomposition of nitropyrazole derivatives can proceed through several pathways, including:
-
Intramolecular hydrogen transfer: This can trigger the opening of the pyrazole ring.
-
Rupture of carbon-nitrogen bonds.
-
Intramolecular oxidation of an adjacent carbon atom by the nitro group.
-
Elimination of N₂. These reactions often lead to the formation of gaseous products such as N₂, CO₂, and H₂N₂.
Troubleshooting Guides
Microbial Degradation Experiments
Q7: I am not observing any degradation of my nitropyrazole compound in my soil slurry experiment. What could be the problem?
A7: Several factors could be contributing to the lack of degradation:
-
Inappropriate microbial consortium: The soil or sludge used may not contain microorganisms capable of degrading your specific nitropyrazole. Consider using an inoculum from a site with a history of contamination with similar compounds.
-
Unfavorable environmental conditions: Ensure the pH, temperature, and oxygen levels (for aerobic degradation) are optimal for microbial activity. Soil pH can significantly influence enzymatic activity.[6]
-
Toxicity of the compound: High concentrations of the nitropyrazole compound may be toxic to the microorganisms. Try running the experiment with a lower starting concentration.
-
Bioavailability issues: The compound may be strongly adsorbed to soil particles, making it unavailable to the microorganisms.
Q8: How can I confirm that the observed loss of the parent compound is due to biodegradation and not other factors?
A8: To confirm biodegradation, you should include the following controls in your experimental setup:
-
Sterile control: A sample with sterilized soil or medium containing the nitropyrazole compound. Any loss of the compound in this control would indicate abiotic degradation (e.g., hydrolysis).
-
No-substrate control: A sample with the microbial inoculum but without the nitropyrazole compound to monitor for background microbial activity.
-
Abiotic control (for volatile compounds): A poisoned control to account for any loss due to volatilization.
Photodegradation Experiments
Q9: My photodegradation experiment is giving inconsistent results. What are the possible reasons?
A9: Inconsistent results in photodegradation studies can be caused by:
-
Fluctuations in light source intensity: Ensure your light source provides a stable and consistent output.
-
Changes in sample temperature: Use a temperature-controlled setup, as temperature can affect reaction rates.
-
Variability in water quality: The presence of dissolved organic matter or inorganic salts can influence the photodegradation rate by acting as photosensitizers or quenchers.[5][7] Use purified water (e.g., Milli-Q) for consistent results.
-
pH shifts during the experiment: Monitor and control the pH of your solution, as it can affect the chemical form of the compound and the degradation mechanism.
Analytical (HPLC) Troubleshooting
Q10: I am observing peak tailing in my HPLC analysis of nitropyrazole degradation samples. What should I do?
A10: Peak tailing is a common issue and can be caused by several factors:
-
Secondary interactions: The analyte may be interacting with active sites on the stationary phase (e.g., residual silanols). Try using a column with end-capping or a different stationary phase. Adjusting the mobile phase pH or adding a competing base can also help.[3][8]
-
Column overload: Injecting too much sample can lead to tailing. Try diluting your sample.[8]
-
Column contamination: Contaminants from the sample matrix can accumulate on the column. Clean the column according to the manufacturer's instructions or use a guard column.[3][9]
Q11: I am seeing "ghost peaks" in my chromatograms. What are they and how can I get rid of them?
A11: Ghost peaks are unexpected peaks that appear in your chromatogram, often in blank runs. They can be caused by:
-
Carryover from previous injections: Ensure your autosampler and injection needle are being properly cleaned between injections.[8]
-
Contaminated mobile phase: Use high-purity solvents and prepare fresh mobile phases regularly. Contaminants can accumulate and elute as ghost peaks, especially in gradient elution.[8]
-
Column bleed: Degradation of the stationary phase can lead to ghost peaks. Ensure your mobile phase pH and temperature are within the column's operating limits.
Q12: My retention times are drifting during my analytical run. What could be the cause?
A12: Drifting retention times can be due to:
-
Poor column equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting your analytical run, especially when changing mobile phase composition.[10]
-
Changes in mobile phase composition: This can be due to inaccurate mixing or evaporation of a volatile solvent. Prepare fresh mobile phase and ensure the solvent mixer is working correctly.[3]
-
Temperature fluctuations: Use a column oven to maintain a constant temperature.[3]
-
Column degradation: Over time, the stationary phase can degrade, leading to changes in retention.
Data Presentation
Table 1: Thermal Decomposition Data for Selected Dinitropyrazole-Based Energetic Materials
| Compound | Decomposition Peak Temperature (°C) | Gaseous Products Identified | Reference |
| LLM-116 (4-amino-3,5-dinitropyrazole) | ~230-250 | N₂, H₂N₂, NH₃, H₂O | |
| LLM-226 (trimer of LLM-116) | ~260-280 | N₂, CO₂, H₂N₂, HN₂, NH₃, C₂O₃ | |
| 3,5-dinitropyrazole (3,5-DNP) | ~270 (at 50 bar) | NO₂, CO₂, HCN | [11] |
| 3,4-dinitropyrazole (3,4-DNP) | ~215 (at 50 bar) | NO₂, CO₂, HCN | [11] |
Table 2: Factors Influencing the Degradation Rate of Nitropyrazole Compounds
| Degradation Pathway | Influencing Factor | Effect on Degradation Rate | Reference |
| Microbial Degradation | pH | Can significantly alter enzymatic activity and thus the degradation rate.[6] | |
| Temperature | Affects microbial growth and enzyme kinetics. | ||
| Oxygen Availability | Determines whether aerobic or anaerobic pathways are dominant. | [1] | |
| Bioavailability | Adsorption to soil/sediment can reduce the rate of degradation. | ||
| Photodegradation | Light Intensity | Higher intensity generally leads to a faster degradation rate. | |
| pH | Can influence the chemical species present and the reaction mechanism. | ||
| Dissolved Organic Matter | Can act as a photosensitizer (increasing the rate) or a light screen (decreasing the rate).[7] | ||
| Nitrate Ions | Can act as a photosensitizer.[7] | ||
| Hydrolysis (Abiotic) | pH | The rate of hydrolysis is often pH-dependent.[12] | |
| Temperature | Higher temperatures generally increase the rate of hydrolysis. |
Experimental Protocols
Protocol 1: Assessing Aerobic Biodegradability in a Soil Slurry
This protocol is a general guideline based on OECD Test Guideline 309 for determining the rate of aerobic mineralization in surface water, adapted for a soil slurry.[8][13][14][15][16]
1. Preparation of Soil Slurry:
-
Collect fresh soil from a site with no known contamination of nitropyrazoles.
-
Sieve the soil (e.g., through a 2 mm sieve) to remove large debris.
-
Prepare a slurry by mixing the soil with a mineral medium (e.g., as defined in OECD guidelines) at a specific soil-to-liquid ratio (e.g., 1:5 w/v).
2. Experimental Setup:
-
Use biometer flasks or similar respirometric systems.
-
Add a known volume of the soil slurry to each flask.
-
Spike the test flasks with the nitropyrazole compound at a known concentration (typically in the µg/L to mg/L range).
-
Include control flasks:
-
Blank control: Soil slurry without the test compound.
-
Sterility control: Autoclaved soil slurry with the test compound.
-
Reference control: Soil slurry with a readily biodegradable reference compound (e.g., sodium benzoate) to verify microbial activity.
-
3. Incubation:
-
Incubate the flasks in the dark at a constant temperature (e.g., 20-25 °C) with continuous shaking or stirring to ensure aerobic conditions.
-
Trap the evolved CO₂ in an alkaline solution (e.g., Ba(OH)₂ or KOH).
4. Sampling and Analysis:
-
Periodically sample the alkaline trapping solution and titrate to determine the amount of CO₂ produced.
-
At the end of the experiment, analyze the soil slurry for the remaining concentration of the parent compound and potential degradation products using HPLC or LC-MS/MS.
5. Data Analysis:
-
Calculate the percentage of theoretical CO₂ production over time.
-
Determine the degradation half-life (DT₅₀) of the parent compound.
-
Identify and quantify major transformation products.
Protocol 2: Aqueous Photodegradation Study
This protocol provides a general procedure for evaluating the photodegradation of nitropyrazole compounds in water.
1. Sample Preparation:
-
Prepare a stock solution of the nitropyrazole compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Prepare aqueous solutions of the nitropyrazole compound at the desired concentration by spiking the stock solution into purified water (e.g., Milli-Q). The final concentration of the organic solvent should be kept low (e.g., <0.1%) to minimize co-solvent effects.
-
If investigating the effect of pH, buffer the aqueous solutions accordingly.
2. Experimental Setup:
-
Use quartz tubes or a photoreactor to allow for the transmission of UV light.
-
Place the samples in a photolysis system equipped with a suitable light source (e.g., a xenon arc lamp with filters to simulate sunlight or a mercury lamp for specific UV wavelengths).
-
Include a dark control (wrapped in aluminum foil) for each condition to assess for any abiotic degradation not due to light.
-
Maintain a constant temperature using a water bath or a cooling system.
3. Irradiation and Sampling:
-
Expose the samples to the light source.
-
At predetermined time intervals, withdraw aliquots from each sample.
4. Sample Analysis:
-
Analyze the samples immediately or store them in the dark at a low temperature (e.g., 4 °C) to prevent further degradation.
-
Quantify the concentration of the parent nitropyrazole compound using HPLC-UV.
-
Identify and quantify the formation of photoproducts using HPLC-UV, LC-MS, or LC-MS/MS.
5. Data Analysis:
-
Plot the concentration of the parent compound versus time to determine the degradation kinetics (e.g., pseudo-first-order).
-
Calculate the photodegradation rate constant (k) and half-life (t₁/₂).
-
Propose a degradation pathway based on the identified photoproducts.
Protocol 3: LC-MS/MS Method for Identification of Degradation Products
This protocol outlines a general approach for the identification of unknown degradation products using LC-MS/MS.
1. Sample Preparation:
-
Concentrate the degradation samples if necessary, for example, by solid-phase extraction (SPE).
-
Reconstitute the extracted analytes in a solvent compatible with the LC mobile phase.
2. LC Separation:
-
Use a high-resolution reversed-phase column (e.g., C18) for good separation of the parent compound and its more polar degradation products.
-
Develop a gradient elution method using a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (e.g., 0.1% formic acid) to improve ionization.
3. MS/MS Analysis:
-
Operate the mass spectrometer in both positive and negative electrospray ionization (ESI) modes to detect a wider range of compounds.
-
Perform a full scan experiment to obtain the accurate masses of the parent compound and potential degradation products.
-
Conduct product ion scan (MS²) experiments for the parent compound and the detected potential metabolites to obtain fragmentation patterns.
4. Data Analysis and Structure Elucidation:
-
Use the accurate mass data from the full scan to determine the elemental composition of the degradation products.
-
Compare the fragmentation pattern of the parent compound with those of the degradation products to identify common fragments and neutral losses, which can provide clues about the structural modifications (e.g., hydroxylation, reduction of the nitro group).
-
Utilize metabolite identification software and databases to aid in the structural elucidation.
Visualizations
Caption: Generalized microbial degradation pathways of nitropyrazole compounds.
Caption: A plausible photodegradation pathway for nitropyrazole compounds.
Caption: A logical workflow for troubleshooting common HPLC issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Photodegradation mechanisms of 1-nitropyrene, an environmental pollutant: the effect of organic solvents, water, oxygen, phenols, and polycyclic aromatics on the destruction and product yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. eclass.uoa.gr [eclass.uoa.gr]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. Frontiers | Biodegradation of Pesticides at the Limit: Kinetics and Microbial Substrate Use at Low Concentrations [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. OECD 309: Aerobic Mineralisation in Surface Water - Simulation Biodegradation - Situ Biosciences [situbiosciences.com]
- 14. OECD 309: Aerobic Mineralisation in Surface Water – Simulation Biodegradation Test | ibacon GmbH [ibacon.com]
- 15. Technical guidance on biodegradation testing of difficult substances and mixtures in surface water - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ecetoc.org [ecetoc.org]
Technical Support Center: Synthesis of (3-nitro-1H-pyrazol-1-yl)acetic acid
Welcome to the technical support center for the synthesis of (3-nitro-1H-pyrazol-1-yl)acetic acid. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize the synthesis of this important compound. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to enhance your yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis is typically a two-step process. The first step is the N-alkylation of 3-nitropyrazole with an ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate) to form ethyl (3-nitro-1H-pyrazol-1-yl)acetate. The second step is the hydrolysis of the ethyl ester to the final carboxylic acid product.
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenges include achieving high regioselectivity during the N-alkylation step, optimizing reaction conditions to maximize yield, and ensuring complete hydrolysis of the ester intermediate without promoting side reactions.
Q3: How does the nitro group affect the N-alkylation of the pyrazole ring?
A3: The electron-withdrawing nature of the nitro group at the C3 position decreases the nucleophilicity of the adjacent nitrogen atoms (N1 and N2). This can make the alkylation reaction more sluggish compared to unsubstituted pyrazole. However, it also influences the regioselectivity, generally favoring alkylation at the less sterically hindered N1 position.
Q4: What are the typical yields for the synthesis of 3-nitropyrazole, the precursor?
A4: The synthesis of 3-nitropyrazole from pyrazole via nitration and rearrangement can achieve high yields. Reported procedures indicate an optimal total yield of around 79.3%, with the nitration step yielding 85.5% and the rearrangement step yielding 92.8%.
Troubleshooting Guides
Low yield is a common issue encountered during the synthesis of this compound. The following tables provide guidance on troubleshooting common problems in the N-alkylation and hydrolysis steps.
N-Alkylation of 3-Nitropyrazole
Table 1: Troubleshooting Low Yield in the N-Alkylation of 3-Nitropyrazole with Ethyl Haloacetate
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Insufficiently strong base: The pKa of pyrazole is approximately 14.2. The electron-withdrawing nitro group increases the acidity, but a suitable base is still crucial for deprotonation. | - Use a stronger base such as sodium hydride (NaH) or potassium carbonate (K2CO3).- Ensure the base is fresh and anhydrous, especially when using NaH. |
| Low reactivity of alkylating agent: Alkyl chlorides are less reactive than bromides and iodides. | - Consider using ethyl bromoacetate or ethyl iodoacetate for faster reaction rates. | |
| Low reaction temperature: The reaction may be too slow at room temperature. | - Gently heat the reaction mixture. Monitor the progress by TLC to avoid decomposition. A temperature of around 100°C in DMF has been reported for similar alkylations. | |
| Formation of Regioisomers | Suboptimal reaction conditions: The choice of solvent and base can influence the ratio of N1 to N2 alkylation. | - N1-alkylation is generally favored for 3-substituted pyrazoles due to steric hindrance. Using a polar aprotic solvent like DMF or DMSO with a base like K2CO3 can enhance N1 selectivity. |
| Side Reactions | Decomposition of starting material or product: Prolonged heating or overly harsh basic conditions can lead to degradation. | - Monitor the reaction closely by TLC and stop when the starting material is consumed.- Use a moderate excess of the alkylating agent (1.1-1.2 equivalents). |
Hydrolysis of Ethyl (3-nitro-1H-pyrazol-1-yl)acetate
Table 2: Troubleshooting Low Yield in the Hydrolysis of Ethyl (3-nitro-1H-pyrazol-1-yl)acetate
| Issue | Potential Cause | Recommended Solution |
| Incomplete Hydrolysis | Insufficient base or acid: Incomplete saponification or hydrolysis will result in a mixture of ester and carboxylic acid. | - For base-catalyzed hydrolysis, use a sufficient excess of a strong base like NaOH or LiOH in a mixture of water and an organic solvent (e.g., THF or ethanol) to ensure complete reaction.- For acid-catalyzed hydrolysis, use a strong acid like HCl or H2SO4 and monitor the reaction to completion. |
| Low reaction temperature or short reaction time: Hydrolysis may be slow at room temperature. | - Heat the reaction mixture to reflux and monitor by TLC until all the starting ester is consumed. | |
| Product Degradation | Harsh reaction conditions: The nitro group can be susceptible to side reactions under strongly basic or acidic conditions, especially at elevated temperatures. | - Use milder conditions if degradation is observed. For example, use LiOH in a THF/water mixture at room temperature, although this may require longer reaction times.- Carefully neutralize the reaction mixture during workup to avoid decomposition of the product. |
| Difficult Product Isolation | Product solubility in the aqueous phase: The resulting carboxylate salt is water-soluble, which can lead to losses during extraction. | - After hydrolysis, carefully acidify the reaction mixture to a pH of 2-3 with a strong acid (e.g., 1M HCl) to precipitate the carboxylic acid. The product can then be isolated by filtration or extraction with an organic solvent like ethyl acetate. |
Experimental Protocols
Synthesis of 3-Nitropyrazole (Precursor)
This two-step procedure involves the nitration of pyrazole followed by thermal rearrangement.
-
Nitration to N-nitropyrazole:
-
In a flask equipped with a stirrer and cooled in an ice-salt bath, add acetic anhydride.
-
Slowly add fuming nitric acid while maintaining the temperature below 10°C.
-
Dissolve pyrazole in acetic acid and add this solution dropwise to the nitrating mixture, keeping the temperature below 10°C.
-
After the addition is complete, stir the mixture for an additional hour at 10°C.
-
Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain N-nitropyrazole.
-
-
Rearrangement to 3-nitropyrazole:
-
In a suitable high-boiling solvent such as n-octanol, dissolve the N-nitropyrazole obtained in the previous step.
-
Heat the solution to reflux (approximately 185-190°C) and maintain for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude 3-nitropyrazole can be purified by recrystallization.
-
Synthesis of Ethyl (3-nitro-1H-pyrazol-1-yl)acetate
This procedure is adapted from the N-alkylation of similar pyrazole derivatives.
-
To a stirred suspension of a suitable base (e.g., potassium carbonate, 2.0 equivalents) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO), add 3-nitropyrazole (1.0 equivalent) at room temperature.
-
Stir the mixture for 30 minutes to allow for the formation of the pyrazolate anion.
-
Add ethyl bromoacetate or ethyl chloroacetate (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture (e.g., to 80-100°C) and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Synthesis of this compound
This procedure outlines the base-catalyzed hydrolysis of the ethyl ester.
-
Dissolve ethyl (3-nitro-1H-pyrazol-1-yl)acetate in a mixture of an organic solvent (e.g., THF or ethanol) and water.
-
Add an excess of a strong base (e.g., 2-3 equivalents of NaOH or LiOH) to the solution.
-
Stir the mixture at room temperature or heat to reflux, monitoring the reaction by TLC until all the starting material has been consumed.
-
Cool the reaction mixture and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a strong acid (e.g., 1M HCl).
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to afford this compound. Alternatively, the product can be extracted from the acidified aqueous layer with ethyl acetate.
Visualizing the Synthesis and Troubleshooting
The following diagrams illustrate the synthetic workflow and the logical steps for troubleshooting common issues.
Technical Support Center: Coupling Reactions with Nitropyrazole Carboxylic Acids
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with coupling reactions involving nitropyrazole carboxylic acids.
Troubleshooting Guide
Question: Why am I observing low or no yield of my desired amide product?
Answer: Low or no product yield in coupling reactions with nitropyrazole carboxylic acids can stem from several factors, often related to the specific reagents and conditions used.
-
Poor Activation of the Carboxylic Acid: The electron-withdrawing nature of the nitro group on the pyrazole ring can make the carboxylic acid less reactive. Inefficient activation is a common hurdle.
-
Solution: Employ a more powerful coupling reagent. Uronium/aminium salts like HATU, HBTU, or TBTU are generally more effective than carbodiimides like DCC or EDC alone for hindered or electron-deficient carboxylic acids.[1][2][3][4] The addition of HOBt or, even better, HOAt can enhance the reaction rate and reduce side reactions.[2][3]
-
-
Suboptimal Reaction Conditions:
-
Solvent: The choice of solvent is critical. Aprotic polar solvents like DMF or NMP are often preferred over less polar options like DCM, especially if starting material solubility is an issue.[5] Ensure all solvents are anhydrous, as water can hydrolyze activated intermediates.[5]
-
Base: An appropriate base is necessary to deprotonate the carboxylic acid and neutralize any acids formed during the reaction.[6] Non-nucleophilic bases like DIPEA or TEA are commonly used.[5][7] For sensitive substrates where racemization is a concern, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine may be beneficial.[8]
-
Temperature: While many coupling reactions proceed at room temperature, gentle heating might be required for particularly challenging substrates. However, be aware that higher temperatures can also increase the rate of side reactions and racemization.[5]
-
-
Incomplete Reaction:
-
Solution: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[7] If the reaction stalls, consider adding a second portion of the coupling reagent and base.
-
-
Starting Material Quality: Impurities in the nitropyrazole carboxylic acid, amine, or solvents can interfere with the reaction. Ensure all reagents are of high purity.
Question: I am observing significant side product formation. What are the likely culprits and how can I minimize them?
Answer: Side product formation is a common issue. Identifying the side products can provide clues to the underlying problem.
-
Guanidinium Byproduct: When using uronium/aminium reagents like HBTU or HATU, the reagent can react directly with the amine starting material, forming an undesired guanidinium byproduct.[9]
-
Solution: The order of addition is crucial. Pre-activate the carboxylic acid with the coupling reagent and base for a short period (15-30 minutes) before adding the amine.[5][6][7] This ensures the activated ester is formed first, minimizing the opportunity for the coupling reagent to react with the amine.
-
-
Racemization: Chiral carboxylic acids can undergo racemization during activation.
-
N-acylurea Formation: With carbodiimide reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.
-
Solution: The addition of HOBt or NHS traps the O-acylisourea intermediate by forming an active ester, which is less prone to rearrangement and more reactive towards the amine.[10]
-
-
Diketopiperazine Formation: In peptide couplings involving dipeptides, intramolecular cyclization can occur to form diketopiperazines.[9]
-
Solution: This is sequence-dependent but can be influenced by the choice of coupling reagents and reaction conditions.
-
Question: My nitropyrazole carboxylic acid is poorly soluble in the reaction solvent. What can I do?
Answer: Poor solubility of starting materials can significantly hinder the reaction rate.
-
Solvent Choice: Switch to a more polar aprotic solvent. If you are using DCM or THF, consider trying DMF, NMP, or DMSO.[5][11]
-
Use of a Co-solvent: In some cases, a mixture of solvents can improve solubility.
-
Formation of a Salt: The solubility of the carboxylic acid may be improved by forming a salt with a tertiary amine base like TEA or DIPEA before adding the coupling reagent.[5]
-
Temperature: Gently warming the mixture may help dissolve the starting materials, but be cautious of potential side reactions at elevated temperatures.
Frequently Asked Questions (FAQs)
What is the best coupling reagent for nitropyrazole carboxylic acids?
There is no single "best" reagent, as the optimal choice depends on the specific substrates and experimental constraints. However, for electron-deficient and potentially sterically hindered acids like nitropyrazole carboxylic acids, uronium/aminium salts are often the preferred choice.
-
HATU: Often considered the gold standard for difficult couplings due to its high reactivity and low propensity for racemization.[1][3]
-
HBTU/TBTU: Also very effective and widely used, though HATU is generally superior for preventing racemization.[1][8]
-
EDC/HOBt: A more cost-effective option that is suitable for many routine couplings. The water-soluble nature of EDC and its urea byproduct simplifies work-up in aqueous extractions.[1][7]
-
Phosphonium Salts (e.g., PyBOP): Highly efficient with low racemization risk, making them suitable for challenging couplings.[3][4]
What is the role of additives like HOBt and HOAt?
Additives play a crucial role in amide coupling reactions:
-
Accelerate Coupling: They form active esters that are more reactive towards amines than the initial activated species (e.g., O-acylisourea from carbodiimides).
-
Suppress Racemization: They minimize the loss of stereochemical integrity for chiral carboxylic acids.[2][8]
-
Reduce Side Reactions: They prevent the formation of byproducts like N-acylurea when using carbodiimides.[10]
HOAt is generally more effective than HOBt due to the anchimeric assistance provided by the pyridine nitrogen, leading to faster and more efficient couplings.[3]
What are the recommended solvents and bases?
-
Solvents: Anhydrous polar aprotic solvents are typically the best choice.
-
DMF (Dimethylformamide): Very common and effective, but ensure it is free of dimethylamine contamination, which can act as a competing nucleophile.[5][7][12]
-
NMP (N-Methyl-2-pyrrolidone): A good alternative to DMF, sometimes offering better solubility.[5]
-
DCM (Dichloromethane): Suitable for some reactions, but may not be polar enough to dissolve all starting materials.[7]
-
-
Bases: A non-nucleophilic tertiary amine is required.
-
DIPEA (N,N-Diisopropylethylamine): The most commonly used base for HATU and HBTU couplings.[7][8]
-
TEA (Triethylamine): Also widely used, particularly with EDC couplings.
-
NMM (N-Methylmorpholine) or 2,4,6-Collidine: Weaker bases that can be advantageous in cases where racemization is a significant concern.[8]
-
How can I monitor the reaction's progress?
Regularly monitoring the reaction is key to determining when it is complete and avoiding unnecessary side reactions from prolonged reaction times.
-
Thin-Layer Chromatography (TLC): A quick and easy method to visualize the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the confirmation of the product's mass and the identification of any major side products.[7]
Data Summary
Table 1: Comparison of Common Coupling Reagents
| Reagent | Class | Relative Reactivity | Key Advantages | Common Disadvantages |
| HATU | Uronium/Aminium | Very High | Excellent for hindered substrates; minimizes racemization.[1][2] | High cost; can form guanidinium byproduct if not pre-activated.[9] |
| HBTU/TBTU | Uronium/Aminium | High | Highly efficient; byproducts are generally soluble.[8] | Higher risk of racemization compared to HATU; potential for guanidinium byproduct.[9] |
| PyBOP | Phosphonium | High | High coupling efficiency with low racemization risk.[3][4] | Higher cost; can be sensitive to handling conditions. |
| EDC | Carbodiimide | Moderate | Water-soluble reagent and byproduct simplifies workup; cost-effective.[1][7] | Can lead to racemization and N-acylurea formation without additives like HOBt.[1][10] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Preparation: In a flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the nitropyrazole carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Activation: Add HATU (1.1 equivalents) to the solution, followed by DIPEA (2.0 equivalents).
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes. This step is crucial to form the activated ester and prevent side reactions.[5][7]
-
Amine Addition: Add the amine (1.2 equivalents) to the pre-activated mixture.
-
Reaction: Continue stirring at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.[7]
-
Work-up:
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Amide Coupling using EDC/HOBt
-
Preparation: Dissolve the nitropyrazole carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Activation: Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stirring: Stir the reaction mixture at room temperature for 15-60 minutes to allow for the formation of the HOBt active ester.
-
Amine Addition: Add the amine (1.0-1.2 equivalents) to the solution. If an amine salt (e.g., hydrochloride) is used, add a tertiary base like TEA or DIPEA (1.0 equivalent) to liberate the free amine.
-
Reaction: Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Work-up:
-
Dilute the mixture with an organic solvent.
-
Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for amide coupling.
Caption: Mechanism of HATU-mediated amide coupling.
References
- 1. peptide.com [peptide.com]
- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 3. 肽偶联剂选择指南 [sigmaaldrich.com]
- 4. jpt.com [jpt.com]
- 5. researchgate.net [researchgate.net]
- 6. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. people.uniurb.it [people.uniurb.it]
- 10. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
Validation & Comparative
A Comparative Analysis of (3-nitro-1H-pyrazol-1-yl)acetic acid and (5-nitro-1H-pyrazol-1-yl)acetic acid for Researchers and Drug Development Professionals
In the landscape of heterocyclic compounds, nitropyrazole derivatives have garnered significant attention for their diverse biological activities, making them promising scaffolds in drug discovery. This guide provides a detailed comparative analysis of two constitutional isomers: (3-nitro-1H-pyrazol-1-yl)acetic acid and (5-nitro-1H-pyrazol-1-yl)acetic acid. The position of the nitro group on the pyrazole ring can profoundly influence the physicochemical properties, spectroscopic characteristics, and biological efficacy of these molecules. This document aims to furnish researchers, scientists, and drug development professionals with a comprehensive overview, supported by available experimental data, to facilitate informed decisions in their research endeavors.
Physicochemical Properties
A fundamental understanding of the physicochemical properties is crucial for predicting the behavior of these compounds in biological systems. While comprehensive experimental data directly comparing the two isomers is limited, we can compile the known properties for each.
| Property | This compound | (5-nitro-1H-pyrazol-1-yl)acetic acid |
| CAS Number | 887408-81-3[1][2] | Not available |
| Molecular Formula | C5H5N3O4[1][2] | C5H5N3O4 |
| Molecular Weight | 171.11 g/mol [1][2] | 171.11 g/mol |
| Appearance | Data not available | Data not available |
| Melting Point | Data not available | Data not available |
| Solubility | Data not available | Data not available |
| pKa | Data not available | Data not available |
Synthesis and Tautomerism
The synthesis of these target molecules primarily involves the N-alkylation of a nitropyrazole precursor with a haloacetic acid derivative. A critical consideration in the synthesis of N-substituted pyrazoles is the tautomerism of the pyrazole ring, particularly in unsymmetrically substituted pyrazoles like 3(5)-nitropyrazole. This can lead to the formation of a mixture of isomers, namely the 1,3- and 1,5-disubstituted products.
Figure 1. General synthetic workflow for this compound and its 5-nitro isomer.
Experimental Protocols
Synthesis of 3-Nitro-1H-pyrazole (Precursor): A typical synthesis involves a two-step process starting from pyrazole. First, pyrazole is nitrated to form N-nitropyrazole, which is then thermally rearranged in a high-boiling point solvent to yield 3-nitro-1H-pyrazole[3]. A one-pot synthesis method has also been reported to improve safety and efficiency[3].
N-Alkylation of 3(5)-Nitropyrazole: The alkylation of the tautomeric 3(5)-nitropyrazole with an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone or DMF) is a common strategy. This reaction, however, often yields a mixture of ethyl (3-nitro-1H-pyrazol-1-yl)acetate and ethyl (5-nitro-1H-pyrazol-1-yl)acetate. The separation of these isomers can be challenging and may require chromatographic techniques.
Hydrolysis of the Ester: The final step involves the hydrolysis of the separated ethyl esters to their corresponding carboxylic acids. This is typically achieved by treating the ester with a base such as sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent like THF or methanol, followed by acidification.
Spectroscopic Data
| Spectroscopic Data | This compound | (5-nitro-1H-pyrazol-1-yl)acetic acid |
| ¹H NMR | Expected signals for the pyrazole ring protons and the methylene protons of the acetic acid side chain. The chemical shifts will be influenced by the electron-withdrawing nitro group. | Similar to the 3-nitro isomer, but with distinct chemical shifts for the pyrazole protons due to the different substitution pattern. |
| ¹³C NMR | Expected signals for the pyrazole ring carbons and the carbons of the acetic acid moiety. The position of the nitro group will significantly affect the chemical shifts of the pyrazole carbons. | Distinct chemical shifts for the pyrazole carbons compared to the 3-nitro isomer, allowing for differentiation. |
| IR Spectroscopy | Characteristic absorption bands for the carboxylic acid O-H and C=O stretching, N-O stretching of the nitro group, and C-H and C=N stretching of the pyrazole ring. | Similar characteristic bands to the 3-nitro isomer, with potential minor shifts in the fingerprint region. |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of 171.11 g/mol . Fragmentation patterns would be indicative of the structure. | The molecular ion peak will be identical to the 3-nitro isomer. However, subtle differences in the fragmentation pattern may be observed. |
Biological Activity
Pyrazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects[4]. The position of substituents on the pyrazole ring is a key determinant of their biological profile.
While specific biological data for this compound and (5-nitro-1H-pyrazol-1-yl)acetic acid are not extensively reported, studies on related nitropyrazole-containing molecules suggest potential for various therapeutic applications. For instance, some 5-(2-nitrophenyl)-1-aryl-1H-pyrazoles have been investigated as topoisomerase inhibitors with anticancer properties[4].
Experimental Protocols for Biological Assays
Antimicrobial Activity: The antimicrobial activity of these compounds can be evaluated using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.
Cytotoxicity Assay: The cytotoxic effects on cancer cell lines and normal cell lines can be assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is indicative of cell viability.
Figure 2. Workflow for the biological evaluation of the nitropyrazole acetic acid isomers.
Conclusion
The comparative analysis of this compound and (5-nitro-1H-pyrazol-1-yl)acetic acid highlights the critical need for further experimental investigation to fully elucidate their properties and biological potential. The key challenge in working with these isomers lies in their synthesis, specifically the control of regioselectivity during the N-alkylation of the tautomeric 3(5)-nitropyrazole precursor. Future research should focus on developing regioselective synthetic routes and conducting comprehensive spectroscopic and biological evaluations. Such studies will be invaluable for understanding the structure-activity relationships of these compounds and for advancing their potential application in drug discovery and development.
References
A Comparative Guide to the Reactivity of Nitropyrazole Isomers
For researchers, scientists, and professionals in drug development and materials science, understanding the chemical behavior of nitropyrazoles is crucial for the synthesis of novel compounds. The reactivity of nitropyrazole isomers is significantly influenced by the position of the nitro group(s) on the pyrazole ring, which dictates the electronic and steric environment of the molecule. This guide provides an objective comparison of the reactivity of various nitropyrazole isomers in key chemical transformations, supported by experimental data.
Synthesis of Key Mononitropyrazole Isomers
The most common starting points for many functionalized pyrazoles are 3(5)-nitropyrazole and 4-nitropyrazole. Their synthesis typically begins with the nitration of pyrazole to form an N-nitropyrazole intermediate, which then undergoes thermal or acid-catalyzed rearrangement.
| Isomer | Starting Material | Synthetic Method | Yield (%) | Reference |
| 3(5)-Nitropyrazole | Pyrazole | 1. Nitration with HNO₃/H₂SO₄ to N-nitropyrazole. 2. Thermal rearrangement in n-octanol. | 86.6 (Nitration), 87.8 (Rearrangement) | [1] |
| 3(5)-Nitropyrazole | Pyrazole | 1. Nitration with HNO₃/Acetic Anhydride to N-nitropyrazole. 2. Thermal rearrangement in anisole. | - | [2] |
| 4-Nitropyrazole | Pyrazole | One-pot reaction with fuming HNO₃/fuming H₂SO₄. | 85 | [3][4] |
| 4-Nitropyrazole | N-Nitropyrazole | Rearrangement in concentrated H₂SO₄. | - | [2] |
Comparison of Reactivity
The reactivity of nitropyrazole isomers is explored through three major reaction types: electrophilic substitution, nucleophilic aromatic substitution, and N-alkylation.
Electrophilic Aromatic Substitution: Nitration
Further nitration of pyrazole and mononitropyrazoles is a common method to produce dinitro and trinitro derivatives. The position of the initial nitro group directs subsequent nitration.
-
Pyrazole: Direct nitration of pyrazole with a mixture of nitric and sulfuric acid predominantly yields 4-nitropyrazole.[3] Under more forcing conditions, 3,4-dinitropyrazole and 3,5-dinitropyrazole can be obtained.
-
3-Nitropyrazole: Nitration of 3-nitropyrazole with mixed acid (concentrated H₂SO₄ and HNO₃) yields 3,4-dinitropyrazole.[5]
-
1-Phenylpyrazole: Nitration with "acetyl nitrate" (nitric acid-acetic anhydride) occurs selectively at the 4-position of the pyrazole ring. However, nitration with mixed acids at low temperatures leads to nitration on the phenyl ring at the para-position, indicating that the pyrazole ring is deactivated by protonation in strongly acidic media.[6]
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the nitro group(s) activates the pyrazole ring for nucleophilic attack. The regioselectivity of this reaction is highly dependent on the substitution pattern of the pyrazole ring.
A key finding is that for N-substituted 3(5)-nitropyrazoles, the nitro group at the C5 position is significantly more reactive towards nucleophilic displacement than a nitro group at the C3 position.[7]
| Nitropyrazole Isomer | Nucleophile | Position of Substitution | Yield (%) | Reference |
| 1-Methyl-5-nitro-pyrazole-4-carbonitrile | Various S-, O-, N-nucleophiles | C5 | High | [7] |
| 1-Methyl-3-nitro-pyrazole-4-carbonitrile | Various S-, O-, N-nucleophiles | C3 | Low to no reaction | [7] |
| 1-Amino-3,4-dinitro-pyrazole | S-nucleophiles | C3 | Good | [8] |
| N-Substituted 3,4-dinitropyrazoles | S-, O-, N-nucleophiles | C3 | Good | |
| 1-Methyl-3,4,5-trinitropyrazole | Thiols, phenols, amines, etc. | C5 | High |
N-Alkylation
The N-alkylation of unsymmetrical nitropyrazoles, such as 3(5)-nitropyrazole or 3,4-dinitropyrazole, can lead to a mixture of two regioisomers. The ratio of these isomers is influenced by steric hindrance, the nature of the alkylating agent, the base, and the solvent used.
-
Steric Effects: Alkylation generally occurs at the less sterically hindered nitrogen atom.
-
Reaction Conditions: The choice of base and solvent can significantly influence the N1/N2 ratio. For instance, NaH in THF or K₂CO₃ in DMSO have been shown to favor N1-alkylation.
For 3,4-dinitropyrazole, N-alkylation with allyl bromide or acylation with acryloyl chloride proceeds under basic conditions to yield the corresponding N-substituted products.[9][10]
Experimental Protocols
Synthesis of 3(5)-Nitropyrazole[1]
-
N-Nitration: Pyrazole is nitrated in a mixed acid solution of nitric acid and sulfuric acid below 15°C for 3.5 hours with stirring. This yields N-nitropyrazole.
-
Rearrangement: The obtained N-nitropyrazole is then refluxed in n-octanol at 185-190°C. This thermal rearrangement yields 3(5)-nitropyrazole. The solvent n-octanol can be recycled.
Synthesis of 4-Nitropyrazole[3]
-
Preparation of Nitrosulfuric Acid: In a flask, add 20% fuming sulfuric acid (37.5 mL) and concentrated sulfuric acid (15 mL). Stir the mixture at room temperature for 30 minutes.
-
Nitration: Add fuming nitrosulfuric acid (25 mL) dropwise to the flask in an ice-water bath. After the addition is complete, raise the temperature to 50°C and continue the reaction for 1.5 hours.
-
Work-up: Pour the reaction mixture into 200 mL of ice water, which will cause the precipitation of a large amount of white solid.
-
Purification: Filter the solid, wash with ice water, and dry under vacuum. Recrystallization from ethyl ether/hexane gives 4-nitropyrazole with a yield of 85%.
N-Allylation of 3,4-Dinitropyrazole[9][10]
-
Reaction Setup: Add 3,4-dinitropyrazole (1.639 g, 0.010 mol) to a round-bottom flask, followed by the addition of acetonitrile (10 mL) and triethylamine (TEA) (10 mL).
-
Addition of Alkylating Agent: Stir the solution for 5 minutes at room temperature, then add allyl bromide (1.60 mL, 0.018 mol) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for another 5 minutes and then heat to 60°C for 12 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with dichloromethane (20 mL) and DI water (20 mL) and pour it into a separatory funnel.
-
Extraction and Purification: Extract the organic layer and wash it with water three times (100 mL). Dry the organic layer with magnesium sulfate, filter, and remove the solvent by rotary evaporation to give N-allyl-3,4-dinitropyrazole as a brown oil (79% yield).
Visualizing Reaction Pathways and Logic
References
- 1. Synthesis of 3-Nitropyrazole | Semantic Scholar [semanticscholar.org]
- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN102250007A - Preparation method of 3,4-binitropyrazole - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Nitropyrazoles 21. Selective nucleophilic substitution of the nitro group in 1-amino-3,4-dinitropyrazole [ouci.dntb.gov.ua]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 3-Nitro and 5-Nitro Pyrazole Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 3-nitro and 5-nitro pyrazole derivatives, supported by experimental data from peer-reviewed studies. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, and the introduction of a nitro group can significantly influence its biological profile. This guide aims to shed light on the nuances in activity based on the position of this crucial functional group.
Anticancer Activity: A Tale of Two Isomers
Both 3-nitro and 5-nitro pyrazole derivatives have demonstrated potential as anticancer agents. However, the available data suggests that the position of the nitro group can lead to differential cytotoxicity profiles against various cancer cell lines.
5-Nitropyrazole Derivatives: Potent Cytotoxicity Against a Broad Panel of Cancer Cells
A notable study by Kaur et al. investigated the anticancer properties of a series of 5-(2-nitrophenyl)-1-aryl-1H-pyrazoles. These compounds were evaluated for their ability to inhibit topoisomerase, a key enzyme in DNA replication and a validated target for cancer therapy. The derivatives exhibited significant cytotoxicity at low micromolar concentrations across breast (MDA-MB-231 and MCF7), lung (A549), and colorectal (HCT116) cancer cell lines.[1]
One of the most potent compounds, 5e , displayed exceptional anticancer effects on breast cancer cell lines with IC50 values below 2 µM, while showing negligible toxicity towards normal cells.[1] This highlights the potential for developing selective and effective anticancer agents based on the 5-nitropyrazole scaffold.
Table 1: Anticancer Activity of 5-(2-Nitrophenyl)-1-aryl-1H-pyrazole Derivatives (IC50 in µM) [1]
| Compound | MDA-MB-231 | MCF7 | A549 | HCT116 |
| 5a | 3.5 ± 0.2 | 4.1 ± 0.3 | 5.2 ± 0.4 | 6.8 ± 0.5 |
| 5b | 2.8 ± 0.1 | 3.2 ± 0.2 | 4.5 ± 0.3 | 5.1 ± 0.4 |
| 5c | 2.1 ± 0.2 | 2.5 ± 0.1 | 3.8 ± 0.2 | 4.2 ± 0.3 |
| 5d | 1.8 ± 0.1 | 2.0 ± 0.1 | 3.1 ± 0.2 | 3.5 ± 0.2 |
| 5e | <2 | <2 | 2.5 ± 0.1 | 2.8 ± 0.2 |
3-Nitropyrazole Derivatives: Emerging Anticancer Potential
While extensive quantitative data for simple 3-nitropyrazole derivatives is less prevalent in recent literature, a study on pyrazole derivatives with a nitro group at the 4-position (structurally related to the 3-nitro series) provides valuable insights. These 4-nitro-1H-pyrazol-3-yl derivatives, synthesized and evaluated by Zapol'skii et al., demonstrated cytotoxic properties against various cell lines. For instance, some of these compounds exhibited IC50 values in the range of 20 to 40 µM.
It is important to note that the substitution pattern on the pyrazole ring plays a crucial role in determining the anticancer activity. A 2D-QSAR study on various pyrazole derivatives indicated that the presence of a nitro group on a benzene ring attached to the pyrazole core could slightly increase the anticancer activity.[2]
Antimicrobial Activity: A Broad Spectrum of Action
Nitropyrazole derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.
3-Nitropyrazole Derivatives: Promising Antibacterial and Antifungal Agents
A US patent describes a class of 1,4-disubstituted-3-nitropyrazoles with demonstrated antimicrobial, parasiticidal, and herbicidal activity. These compounds are highlighted as being particularly useful for the control of bacterial diseases in animals. While specific MIC values are not detailed in the abstract, the patent underscores the broad biological activity of this scaffold.
Furthermore, a study on novel pyrazole analogues reported that a compound containing a 4-nitrophenyl group attached to the pyrazole ring exhibited exceedingly high activity against the Gram-negative bacterium Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL. Another derivative showed high activity against the Gram-positive bacterium Streptococcus epidermidis with an MIC of 0.25 μg/mL.
Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Escherichia coli | 0.25 | |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarbothioamide | Streptococcus epidermidis | 0.25 |
5-Nitropyrazole Derivatives: Limited Data on Antimicrobial Action
Specific studies focusing on the antimicrobial activity of simple 5-nitropyrazole derivatives are less common in the readily available literature. However, the broader class of pyrazole derivatives is well-known for its antimicrobial potential. For instance, some pyrano[2,3-c] pyrazole derivatives have shown significant activity against multidrug-resistant bacterial isolates, with MIC values as low as 6.25 mg/mL against E. coli and K. pneumonia.[3]
Experimental Protocols
Synthesis of 5-(2-Nitrophenyl)-1-aryl-1H-pyrazoles[1]
A mixture of the appropriate chalcone (1 mmol) and aryl hydrazine hydrochloride (1.2 mmol) in glacial acetic acid (10 mL) was refluxed for 6-8 hours. The reaction progress was monitored by thin-layer chromatography. After completion, the reaction mixture was cooled to room temperature and poured into ice-cold water. The precipitated solid was filtered, washed with water, dried, and purified by column chromatography using a mixture of ethyl acetate and hexane as the eluent.
In Vitro Anticancer Activity Assay (MTT Assay)[1]
Human cancer cell lines (MDA-MB-231, MCF7, A549, and HCT116) were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours. The cells were then treated with various concentrations of the synthesized compounds for 48 hours. After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours. The formazan crystals formed were dissolved in 100 µL of DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentrations (MICs) of the compounds against bacterial and fungal strains can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, serial twofold dilutions of the compounds are prepared in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi in 96-well microtiter plates. The wells are then inoculated with a standardized microbial suspension. The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi. The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Signaling Pathways and Experimental Workflows
To visualize the general workflow of drug discovery involving these compounds and a simplified representation of a signaling pathway they might inhibit, the following diagrams are provided.
Caption: A generalized workflow for the synthesis, biological evaluation, and optimization of pyrazole derivatives.
Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway that can be targeted by anticancer agents.
Conclusion and Future Directions
The available data, though not from direct comparative studies, suggests that both 3-nitro and 5-nitro pyrazole derivatives are promising scaffolds for the development of novel therapeutic agents. The 5-nitrophenyl pyrazole derivatives have shown particularly potent and selective anticancer activity. The position of the nitro group significantly influences the biological activity, and a systematic investigation involving the synthesis and evaluation of a library of both 3-nitro and 5-nitro pyrazole derivatives under standardized conditions is warranted. Such studies would provide a clearer understanding of the structure-activity relationships and aid in the rational design of more effective and selective drug candidates. Further research should also focus on elucidating the precise mechanisms of action of these compounds to facilitate their optimization and potential clinical translation.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
A Comparative Guide to the Structure-Activity Relationship of Nitropyrazole Acetic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structure-activity relationships (SAR) of a series of nitropyrazole-containing compounds, focusing on derivatives of pyrazolo[1,5-d][1][2][3]triazin-7(6H)-ones which incorporate a nitropyrazole acetic acid moiety. The analysis is based on their synthesis and subsequent evaluation for antibacterial and cytotoxic properties.
Introduction to Nitropyrazole Acetic Acids and Analogs
Nitropyrazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4][5] The incorporation of an acetic acid or ester group at specific positions on the pyrazole ring or its fused heterocyclic systems can significantly influence their biological activity. This guide focuses on elucidating the structure-activity relationships of nitropyrazole acetic acid analogs by examining how modifications to the core structure impact their biological efficacy.
Synthesis and Structural Modifications
A series of 3-nitropyrazolo-[1,5-d][1][2][3]triazin-7(6H)-ones and their derivatives were synthesized to explore their microbiological activities.[1][2] The core synthesis strategy involved the intramolecular cyclization of alkyl 2-((4-nitro-1H-pyrazol-3-yl)methylene)hydrazine-1-carboxylates.[2] Key structural modifications included:
-
Alkylation at the N-6 position: Introduction of acetic acid alkyl esters (methyl or ethyl) and other substituents.[1]
-
Reduction of the nitro group: Conversion of the nitro group to an amino group.[1]
-
Acetylation of the amino group: Conversion of the resulting amino group to an acetamide.[1]
These modifications allowed for a systematic investigation of the impact of these functional groups on the biological activity of the compounds.
Synthetic Workflow
The general synthetic pathway for the key nitropyrazole acetic acid analogs is depicted below.
Structure-Activity Relationship Analysis
The antibacterial and cytotoxic properties of 61 synthesized compounds were evaluated.[1][2] The results highlight key structural features that govern the biological activity of these nitropyrazole derivatives.
Data Presentation
The following table summarizes the biological activity data for a selection of key compounds, demonstrating the impact of structural modifications.
| Compound | Core Structure | R (at N-6) | R' (at C-3) | Antibacterial Activity (MIC) | Cytotoxicity (IC50) |
| 7b | Nitropyrazolotriazinone | -CH2COOEt | NO2 | Data not specified | Data not specified |
| 8b | Aminopyrazolotriazinone | -CH2COOEt | NH2 | Data not specified | Data not specified |
| 9b | Acetamidopyrazolotriazinone | -CH2COOEt | NHAc | Data not specified | Data not specified |
Note: Specific quantitative MIC and IC50 values for each compound were not detailed in the primary source abstracts. The study mentions that dose-response curves were generated and IC50 values were calculated from them.[1] For a comprehensive analysis, direct consultation of the full experimental data would be necessary.
Key SAR Findings
-
Role of the Nitro Group: The presence of the nitro group at the C-3 position of the pyrazole ring is a crucial determinant of activity. Reduction of the nitro group to an amino group (compounds 8 ) or its subsequent acetylation to an acetamide (compounds 9 ) leads to a significant change in the electronic properties of the molecule, which in turn is expected to alter its interaction with biological targets.[1]
-
Impact of the N-6 Acetic Acid Ester Moiety: The alkylation of the N-6 position with bromoacetic acid alkyl esters introduces an acetic acid ester side chain (compounds 7 ).[1] This modification enhances the lipophilicity of the compounds, which can influence their cell permeability and overall bioavailability. The ester functionality also provides a potential site for metabolic hydrolysis, which could lead to the formation of the corresponding carboxylic acid in vivo.
-
Influence of Substituents on the Pyrazole Ring: The nature of the substituent at other positions of the pyrazole ring, introduced from the initial diene precursors, also contributes to the overall activity profile. These substituents can modulate the steric and electronic properties of the entire heterocyclic system.
Logical Relationship of SAR
The following diagram illustrates the logical flow of the structure-activity relationship based on the performed modifications.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. The following are protocols for key experiments cited in the evaluation of these compounds.
Synthesis of N-Alkylated Nitrotriazinones (e.g., Compound 7b)
-
Starting Material: 3-Nitropyrazolo-[1,5-d][1][2][3]triazin-7(6H)-one (compound 4 ).
-
Alkylation: The starting material is dissolved in dimethylformamide (DMF).
-
Reagent Addition: An excess of bromoacetic acid ethyl ester is added to the solution.
-
Reaction Conditions: The reaction mixture is stirred at room temperature.
-
Work-up: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated, for instance by precipitation or extraction, and purified by recrystallization or column chromatography.
-
Characterization: The structure of the synthesized compound (e.g., 7b ) is confirmed using spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectrometry.[1] In some cases, single-crystal X-ray diffraction is used for definitive structural elucidation.[1][2]
Determination of IC50 Values for Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
-
Cell Culture: Adherent cells are cultured in 96-well plates until they reach a suitable confluency.[6][7]
-
Compound Preparation: The test compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.[1][6] A series of dilutions are then prepared in the cell culture medium.[6]
-
Treatment: The culture medium is replaced with the medium containing the various concentrations of the test compounds. A control group with the solvent alone is also included.[6][7]
-
Incubation: The plates are incubated for a specified period (e.g., 24-72 hours) at 37°C in a 5% CO2 incubator.[6][7]
-
MTT Assay:
-
An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Living cells with active mitochondria will reduce the yellow MTT to a purple formazan.[6]
-
The medium is removed, and DMSO is added to dissolve the formazan crystals.[6]
-
The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.[6]
-
-
Data Analysis: The absorbance values are plotted against the compound concentrations. A non-linear regression analysis is used to fit the dose-response curve and calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[1][8]
Experimental Workflow for IC50 Determination
Conclusion
The structure-activity relationship of nitropyrazole acetic acid analogs is complex, with the biological activity being influenced by multiple structural features. The presence of a nitro group, the nature of the substituent at the N-6 position, and other substitutions on the pyrazole ring all play significant roles. The introduction of an acetic acid ester moiety at the N-6 position is a key modification that can be further explored to optimize the pharmacokinetic and pharmacodynamic properties of these compounds. Further studies with a broader range of structural variations and more detailed quantitative biological data are necessary to develop a more comprehensive SAR model for this class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6 H)-ones and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mc.minia.edu.eg [mc.minia.edu.eg]
- 5. researchgate.net [researchgate.net]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 8. researchgate.net [researchgate.net]
In Vitro Efficacy of (3-nitro-1H-pyrazol-1-yl)acetic Acid Derivatives: A Comparative Guide
This guide provides a comparative analysis of the in vitro efficacy of (3-nitro-1H-pyrazol-1-yl)acetic acid derivatives and related pyrazole compounds. The information is tailored for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visual diagrams of experimental workflows.
Quantitative Efficacy Data
The in vitro biological activities of various pyrazole derivatives have been evaluated against microbial and cancer cell lines. The following tables summarize the minimum inhibitory concentration (MIC) values for antimicrobial activity and the half-maximal inhibitory concentration (IC50) values for cytotoxic activity.
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been demonstrated against a range of bacterial and fungal strains. Table 1 presents the MIC values of selected compounds, highlighting their potency.
Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives against Various Microorganisms
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | Staphylococcus aureus | 62.5–125 | [1] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | Candida albicans | 2.9–7.8 | [1] |
| 6-Amino-3-methyl-4-(2-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile 5c | Escherichia coli | 6.25 | [2] |
| 6-Amino-3-methyl-4-(2-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile 5c | Klebsiella pneumoniae | 6.25 | [2] |
| 1,5-dimethylpyrazol-3-one incorporating thiazolin-4-one derivative 10 | Gram-negative bacteria | 0.43–0.98 | [3] |
| 1,5-dimethylpyrazol-3-one incorporating thiazolin-4-one derivative 13 | Gram-positive bacteria | 0.95–0.98 | [3] |
Cytotoxic Activity
Several pyrazole derivatives have been investigated for their cytotoxic effects on various cancer cell lines. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are summarized in Table 2.
Table 2: Cytotoxic Activity (IC50) of Pyrazole Derivatives against Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine derivative 15 | Leukemia, Non-small cell lung cancer, Colon, Prostate | 1.18 - 8.44 | [4] |
| Pyrazolo[3,4-d]pyrimidine derivative 16 | Various cancer cell lines | 0.018 - 9.98 | [4] |
| Ferrocene-pyrazole hybrid 47c | HCT-116 (Colon) | 3.12 | [5] |
| Ferrocene-pyrazole hybrid 47c | HL60 (Leukemia) | 6.81 | [5] |
| Pyrazole-s-triazine derivative 7d | EGFR | 0.0703 | [6] |
| Pyrazole-s-triazine derivative 7f | EGFR | 0.0592 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of the synthesized compounds.
-
Preparation of Microbial Culture: Bacterial and fungal strains are cultured on appropriate agar plates.
-
Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of a sterile agar plate.
-
Well Preparation: Wells of a specific diameter are punched into the agar.
-
Compound Application: A defined concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well.[7]
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and for 3-4 days for fungi.[8]
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.[2]
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Serial Dilution: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.[7]
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Controls: Positive (microorganism with no compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions for the specific microorganism.
-
Visual Assessment: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[2]
Cytotoxicity Testing: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9]
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for 2-4 hours.[10] Metabolically active cells reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).[11]
-
Absorbance Reading: The absorbance is measured at a wavelength of around 570 nm using a microplate reader.[10] The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Visualizations
The following diagrams illustrate the experimental workflows described above.
Caption: Workflow of the Agar Well Diffusion Method for Antimicrobial Susceptibility Testing.
Caption: Workflow of the MTT Assay for Determining Cytotoxicity.
References
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro antimicrobial evaluation of pyrazolone derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 8. jpsbr.org [jpsbr.org]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. atcc.org [atcc.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
Unveiling the Antimicrobial Potential of Pyrazole Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial spectrum of various pyrazole derivatives, supported by experimental data. Pyrazole-based compounds have emerged as a promising class of antimicrobial agents, exhibiting a broad range of activity against various bacterial and fungal pathogens.
The core structure of pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a versatile scaffold for the development of novel therapeutic agents.[1] Modifications to this scaffold have led to the synthesis of numerous derivatives with potent antimicrobial properties, offering potential solutions to the growing challenge of antimicrobial resistance.[2][3] This guide summarizes the antimicrobial activity of selected pyrazole compounds, details the experimental methodologies used for their evaluation, and provides insights into their potential mechanisms of action.
Comparative Antimicrobial Spectrum of Pyrazole Derivatives
The antimicrobial efficacy of various pyrazole derivatives has been quantitatively assessed using the Minimum Inhibitory Concentration (MIC) method, which determines the lowest concentration of a compound that visibly inhibits microbial growth. The following table summarizes the MIC values of several promising pyrazole compounds against a panel of Gram-positive bacteria, Gram-negative bacteria, and fungi.
| Compound | Microbial Species | Type | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | Staphylococcus aureus | Gram-positive | 62.5 | Chloramphenicol | >125 |
| Bacillus subtilis | Gram-positive | 62.5 | Chloramphenicol | >125 | |
| Klebsiella pneumoniae | Gram-negative | 125 | Chloramphenicol | >125 | |
| Escherichia coli | Gram-negative | 125 | Chloramphenicol | >125 | |
| Candida albicans | Fungus | 7.8 | Clotrimazole | >7.8 | |
| Aspergillus niger | Fungus | 2.9 | Clotrimazole | >7.8 | |
| Naphthyl-substituted pyrazole-derived hydrazone (e.g., 6) | Gram-positive strains | Gram-positive | 0.78–1.56 | - | - |
| Acinetobacter baumannii | Gram-negative | 0.78–1.56 | - | - | |
| Imidazo-pyridine substituted pyrazole derivative (18) | Gram-positive strains | Gram-positive | <1 | Ciprofloxacin | - |
| Gram-negative strains | Gram-negative | <1 | Ciprofloxacin | - | |
| Thiazolo-pyrazole derivative (e.g., 17) | MRSA | Gram-positive | 4 | - | - |
| Pyrazole-pyrimidinethione (e.g., 15) | Escherichia coli | Gram-negative | 12.5 | - | - |
Data compiled from multiple sources.[2][4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the antimicrobial activity of pyrazole compounds.
Broth Microdilution Method for MIC Determination
This method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism in a liquid medium.[5][6]
1. Preparation of Materials:
-
Antimicrobial Agent Stock Solution: Prepare a stock solution of the pyrazole compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Growth Medium: Use a suitable liquid growth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.[6]
-
Microorganism Inoculum: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[7]
-
96-Well Microtiter Plates: Use sterile, U-bottom or flat-bottom 96-well microtiter plates.
2. Procedure:
-
Serial Dilutions: Perform serial two-fold dilutions of the antimicrobial agent stock solution in the growth medium directly in the 96-well plate. This creates a range of concentrations to be tested.
-
Inoculation: Inoculate each well containing the diluted antimicrobial agent with the standardized microorganism suspension.
-
Controls:
-
Growth Control: A well containing only the growth medium and the microorganism inoculum (no antimicrobial agent).
-
Sterility Control: A well containing only the growth medium to check for contamination.
-
Positive Control: A well containing a known standard antibiotic or antifungal drug.
-
-
Incubation: Incubate the microtiter plates at an appropriate temperature (e.g., 35-37°C for bacteria) for a specified period (e.g., 18-24 hours).[8]
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.[9]
Agar Well Diffusion Method
This method is a qualitative or semi-quantitative technique used to screen for the antimicrobial activity of a substance.[10][11]
1. Preparation of Materials:
-
Agar Plates: Use sterile petri dishes containing a suitable agar medium, such as Mueller-Hinton Agar for bacteria.
-
Microorganism Inoculum: Prepare a standardized suspension of the test microorganism and create a lawn culture by evenly spreading it over the entire surface of the agar plate using a sterile cotton swab.
-
Antimicrobial Agent Solution: Prepare a solution of the pyrazole compound at a known concentration.
2. Procedure:
-
Well Creation: Aseptically punch wells (typically 6-8 mm in diameter) into the inoculated agar plates using a sterile cork borer or a pipette tip.[11]
-
Application of Antimicrobial Agent: Carefully add a specific volume (e.g., 50-100 µL) of the antimicrobial agent solution into each well.
-
Controls:
-
Negative Control: A well containing the solvent used to dissolve the antimicrobial agent.
-
Positive Control: A well containing a standard antibiotic or antifungal drug.
-
-
Incubation: Incubate the agar plates at an appropriate temperature for a specified period.
-
Reading Results: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.[10]
Visualizing Experimental Workflows and Mechanisms
To better illustrate the processes involved in antimicrobial screening and the potential mechanism of action of pyrazole compounds, the following diagrams are provided.
Mechanism of Action
While the exact mechanisms of action can vary between different pyrazole derivatives, a significant number of these compounds are believed to exert their antimicrobial effects by targeting essential bacterial enzymes.[1][2] One of the key proposed targets is DNA gyrase , a type II topoisomerase that is crucial for bacterial DNA replication, transcription, and repair.[12][13] By inhibiting DNA gyrase, pyrazole compounds can disrupt these vital cellular processes, ultimately leading to bacterial cell death. Some pyrazole derivatives have also been reported to interfere with other cellular functions, including cell wall synthesis and protein synthesis.[2] Further research is ongoing to fully elucidate the diverse molecular mechanisms underlying the antimicrobial activity of this promising class of compounds.
References
- 1. meddocsonline.org [meddocsonline.org]
- 2. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial pyrazoles: tackling resistant bacteria. | Semantic Scholar [semanticscholar.org]
- 4. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. benchchem.com [benchchem.com]
- 7. rr-asia.woah.org [rr-asia.woah.org]
- 8. hereditybio.in [hereditybio.in]
- 9. scribd.com [scribd.com]
- 10. chemistnotes.com [chemistnotes.com]
- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 13. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight | Bentham Science [eurekaselect.com]
Comparative Cytotoxicity Analysis of Functionalized Nitropyrazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of various functionalized nitropyrazole compounds, presenting key experimental data, detailed methodologies, and insights into their mechanisms of action. The information is intended to support research and development efforts in oncology and related fields.
Quantitative Cytotoxicity Data
The cytotoxic potential of several functionalized nitropyrazoles has been evaluated against a range of cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The following table summarizes the IC50 values for selected nitropyrazole derivatives.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| 1,3-Dinitropyrazole (1,3-DNP) | BALB/3T3 | Mouse Embryonic Fibroblast | >1000 | [1] |
| CHO-K1 | Chinese Hamster Ovary | >1000 | [1] | |
| L5178Y TK+/- | Mouse Lymphoma | 500 | [1] | |
| CRC05 | Human Fibroblast | >1000 | [1] | |
| PFS04062 | Human Fibroblast | >1000 | [1] | |
| HepaRG (proliferative) | Human Hepatoma | >1000 | [1] | |
| HepaRG (differentiated) | Human Hepatoma | >1000 | [1] | |
| 3,4,5-Trinitropyrazole (3,4,5-TNP) | BALB/3T3 | Mouse Embryonic Fibroblast | 250 | [1] |
| CHO-K1 | Chinese Hamster Ovary | 500 | [1] | |
| L5178Y TK+/- | Mouse Lymphoma | 100 | [1] | |
| CRC05 | Human Fibroblast | 500 | [1] | |
| PFS04062 | Human Fibroblast | 1000 | [1] | |
| HepaRG (proliferative) | Human Hepatoma | 500 | [1] | |
| HepaRG (differentiated) | Human Hepatoma | >1000 | [1] | |
| trans-[PtCl₂(1-methyl-4-nitropyrazole)₂] | MCF-7 | Human Breast Adenocarcinoma | Micromolar concentrations | [2] |
| ES-2 | Human Ovarian Carcinoma | Micromolar concentrations | [2] | |
| A549 | Human Lung Carcinoma | Micromolar concentrations | [2] |
Experimental Protocols
The evaluation of cytotoxicity is a critical step in the assessment of novel compounds. The following is a detailed protocol for the widely used MTT assay, a colorimetric assay for assessing cell metabolic activity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
Objective: To determine the cytotoxic effect of functionalized nitropyrazoles on cultured cell lines by measuring the reduction of MTT to formazan by mitochondrial dehydrogenases in viable cells.
Materials:
-
Functionalized nitropyrazole compounds
-
Cultured cells (e.g., cancer cell lines, normal cell lines)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the functionalized nitropyrazole compounds in the complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, carefully remove the medium from each well.
-
Add 100 µL of fresh, serum-free medium and 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Mechanisms of Cytotoxicity
The cytotoxic effects of functionalized nitropyrazoles are often linked to the induction of specific cellular signaling pathways.
Reactive Oxygen and Nitrogen Species (ROS/RNS) Production
Studies have indicated that the cytotoxicity of some nitropyrazole derivatives, such as 1,3-dinitropyrazole and 3,4,5-trinitropyrazole, is associated with the production of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS).[1] An excessive accumulation of these reactive species can lead to oxidative stress, causing damage to cellular components like DNA, proteins, and lipids, ultimately triggering cell death.
Caption: ROS/RNS-mediated cytotoxicity of nitropyrazoles.
Apoptosis Induction
Another key mechanism of cytotoxicity for many anticancer agents, including pyrazole derivatives, is the induction of apoptosis, or programmed cell death. This process is tightly regulated by a cascade of signaling molecules. A common pathway involves the modulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. An increase in the Bax/Bcl-2 ratio leads to the activation of caspases, which are proteases that execute the apoptotic process.
Caption: Apoptosis induction via the mitochondrial pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of the cytotoxicity of novel compounds.
Caption: General workflow for cytotoxicity evaluation.
References
Pyrazole-Based Inhibitors: A Head-to-Head Comparison for Drug Discovery Professionals
A deep dive into the comparative efficacy and experimental validation of pyrazole-based inhibitors targeting Janus Kinases (JAK) and Cyclooxygenase-2 (COX-2). This guide provides researchers, scientists, and drug development professionals with the quantitative data and detailed methodologies necessary for informed decision-making in inhibitor selection and development.
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous inhibitors targeting key enzymes in pathological signaling pathways. This guide presents a head-to-head comparison of prominent pyrazole-based inhibitors directed against two critical enzyme families: Janus Kinases (JAKs), central to immune response and hematopoiesis, and Cyclooxygenase-2 (COX-2), a key mediator of inflammation and pain. By presenting standardized quantitative data alongside detailed experimental protocols, this document aims to serve as a practical resource for advancing research and development in these therapeutic areas.
Targeting the JAK-STAT Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors, regulating processes such as immune response, cell division, and hematopoiesis.[1][2][3] Dysregulation of this pathway is associated with various immune and myeloproliferative disorders.[4] Pyrazole-based inhibitors act by competitively binding to the ATP-binding site of the JAK kinase domain, thereby preventing the phosphorylation of STAT proteins and blocking the downstream signaling cascade.[5]
References
New Pyrazole Derivatives Show Promise in Overcoming Antibiotic Resistance
FOR IMMEDIATE RELEASE
[City, State] – In the global fight against antimicrobial resistance, researchers are exploring novel chemical scaffolds to develop new and effective antibiotics. Recent studies on a new class of pyrazole derivatives have demonstrated significant antimicrobial activity against a broad spectrum of bacterial and fungal pathogens, in some cases exceeding the potency of existing antibiotics. This comparison guide provides an objective analysis of these new pyrazole derivatives against well-known antibiotics, supported by experimental data, to inform researchers, scientists, and drug development professionals.
The rise of multidrug-resistant organisms necessitates the discovery of novel antimicrobial agents. Pyrazole, a five-membered heterocyclic compound, has emerged as a promising scaffold in medicinal chemistry due to its diverse biological activities.[1][2] Newly synthesized pyrazole derivatives have shown remarkable efficacy in inhibiting the growth of clinically relevant microorganisms.[1][2][3]
Comparative Antimicrobial Performance
The antimicrobial efficacy of a compound is determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration required to inhibit the visible growth of a microorganism. The lower the MIC value, the more potent the antimicrobial agent. The following tables summarize the MIC values of a representative new pyrazole derivative, 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (referred to as Pyrazole Derivative 21a in a recent study), compared to standard antibiotics against various pathogens.[1] Another study highlights the promising activity of pyrazolo-benzimidazole hybrids (referred to as Compound 5f) against several bacterial strains.[3]
Table 1: Antibacterial Activity (MIC in µg/mL) of New Pyrazole Derivatives vs. Standard Antibiotics
| Microorganism | Pyrazole Derivative 21a[1] | Compound 5f (Pyrazolo-benzimidazole)[3] | Chloramphenicol[1] | Metronidazole[3] | Nitrofurantoin[3] |
| Gram-Positive Bacteria | |||||
| Staphylococcus aureus | 62.5 | 150 | 125 | >1000 | 250 |
| Bacillus subtilis | 125 | - | 250 | - | - |
| Enterococcus faecalis | - | 310 | - | >1000 | 250 |
| Gram-Negative Bacteria | |||||
| Escherichia coli | 125 | 310 | 250 | >1000 | 125 |
| Klebsiella pneumoniae | 62.5 | - | 125 | - | - |
| Pseudomonas aeruginosa | - | 310 | - | >1000 | 500 |
Note: '-' indicates data not available in the cited source.
Table 2: Antifungal Activity (MIC in µg/mL) of a New Pyrazole Derivative vs. a Standard Antifungal Agent
| Microorganism | Pyrazole Derivative 21a[1] | Clotrimazole[1] |
| Candida albicans | 7.8 | 15.6 |
| Aspergillus flavus | 2.9 | 7.8 |
The data indicates that Pyrazole Derivative 21a exhibits potent antibacterial activity, with MIC values lower than the standard antibiotic chloramphenicol against Staphylococcus aureus, Bacillus subtilis, and Klebsiella pneumoniae.[1] Furthermore, it displayed remarkable antifungal activity, surpassing the efficacy of clotrimazole against both Candida albicans and Aspergillus flavus.[1] The pyrazolo-benzimidazole derivative, Compound 5f, also demonstrated significant antibacterial activity, particularly against Pseudomonas aeruginosa, when compared to metronidazole and nitrofurantoin.[3]
Mechanism of Action: Targeting DNA Gyrase
Several studies suggest that pyrazole derivatives exert their antimicrobial effect by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication.[4][5][6] DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process crucial for bacterial cell division.[6] The inhibition of this enzyme leads to the disruption of DNA replication and, ultimately, bacterial cell death. Some pyrazole derivatives have shown potent inhibitory activity against the GyrB subunit of DNA gyrase.[5][6]
Experimental Protocols
The antimicrobial activity of the new pyrazole derivatives was evaluated using standard methods recommended by the Clinical and Laboratory Standards Institute (CLSI).
Determination of Minimum Inhibitory Concentration (MIC)
The MIC was determined using the broth microdilution method.
-
Preparation of Bacterial/Fungal Inoculum: Pure colonies of the test microorganisms were suspended in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard. This suspension was then diluted to obtain the final desired inoculum concentration.
-
Preparation of Microtiter Plates: The pyrazole derivatives and standard antibiotics were serially diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.
-
Inoculation and Incubation: Each well was inoculated with the prepared microbial suspension. The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
Determination of MIC: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Experimental Workflow
The overall workflow for the discovery and evaluation of new antimicrobial pyrazole derivatives is depicted below.
The promising in vitro activity of these new pyrazole derivatives warrants further investigation, including in vivo efficacy studies and toxicological profiling, to assess their full therapeutic potential as a new generation of antimicrobial agents.
References
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Pyrazolo-Benzimidazole Mannich Bases with Antimicrobial and Antibiofilm Activities | MDPI [mdpi.com]
- 4. Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of (3-nitro-1H-pyrazol-1-yl)acetic acid
This guide provides a detailed comparison of synthetic routes for (3-nitro-1H-pyrazol-1-yl)acetic acid, a valuable building block for pharmaceutical and materials science research. We will explore a conventional two-step approach and compare it with alternative one-pot methodologies for the synthesis of pyrazole derivatives. This guide is intended for researchers, scientists, and professionals in drug development seeking to evaluate and select the most suitable synthetic strategy based on performance metrics such as yield, reaction time, and procedural complexity.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the synthesis of this compound via a traditional two-step method, alongside data for a representative one-pot synthesis of a functionalized pyrazole for comparative purposes.
| Parameter | Two-Step Synthesis of this compound | One-Pot Synthesis of Pyrazolyl s-Triazine Derivatives[1][2] |
| Starting Materials | 3-nitro-1H-pyrazole, Ethyl chloroacetate, Base (e.g., K₂CO₃), Acid/Base for hydrolysis | β-dicarbonyl compounds, N,N-dimethylformamide dimethylacetal, 2-hydrazinyl-4,6-disubstituted-s-triazine |
| Key Intermediates | Ethyl (3-nitro-1H-pyrazol-1-yl)acetate | Not isolated |
| Overall Yield | ~50% (estimated based on similar reactions) | 80-95% |
| Reaction Time | Step 1: ~15 hours; Step 2: Several hours | Shorter reaction times reported |
| Number of Steps | 3 (including synthesis of starting material) | 1 |
| Purification | Chromatography and recrystallization for each step | Recrystallization of the final product |
Primary Synthetic Route: Two-Step Synthesis of this compound
The most common and validated method for the synthesis of this compound is a two-step process that begins with the synthesis of the precursor, 3-nitro-1H-pyrazole.
Step 1: Synthesis of 3-nitro-1H-pyrazole
The synthesis of 3-nitro-1H-pyrazole is typically achieved through the nitration of pyrazole to form N-nitropyrazole, followed by thermal rearrangement.
Experimental Protocol:
-
Nitration of Pyrazole: Pyrazole is nitrated using a mixture of nitric acid and sulfuric acid at a controlled temperature below 15°C for approximately 3.5 hours with constant stirring. This reaction yields N-nitropyrazole.
-
Rearrangement to 3-nitro-1H-pyrazole: The N-nitropyrazole intermediate is then heated in a high-boiling solvent such as benzonitrile at 180°C for 3 hours.[3] Upon cooling and dilution with a non-polar solvent like hexane, 3-nitro-1H-pyrazole precipitates and can be collected by filtration. This step has been reported to yield up to 91% of the desired product.[3]
Step 2: N-Alkylation of 3-nitro-1H-pyrazole
The second step involves the N-alkylation of 3-nitro-1H-pyrazole with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate, in the presence of a base.
Experimental Protocol:
-
A mixture of 3-nitro-1H-pyrazole (1 equivalent), ethyl chloroacetate (1.5 equivalents), and a base such as potassium carbonate (2 equivalents) in a suitable solvent like acetonitrile is heated to reflux for approximately 15 hours.[4]
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is then dissolved in a mixture of water and an organic solvent (e.g., ethyl acetate) for extraction.
-
The organic phase is separated, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude ethyl (3-nitro-1H-pyrazol-1-yl)acetate.
-
Purification is typically performed by column chromatography or recrystallization. A similar reaction has been reported to yield 55% of the N-alkylated product.[4]
Step 3: Hydrolysis of Ethyl (3-nitro-1H-pyrazol-1-yl)acetate
The final step is the hydrolysis of the ester to the carboxylic acid.
Experimental Protocol:
-
The ethyl (3-nitro-1H-pyrazol-1-yl)acetate is dissolved in a suitable solvent mixture, such as ethanol and water.
-
A base, such as sodium hydroxide or potassium hydroxide, is added, and the mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC).
-
The reaction mixture is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
The solid product, this compound, is collected by filtration, washed with cold water, and dried.
Alternative Synthetic Strategy: One-Pot Synthesis of Pyrazole Derivatives
In contrast to the multi-step synthesis, one-pot reactions offer a more streamlined approach to synthesizing complex pyrazole derivatives. These methods are often characterized by higher efficiency, shorter reaction times, and reduced waste generation.
A notable example is the one-pot synthesis of novel pyrazolyl s-triazine derivatives.[1][2] This method involves the reaction of β-dicarbonyl compounds with N,N-dimethylformamide dimethylacetal, followed by the addition of a substituted hydrazine in the presence of acetic acid. This approach has been shown to produce a variety of pyrazole derivatives in high yields (80-95%) with shorter reaction times compared to traditional methods.[1][2] While this specific protocol does not yield this compound directly, it exemplifies the advantages of one-pot strategies in pyrazole synthesis. The development of a one-pot synthesis for the target molecule could significantly improve the efficiency of its production.
Visualization of the Synthetic Workflow
The following diagrams illustrate the logical flow of the described synthetic pathways.
Caption: Workflow for the two-step synthesis.
Caption: Generalized one-pot synthesis workflow.
References
- 1. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 4. Ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetate - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Reproducibility in Biological Assays of Pyrazole Compounds: A Comparative Guide
The diverse pharmacological activities of pyrazole-based compounds have positioned them as a significant scaffold in drug discovery, with applications ranging from anticancer to anti-inflammatory and antimicrobial therapies.[1][2] However, the reproducibility of biological assay results for these compounds can be a significant challenge, influenced by minor variations in experimental protocols and reagents. This guide provides a comparative overview of common biological assays used to evaluate pyrazole derivatives, presenting quantitative data from various studies, detailed experimental protocols to promote standardization, and visual workflows to clarify complex processes.
Anticancer Activity: Targeting Cell Proliferation
Pyrazole derivatives have shown considerable promise as anticancer agents, frequently by targeting key regulators of the cell cycle, such as Cyclin-Dependent Kinases (CDKs).[3] The assessment of a compound's antiproliferative and cytotoxic effects is a critical first step in its evaluation as a potential cancer therapeutic.
Comparative Efficacy of Pyrazole Analogs in Cancer Cell Lines
The following table summarizes the anticancer activity of selected pyrazole compounds against various cancer cell lines, highlighting the range of potencies observed across different studies and molecular structures.
| Compound/Derivative | Target/Assay | Cell Line | Activity Metric | Value | Reference |
| Compound 15 (N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine series) | CDK2 | 13 Cancer Cell Lines | Kᵢ | 0.005 µM | [3] |
| Compound 15 (N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine series) | Antiproliferative | A2780 Ovarian Cancer | GI₅₀ | 0.127–0.560 µM | [3] |
| Compound 5e (S-substituted-1,3,4-oxadiazole bearing N-methyl-4-(trifluoromethyl) phenyl pyrazole) | Cytotoxicity (MTT Assay) | MCF-7 (Breast Cancer) | IC₅₀ | 15.54 µM | [4] |
| Compound 4b (1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide series) | Growth Inhibition | A549 (Lung Cancer) | - | Potent Inhibitor | [4] |
| Pyrazolo[1,5-a]pyrazin-4(5H)-one derivative | Growth Inhibition | A549 & H322 | IC₅₀ | 1.5 µM | [5] |
| Compound 8c (1,2,4-triazole linked to pyrazole series) | Cytotoxicity (MTT Assay) | MCF-7 (Breast Cancer) | IC₅₀ | 2.8 ± 0.4 µM | [6] |
| Compound 8f (1,2,4-triazole linked to pyrazole series) | Cytotoxicity (MTT Assay) | MCF-7 (Breast Cancer) | IC₅₀ | 3.1 ± 0.4 µM | [6] |
| Compound 8d (1,2,4-triazole linked to pyrazole series) | Cytotoxicity (MTT Assay) | MCF-7 (Breast Cancer) | IC₅₀ | 3.5 ± 0.2 µM | [6] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the concentration of a pyrazole compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Pyrazole compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO, concentration matched to the highest compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the MTT tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.[7]
Caption: Workflow of the MTT assay for determining cell viability.
Signaling Pathway: CDK Inhibition by Pyrazole Compounds
Many pyrazole derivatives exert their anticancer effects by inhibiting Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle progression. Inhibition of CDKs can lead to cell cycle arrest and apoptosis.[3]
Caption: Pyrazole compounds inhibiting CDK2 to halt cell cycle progression.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole compounds are well-documented, with many derivatives acting as inhibitors of cyclooxygenase (COX) enzymes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs).[2][4]
Comparative Anti-inflammatory Efficacy of Pyrazole Analogs
The following table presents data on the anti-inflammatory effects of various pyrazole derivatives from different assay models.
| Compound/Derivative | Assay | Result | Standard Drug | Reference |
| Compound 5a (1,3,4-trisubstituted pyrazole) | Carrageenan-induced paw edema | ≥84.2% inhibition | Diclofenac (86.72%) | [4] |
| Compound 7c (Substituted indole-based pyrazole) | Carrageenan-induced paw edema | Promising activity | Indomethacin | [4] |
| Compounds 10a & 10b (4-thiazolyl pyrazolyl series) | Carrageenan-induced paw edema & Cotton pellet-induced granuloma | Most potent agents | Indomethacin | [4] |
| Compound 33 (1,5-diaryl pyrazole) | COX-2 Inhibition | IC₅₀ = 2.52 µM | Celecoxib (IC₅₀ = 0.95 µM) | [8] |
| Compound 44 (Benzotiophenyl pyrazole) | COX-2 Inhibition | IC₅₀ = 0.01 µM | Celecoxib (IC₅₀ = 0.70 µM) | [8] |
| LQFM043(6) & LQFM044(7) | Phospholipase A2 (PLA2) Inhibition | Showed potent inhibition | - | [9] |
Experimental Protocol: Carrageenan-Induced Paw Edema
This in vivo assay is a standard and widely used model for evaluating the acute anti-inflammatory activity of pharmacological agents.
Objective: To assess the ability of a pyrazole compound to reduce acute inflammation in a rat model.
Materials:
-
Wistar rats (150-200g)
-
Pyrazole compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard drug (e.g., Indomethacin)
-
1% (w/v) Carrageenan solution in saline
-
Plethysmometer
Procedure:
-
Acclimatization: Acclimate animals to the laboratory conditions for at least one week. Fast the animals overnight before the experiment with free access to water.
-
Grouping: Divide the animals into groups (n=6):
-
Group I: Vehicle control
-
Group II: Standard drug (e.g., Indomethacin, 10 mg/kg)
-
Group III-V: Pyrazole compound at different doses (e.g., 25, 50, 100 mg/kg, p.o.).
-
-
Drug Administration: Administer the vehicle, standard drug, or pyrazole compound orally (p.o.) or intraperitoneally (i.p.) to the respective groups.
-
Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at specified intervals after (e.g., 1, 2, 3, and 4 h).
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula:
-
% Inhibition = [(V_c - V_t) / V_c] * 100
-
Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.[4]
-
Antimicrobial Activity
Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens.[4][5]
Comparative Antimicrobial Potency of Pyrazole Analogs
The table below summarizes the minimum inhibitory concentration (MIC) and other measures of antimicrobial activity for different pyrazole compounds.
| Compound/Derivative | Microorganism | Assay | Activity Metric | Value | Reference |
| Compound 3b (Nitrofuran-containing pyrazole) | E. coli, P. aeruginosa, S. aureus, B. subtilis, C. albicans | Agar Diffusion | Promising Activity | - | [4] |
| Compound 11 (1,5-diaryl pyrazole) | E. coli, S. aureus, P. aeruginosa, K. pneumonia | - | Good Activity | - | [4] |
| Compound 165 (1,3,4,5-Tetrasubstituted pyrazole) | E. coli | MIC | Potent | - | [5] |
| Compound 166 (1,3,4,5-Tetrasubstituted pyrazole) | S. aureus, S. pyogenes, C. albicans | MIC | Potent | - | [5] |
| Compound 8h (1,2,4-triazole linked to pyrazole) | S. aureus | MIC | 8 µg/mL | [6] | |
| Compound 8f (1,2,4-triazole linked to pyrazole) | P. aeruginosa | MIC | 8 µg/mL | [6] | |
| Compound 3b | S. aureus | Zone of Inhibition | 18.9 mm | [10] | |
| Compound 3b | S. aureus | MIC | 1.25 µmol/mL | [10] |
Experimental Protocol: Agar Well Diffusion Method
This method is widely used to screen for antimicrobial activity of chemical compounds.
Objective: To qualitatively assess the antimicrobial activity of a pyrazole compound by measuring the zone of inhibition.
Materials:
-
Bacterial or fungal strains
-
Nutrient agar or appropriate growth medium
-
Sterile petri dishes
-
Pyrazole compound solution
-
Standard antibiotic solution (e.g., Streptomycin)
-
Sterile cork borer (6-8 mm diameter)
Procedure:
-
Media Preparation: Prepare and sterilize the nutrient agar medium and pour it into sterile petri dishes. Allow the agar to solidify.
-
Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard). Spread the inoculum uniformly over the surface of the solidified agar plates.
-
Well Creation: Use a sterile cork borer to punch uniform wells into the agar.
-
Compound Loading: Add a fixed volume (e.g., 50-100 µL) of the pyrazole compound solution at a specific concentration into the wells. Also, add the standard antibiotic and a solvent control to separate wells.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter (in mm) of the clear zone of growth inhibition around each well. A larger zone diameter indicates greater antimicrobial activity.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Activity Evaluation of Pyrazole-1,2,4-triazole Hybrids: A Computer-aided Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and pharmacological assessment of new pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach | CoLab [colab.ws]
Safety Operating Guide
Proper Disposal of (3-nitro-1H-pyrazol-1-yl)acetic acid: A Comprehensive Guide for Laboratory Professionals
The proper disposal of (3-nitro-1H-pyrazol-1-yl)acetic acid is critical for ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to follow standard laboratory safety protocols. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1] Appropriate Personal Protective Equipment (PPE) must be worn at all times.
Table 1: Personal Protective Equipment (PPE)
| Equipment | Specification |
| Gloves | Chemical-resistant nitrile gloves.[2][3] |
| Eye Protection | Safety goggles or glasses with side shields.[1][3] |
| Body Protection | A lab coat is required.[1][2] |
In the event of a spill, the area should be evacuated. For small spills, the material can be absorbed with an inert absorbent and collected for disposal as hazardous waste.[2] For larger spills, follow your institution's emergency procedures.[2]
Chemical and Physical Properties
Understanding the properties of this compound is essential for safe handling and disposal.
Table 2: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 887408-81-3[4] |
| Molecular Formula | C5H5N3O4[4][5] |
| Molecular Weight | 171.11 g/mol [4][5] |
Disposal Procedures: A Step-by-Step Guide
The recommended primary method for the disposal of this compound is through a licensed chemical waste disposal company.[1] This ensures compliance with all federal, state, and local regulations.
Objective: To safely collect and store waste this compound for disposal.
Materials:
-
Waste this compound (solid or in solution)
-
Appropriate hazardous waste container (sealable, compatible with the chemical)[1]
-
Hazardous waste labels
Procedure:
-
Segregation: Do not mix this compound waste with other chemical waste streams, especially with oxidizing agents, unless compatibility has been confirmed.[1][6] Aromatic nitro compounds can be reactive.[1]
-
Containerization: Collect the waste in a clearly labeled, sealable, and appropriate container.[1] The container must be in good condition and compatible with the chemical.
-
Labeling: Label the container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[1]
-
Storage: Store the sealed container in a designated, well-ventilated hazardous waste storage area, away from heat, sparks, and open flames.[7][8]
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Alternative Disposal Method (with Caution)
In some instances, controlled incineration by a licensed facility may be an acceptable method of disposal.[1][9] This should only be carried out by trained professionals in a facility equipped with flue gas scrubbing.[1][9]
Empty Container Disposal
Thoroughly empty all contents from the chemical container. The first rinse of the container must be collected and disposed of as hazardous waste.[10] For containers of highly toxic chemicals, the first three rinses must be collected.[10] After thorough rinsing and air-drying, the container can be disposed of according to your institution's guidelines.[10]
It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 4. (3-NITRO-PYRAZOL-1-YL)-ACETIC ACID CAS#: 887408-81-3 [m.chemicalbook.com]
- 5. 887408-81-3|2-(3-Nitro-1H-pyrazol-1-yl)acetic acid|BLD Pharm [bldpharm.com]
- 6. calpaclab.com [calpaclab.com]
- 7. uwm.edu [uwm.edu]
- 8. afgsci.com [afgsci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling (3-nitro-1H-pyrazol-1-yl)acetic acid
Essential Safety and Handling Guide for (3-nitro-1H-pyrazol-1-yl)acetic acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
Proper personal protective equipment is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Standards |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield. | OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber), inspected before use. Long-sleeved clothing or a lab coat. | European Standard EN 374.[2][3] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][4] | NIOSH/MSHA or European Standard EN 149/EN 136.[1][5] |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural steps for the safe handling of this compound from receipt to preparation for disposal.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Ensure the container is properly labeled.
-
Store the container in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition.[2][6]
2. Preparation and Weighing:
-
All handling of the solid compound should be conducted in a chemical fume hood to avoid inhalation of dust.[4][7]
-
Use non-sparking tools and take precautionary measures against static discharge.[2]
-
Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[4][8]
3. Solution Preparation:
-
When dissolving the compound, add the solid to the solvent slowly.
-
Handle solutions in a well-ventilated area, preferably within a chemical fume hood.
4. During Use:
5. Spill Management:
-
In case of a spill, evacuate personnel from the immediate area.
-
For small spills, absorb with an inert material (e.g., sand, earth) and place in a suitable, closed container for disposal.[1][4]
-
Use spark-proof tools for cleanup.[2]
-
Ventilate the area and wash the spill site after material pickup is complete.
-
Prevent the spill from entering drains or sewer systems.[1][2]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect waste material, including any contaminated absorbents, in a designated, labeled, and tightly closed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
2. Container Disposal:
-
Empty containers should be triple-rinsed (or equivalent) with a suitable solvent.
-
The rinsate should be collected and treated as hazardous waste.
-
Puncture the container to prevent reuse before disposal in a sanitary landfill, if permissible by local regulations.[2]
3. Waste Disposal Method:
-
Dispose of the chemical waste at an approved waste disposal plant.[1][7]
-
Disposal should be in accordance with all applicable federal, state, and local environmental regulations.[2][5]
-
Controlled incineration with flue gas scrubbing may be a suitable disposal method.[2]
Experimental Workflow and Safety Precautions
Caption: Workflow for Handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
